molecular formula C5H15ClNO4P B091661 Phosphorylcholine Chloride CAS No. 107-73-3

Phosphorylcholine Chloride

カタログ番号: B091661
CAS番号: 107-73-3
分子量: 219.60 g/mol
InChIキー: PYJNAPOPMIJKJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Phosphorylcholine chloride is an organic chloride salt comprising a choline phosphate cation and chloride anion. It contains a phosphocholine and a chloride.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

trimethyl(2-phosphonooxyethyl)azanium;chloride
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InChI

InChI=1S/C5H14NO4P.ClH/c1-6(2,3)4-5-10-11(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PYJNAPOPMIJKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClNO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90910205
Record name Choline phosphochloride
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Molecular Weight

219.60 g/mol
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CAS No.

107-73-3
Record name Phosphocholine
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Record name Phosphorylcholine
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Record name Choline phosphochloride
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Record name Trimethyl[2-(phosphonooxy)ethyl]ammonium chloride
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Record name PHOSPHORYLCHOLINE CHLORIDE
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Foundational & Exploratory

What are the chemical properties of phosphorylcholine chloride?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phosphorylcholine (B1220837) Chloride

Introduction

Phosphorylcholine chloride (PCC), also known as phosphocholine chloride, is an organic chloride salt with the chemical formula C₅H₁₅ClNO₄P.[1][2] It is a zwitterionic small molecule that constitutes the hydrophilic head group of major phospholipids (B1166683) found in eukaryotic cell membranes, such as phosphatidylcholine and sphingomyelin.[3][4] Structurally, it consists of a positively charged choline (B1196258) group linked to a negatively charged phosphate (B84403) group.[4] Beyond its fundamental role in cell membrane architecture, this compound is recognized for its significant immunomodulatory properties and its presence on the surface of various commensal and pathogenic bacteria.[3][5][6] These unique characteristics have led to its extensive investigation and application in biomaterials, drug delivery systems, and as an interface modification layer in advanced electronics like perovskite solar cells.[7][8] This guide provides a comprehensive overview of the chemical properties, synthesis, biological significance, and experimental applications of this compound for researchers and professionals in drug development and materials science.

Chemical and Physical Properties

This compound is a white, hygroscopic solid powder.[1] It is highly soluble in water, with a reported solubility of 250 mg/mL, and sparingly soluble in alcohols like methanol (B129727) and ethanol.[1][9] The compound is relatively stable under recommended storage conditions, though it is sensitive to moisture and should be stored in a dry, inert atmosphere.[1][10]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₅H₁₅ClNO₄P[1][11]
Molecular Weight 219.60 g/mol [2][7][12]
CAS Number 107-73-3[1][2][11]
Appearance White solid powder[1]
Melting Point 108-111 °C (decomposes)[1][9]
Boiling Point 103 °C at 12 mmHg[1][9]
Solubility in Water 250 mg/mL[1]
Storage Temperature 2-8 °C, under inert gas[10][11]
Hygroscopicity Hygroscopic[1]

Synthesis and Characterization

General Synthesis Protocol

The synthesis of this compound and its salts can be achieved through several methods, commonly involving the phosphorylation of choline chloride. One established method involves the reaction of choline chloride with a phosphorylating agent like phosphoric acid or polyphosphoric acid under heat and reduced pressure.[13][14] The resulting crude this compound is then typically purified. For the preparation of its calcium salt, the mixture is neutralized with a calcium source such as calcium hydroxide (B78521) or calcium carbonate, followed by purification steps like distillation, crystallization, and filtration.[13][15]

A general workflow for the synthesis of this compound salts is outlined below.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage (for Calcium Salt) Start Choline Chloride + Phosphorylating Agent Reaction Phosphorylation Reaction (e.g., 70-170°C, vacuum) Start->Reaction Crude Crude Phosphorylcholine Chloride Mixture Reaction->Crude Neutralization Neutralization with Calcium Source (e.g., Ca(OH)2) Crude->Neutralization Metathesis Metathesis Mixture Neutralization->Metathesis Distill Reduced Pressure Distillation Metathesis->Distill Crystallize Low-Temperature Crystallization (-5°C) Distill->Crystallize Filter Filtration & Drying Crystallize->Filter Product This compound Calcium Salt Tetrahydrate Filter->Product

Fig. 1: General workflow for the synthesis of this compound salts.
Spectroscopic Data

The structure of this compound and its derivatives is confirmed using standard analytical techniques. ¹H NMR spectroscopy is a key method for characterization. For the calcium salt in D₂O, characteristic peaks are observed around δ 4.04 ppm (multiplet, 2H), δ 3.36 ppm (triplet, 2H), and δ 2.91 ppm (singlet, 9H), corresponding to the protons on the choline backbone.[16][17]

Biological and Pharmacological Significance

This compound exhibits a range of important biological activities, primarily stemming from its role as a key component of cell surfaces and its ability to modulate the immune system.

Immunomodulatory Effects

As an antigenic component on the surface of many bacteria, phosphorylcholine can influence host immune responses.[6][18] It has been shown to induce the production of anti-phosphorylcholine (anti-PC) antibodies, which can play a role in protecting against certain pathogens.[5] Furthermore, studies in mouse models have indicated that administration of this compound can reduce atherosclerotic lesions, suggesting a potential role in mitigating cardiovascular disease.[5]

Interaction with Receptors

This compound has been found to activate both nicotinic and muscarinic cholinergic neurotransmission.[5] It also stimulates the activation of α2-adrenergic receptors.[5] These interactions highlight its influence on the peripheral autonomic nervous system, leading to downstream effects such as an increase in plasma glucagon (B607659) and choline concentrations.[5]

G cluster_receptors Receptor Activation cluster_response Physiological Response PCC Phosphorylcholine Chloride Nicotinic Nicotinic Receptors PCC->Nicotinic Muscarinic Muscarinic Receptors PCC->Muscarinic Alpha2 α2-Adrenergic Receptors PCC->Alpha2 Neuro Cholinergic Neurotransmission Nicotinic->Neuro Muscarinic->Neuro ANS Peripheral Autonomic Nervous System Activity Alpha2->ANS Neuro->ANS G cluster_prep Preparation cluster_process SAM Formation cluster_assembly Device Fabrication Solution Prepare 1.0 mg/mL PC Solution in DI Water SpinCoat Spin-Coat PC Solution (5000 rpm, 30s) Solution->SpinCoat Substrate Clean SnO₂ Substrate Substrate->SpinCoat Anneal1 Anneal Substrate (100°C, 10 min) SpinCoat->Anneal1 Result SnO₂ Surface with PC Monolayer Anneal1->Result Perovskite Deposit Perovskite Active Layer Result->Perovskite FinalDevice Complete Solar Cell Assembly Perovskite->FinalDevice

References

Phosphorylcholine Chloride: A Comprehensive Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylcholine (B1220837) chloride is a vital biomolecule, playing a crucial role in the structure of cell membranes as the headgroup of major phospholipids (B1166683) like phosphatidylcholine.[1][2] Its zwitterionic nature at physiological pH contributes to the unique properties of biological membranes. Beyond its structural role, phosphorylcholine and molecules bearing this moiety are implicated in a range of biological signaling processes, including immune responses and inflammation.[3] This technical guide provides an in-depth overview of the discovery and synthesis of phosphorylcholine chloride, offering detailed experimental protocols, quantitative data, and visual representations of its involvement in key signaling pathways.

Discovery and Historical Context

The discovery of phosphorylcholine is intrinsically linked to the early studies of lecithin (B1663433) (phosphatidylcholine) in the 19th century. While choline (B1196258) itself was isolated and synthesized by Adolf von Baeyer in 1867, the identification of phosphorylcholine as a distinct chemical entity emerged from the structural elucidation of phospholipids.[4] A significant milestone in its chemical synthesis was the phosphorylation method developed by Manaka in 1931, which involved the reaction of choline chloride with phosphorus pentoxide in phosphoric acid.[5] This early work laid the foundation for subsequent synthetic methodologies and the growing understanding of the biological importance of phosphorylcholine.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the phosphorylation of choline or its derivatives. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Table 1: Comparison of Key Synthesis Methods for this compound and its Salts
MethodStarting MaterialsKey ReagentsReaction ConditionsYieldPurityReference
Method 1: From Choline Chloride and Phosphoric Acid Choline chloride, Phosphoric acid-160-180°C, under vacuum, 4-12hNot explicitly stated for the chloride saltNot explicitly stated for the chloride salt[6][7]
Method 2: From Choline Chloride and Phosphorus Pentoxide (Manaka, 1931) Choline chloride, Phosphorus pentoxide100% Phosphoric acid70°C, in vacuo, 3hNot specifiedNot specified[5]
Method 3: From 2-chloro-1,3,2-dioxaphospholane-2-oxide 2-chloro-1,3,2-dioxaphospholane-2-oxide, Trimethylamine (B31210)Ethanol, Calcium chloride (for calcium salt)80°C, 12h92% (for calcium salt)Not specified[1]
Method 4: Flow Synthesis from Choline Chloride and Phosphorus Oxychloride Choline chloride, Phosphorus oxychlorideAnhydrous chloroform, Deionized waterRoom temperature, 4h (batch) or continuous flow97.3% (for phosphorylcholine)High (NMR confirmed)[8]
Synthesis of Calcium Salt Tetrahydrate Choline chloride, Phosphoric acidCalcium hydroxide (B78521)Phosphorylation at 120°C, metathesis at 25°C68%100% (main fraction)[9][10][11]

Experimental Protocols

Method 1: Synthesis from Choline Chloride and Phosphoric Acid (Calcium Salt Preparation)

This method describes the initial synthesis of this compound, which is then converted to its calcium salt.

Step 1: Synthesis of this compound Mixture

  • To 100 g of crude choline chloride (containing 70% choline chloride), slowly add 140 g of phosphoric acid at 25°C under a vacuum of -0.09 MPa.[10]

  • After the addition is complete, raise the temperature to 70°C and perform vacuum distillation until no more water is distilled off.[10]

  • Increase the temperature to 120°C and maintain the reaction under a pressure of -0.09 MPa for 6 hours.[10]

  • Terminate the reaction by adding 50 g of water to obtain a mixture containing this compound.[10]

Step 2: Preparation of Calcium this compound Tetrahydrate

  • Mix 100 g of the this compound mixture with 3000 g of a 15% (w/w) aqueous solution of calcium hydroxide at 25°C for 10 minutes, or until the pH of the system reaches 8.[10]

  • Subject the resulting metathesis mixture to vacuum distillation at 25°C and 35 Pa until a solid precipitates.[10]

  • Cool the solid-liquid mixture to -5°C and allow it to crystallize for 40 minutes.[10]

  • Filter the mixture and dry the solid at 100°C for 2 hours to obtain calcium this compound tetrahydrate.[10]

Method 2: Synthesis from 2-chloro-1,3,2-dioxaphospholane-2-oxide (leading to the calcium salt)

This two-step process offers an alternative route to phosphorylcholine derivatives.

Step A: Synthesis of 2-chloro-1,3,2-dioxaphospholane-2-oxide

  • React phosphorus oxychloride with ethylene (B1197577) glycol at a temperature between -5°C and 0°C in the presence of an organic base to obtain the intermediate 2-chloro-1,3,2-dioxaphospholane-2-oxide.[1]

Step B: Synthesis of this compound and Conversion to Calcium Salt

  • React the intermediate from Step A with an aqueous solution of trimethylamine at 80°C to yield this compound.[1]

  • Subsequently, react the this compound with calcium chloride to obtain the calcium salt. A typical procedure involves adding 11 g (100 mmol) of calcium chloride to the reaction mixture, stirring, and allowing it to stand for 12 hours for the solid to precipitate. The solid is then filtered and dried.[1]

Method 3: Flow Synthesis of Phosphorylcholine

This modern approach allows for continuous production with high yield and purity.

  • Prepare two separate streams. Stream A consists of choline chloride dissolved in deionized water. Stream B contains phosphoryl oxychloride (POCl3) dissolved in anhydrous chloroform.[8]

  • Pump both streams into a static mixing tee, where they combine and enter a PTFE tube reactor (e.g., 30 mL internal volume).[8]

  • Maintain the reaction at the desired temperature (optimized at 80°C).[8]

  • The product is collected at the outlet of the reactor and quenched with deionized water.[8]

  • The crude product is then dried in vacuo to obtain phosphorylcholine as a colorless liquid. This method has been reported to achieve a conversion yield of 97.3%.[8]

Signaling Pathways Involving Phosphorylcholine

Phosphorylcholine and molecules decorated with this moiety are recognized by various components of the innate and adaptive immune systems, thereby modulating inflammatory signaling.

Phosphorylcholine in Toll-Like Receptor 4 (TLR4) Signaling

Oxidized phospholipids, which expose phosphorylcholine headgroups, are known to interact with the TLR4 signaling complex. This interaction can trigger pro-inflammatory responses.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Oxidized_Phospholipid Oxidized Phospholipid (with Phosphorylcholine) CD14 CD14 Oxidized_Phospholipid->CD14 Binds LPS LPS LPS->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents ligand MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF (from endosome) TLR4_MD2->TRIF TRIF-dependent pathway (after internalization) NF_kB NF-κB Activation MyD88->NF_kB IRF3 IRF3 Activation TRIF->IRF3 Inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Inflammatory_Cytokines Induces transcription Type_I_IFN Type I Interferons IRF3->Type_I_IFN Induces transcription

Caption: TLR4 Signaling Pathway Activation.

Phosphorylcholine in Platelet-Activating Factor (PAF) Signaling

Phosphorylcholine is an integral part of the structure of Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation. The binding of PAF to its receptor (PAF-R) on target cells initiates a cascade of intracellular events.

PAF_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling PAF Platelet-Activating Factor (contains Phosphorylcholine) PAFR PAF Receptor (PAF-R) PAF->PAFR Binds G_Protein G Protein PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., inflammation, platelet aggregation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Platelet-Activating Factor (PAF) Signaling Pathway.

Workflow for Synthesis of this compound Calcium Salt

The following diagram illustrates a typical workflow for the synthesis and purification of this compound as its calcium salt, based on the reaction of choline chloride with a phosphorylating agent.

Synthesis_Workflow Start Starting Materials: Choline Chloride & Phosphorylating Agent Phosphorylation Phosphorylation Reaction (e.g., 120-180°C, vacuum) Start->Phosphorylation PC_Mixture This compound Mixture Phosphorylation->PC_Mixture Metathesis Metathesis Reaction (with Calcium Hydroxide) PC_Mixture->Metathesis Distillation Vacuum Distillation Metathesis->Distillation Crystallization Crystallization (e.g., -5°C) Distillation->Crystallization Filtration Filtration & Drying Crystallization->Filtration Final_Product Calcium Phosphorylcholine Chloride Tetrahydrate Filtration->Final_Product

Caption: Synthesis Workflow for this compound Calcium Salt.

Conclusion

This compound remains a molecule of significant interest due to its fundamental role in cell biology and its immunomodulatory properties. The synthetic methods outlined in this guide, from historical batch processes to modern flow chemistry, provide researchers with a range of options for obtaining this important compound. A thorough understanding of its synthesis and its interactions within biological signaling pathways is crucial for leveraging its potential in drug development and biomedical research, particularly in the context of inflammatory and cardiovascular diseases.

References

Whitepaper: The Pivotal Role of the Phosphorylcholine Headgroup in the Structure, Function, and Application of Biological Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phosphorylcholine (B1220837) (PC) moiety is a cornerstone of membrane biology, serving as the hydrophilic headgroup for major eukaryotic phospholipids (B1166683) like phosphatidylcholine and sphingomyelin.[1][2] Its unique zwitterionic and physicochemical properties are fundamental to the structural integrity, fluidity, and function of cellular membranes.[3][4] Beyond its structural role, phosphorylcholine is central to vital cellular processes, including signal transduction and lipid metabolism, and its biocompatibility has made it a key component in the development of advanced drug delivery systems and medical device coatings.[2][5][6] This technical guide provides an in-depth examination of phosphorylcholine's role in biological membranes, detailing its biophysical characteristics, metabolic pathways, and applications, supplemented with experimental protocols and quantitative data for the research professional.

Physicochemical Properties of the Phosphorylcholine Headgroup

The phosphorylcholine headgroup consists of a negatively charged phosphate (B84403) group linked to a positively charged quaternary ammonium (B1175870) group (choline).[1] This zwitterionic nature at physiological pH is critical for its function, allowing it to form a stable, hydrated layer at the membrane-water interface.[7] The headgroup dipole is oriented nearly parallel to the surface of the membrane, a conformation that is remarkably consistent between artificial lipid bilayers and intact cell membranes.[8] This orientation and its interaction with water molecules are crucial for maintaining the spacing between phospholipids, influencing membrane thickness and stability.[9]

Table 1: Physicochemical Properties of Phosphorylcholine Chloride

Property Value Reference
Molecular Formula C₅H₁₅NO₄P·Cl [2]
Molecular Weight 219.60 g/mol [2]
CAS Number 107-73-3 [2]
Nature Zwitterionic small molecule [2]
Storage (Powder) 3 years at -20°C [2]

| Storage (in Solvent) | 1 month at -20°C / 1 year at -80°C |[2] |

Role in Membrane Structure and Function

Phosphatidylcholine is the most abundant phospholipid in eukaryotic membranes, often comprising nearly 50% of the total lipid content, particularly in the outer leaflet of the plasma membrane.[3][7][10] Its cylindrical shape is ideally suited for the spontaneous formation of stable lipid bilayers, which form the foundational structure of all cellular membranes.[7][11]

Membrane Fluidity and Stability

The nature of the fatty acid chains attached to the glycerol (B35011) backbone of phosphatidylcholine dictates the membrane's fluidity.[3] Unsaturated fatty acids introduce kinks, preventing tight packing and thereby increasing membrane fluidity, which is essential for the function of embedded proteins and cellular processes like membrane fusion and trafficking.[3][12] Conversely, saturated fatty acids lead to more ordered, gel-phase membranes.[13] Studies on the protein α-synuclein, associated with Parkinson's disease, show that its binding and aggregation are influenced by the fluidity of phosphatidylcholine membranes, suggesting that age-related decreases in membrane fluidity could be a risk factor in disease progression.[13]

Interaction with Membrane Proteins

The phosphorylcholine headgroup is not typically involved in strong, direct interactions with membrane proteins.[8] Deuterium (B1214612) NMR studies show that the rotational diffusion of the headgroup is similar in pure lipid bilayers and in intact cell membranes, suggesting a lack of significant protein binding.[8] However, the overall lipid environment provided by phosphatidylcholine is critical. For instance, the stability and function of mitochondrial protein translocases, such as the TIM23 complex, are impaired in phosphatidylcholine-deficient membranes, even when the membrane potential is maintained.[14] Furthermore, the incorporation of proteins like cytochrome c oxidase into phosphatidylcholine bilayers can induce a more disordered state in the surrounding lipids.[15] In research settings, polymers bearing phosphorylcholine units have been developed as "amphipols" to stabilize integral membrane proteins in aqueous solutions, replacing traditional detergents.[16]

Table 2: Selected Biophysical Data of PC-Containing Membranes

Parameter Observation Experimental Context Reference
Deuterium T1 Relaxation 7 - 25 ms Similar values in intact L-M cells and pure lipid model membranes, suggesting minimal protein interaction with the PC headgroup. [8]
Headgroup Diffusion Reduced by a factor of ≥10 Rotational diffusion rate of the PC headgroup in membranes compared to aqueous solution. [8]
Phase Transition (DMPC) ~23°C (Gel to Liquid-Crystalline) Main phase transition temperature for pure 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) vesicles. [17]

| Protein-Induced Disorder | Increased lipid disorder | Incorporation of cytochrome c oxidase into phosphatidylcholine bilayers disrupts lipid packing. |[15] |

Biosynthesis and Signaling Pathways

Phosphorylcholine is not merely a structural brick; it is a dynamic hub for lipid metabolism and cell signaling.[5]

The Kennedy Pathway: Phosphatidylcholine Biosynthesis

In all nucleated mammalian cells, phosphatidylcholine is predominantly synthesized via the CDP-choline pathway, also known as the Kennedy pathway.[18][19] The process begins with the phosphorylation of choline (B1196258) by choline kinase. The resulting phosphocholine is then converted to the high-energy intermediate CDP-choline by the rate-limiting enzyme CTP:phosphocholine cytidylyltransferase.[10][18] Finally, the phosphocholine moiety is transferred from CDP-choline to a diacylglycerol (DAG) backbone to form phosphatidylcholine.[10][20]

Kennedy_Pathway choline Choline phosphocholine Phosphocholine ck Choline Kinase (CK) choline->ck cdp_choline CDP-Choline ct CTP:phosphocholine cytidylyltransferase (CCT) phosphocholine->ct cpt Diacylglycerol cholinephosphotransferase cdp_choline->cpt pc Phosphatidylcholine dag Diacylglycerol (DAG) dag->cpt ck->phosphocholine ct->cdp_choline cpt->pc

Caption: The Kennedy Pathway for de novo phosphatidylcholine synthesis.
Phospholipases and Second Messenger Generation

Phosphatidylcholine serves as a crucial reservoir for a host of lipid second messengers that regulate key cellular events like proliferation, survival, and inflammation.[18][21] Specific phospholipase enzymes catalyze the hydrolysis of phosphatidylcholine to generate these signaling molecules.

  • Phospholipase A2 (PLA2): Removes the fatty acid at the sn-2 position, often arachidonic acid, a precursor for eicosanoids like prostaglandins. It also generates lysophosphatidylcholine.[12][21]

  • Phospholipase C (PLC): Cleaves the bond between the glycerol backbone and the phosphate group, releasing phosphocholine and diacylglycerol (DAG).[18]

  • Phospholipase D (PLD): Hydrolyzes the bond between phosphate and choline, producing phosphatidic acid (PA) and releasing the choline headgroup.[20][21]

PC_Signaling cluster_products Second Messengers PC Phosphatidylcholine (Membrane Reservoir) DAG Diacylglycerol (DAG) PC->DAG PLC PA Phosphatidic Acid (PA) PC->PA PLD AA Arachidonic Acid PC->AA PLA2 LysoPC Lysophosphatidylcholine PC->LysoPC PLA2 PCholine Phosphocholine PC->PCholine PLC

Caption: Generation of second messengers from phosphatidylcholine via phospholipases.

Experimental Methodologies

Studying the role of phosphorylcholine in membranes requires a combination of synthetic, preparative, and analytical techniques.

Protocol: Extraction and Purification of Phosphatidylcholine from Egg Yolk

This protocol is adapted from methodologies for isolating natural phosphatidylcholines for use in preparing model membranes or as synthetic precursors.[22]

  • Yolk Isolation: Isolate egg yolks from fresh eggs.

  • Acetone (B3395972) Wash: Thoroughly wash the yolk with acetone until the washings are colorless to remove water and neutral lipids. A dry powder will result.

  • Lipid Extraction: Extract the total lipids from the dried yolk powder using a chloroform (B151607):methanol (B129727) (1:1 v/v) solvent mixture at room temperature.

  • Solvent Removal: Remove the solvent from the lipid extract using rotary evaporation at ~35°C under reduced pressure, followed by high vacuum to ensure complete dryness.

  • Chromatographic Separation:

    • Prepare a low-pressure chromatography column with neutral alumina (B75360) or silica (B1680970) gel.

    • Load the mixed lipid extract onto the column.

    • Elute with a gradient of chloroform and methanol to separate the different phospholipid classes. Phosphatidylcholine can be effectively separated from phosphatidylethanolamine (B1630911) and other lipids.

  • Purity Analysis: Assess the purity of the collected fractions using Thin-Layer Chromatography (TLC) and compare with a known phosphatidylcholine standard.

Protocol: Preparation of Phosphorylcholine-Containing Liposomes

Liposomes are widely used as model systems to study membrane properties and as drug delivery vehicles.[17][23]

  • Lipid Film Hydration: Dissolve the desired lipids (e.g., purified egg PC or synthetic DMPC) in a suitable organic solvent (e.g., chloroform). Evaporate the solvent under a stream of nitrogen gas, followed by high vacuum, to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Add an aqueous buffer to the flask and agitate (e.g., vortexing) at a temperature above the lipid's phase transition temperature (Tₘ). This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To produce small unilamellar vesicles (SUVs) of a defined size, the MLV suspension can be subjected to:

    • Sonication: Using a probe or bath sonicator.

    • Extrusion: Forcing the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This is the preferred method for generating vesicles with a narrow size distribution.

  • Characterization: Analyze the resulting liposomes for size and distribution using Dynamic Light Scattering (DLS) and for structure using techniques like cryo-electron microscopy.

Protocol: Measuring Membrane Fluidity with Fluorescence Anisotropy

Fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are used to measure the fluidity or microviscosity of the lipid bilayer's hydrophobic core.[17][24]

  • Probe Incorporation: Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran). Add a small aliquot of the DPH stock to the liposome (B1194612) suspension while vortexing to incorporate the probe into the lipid bilayers. A typical lipid-to-probe molar ratio is 200:1.

  • Incubation: Incubate the mixture in the dark for at least 30 minutes to ensure complete partitioning of the probe into the membranes.

  • Anisotropy Measurement:

    • Place the sample in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers.

    • Excite the sample with vertically polarized light (e.g., at 355 nm for DPH).

    • Measure the fluorescence emission intensity (e.g., at 430 nm) through both vertical (Ivv) and horizontal (Ivh) polarizers.

    • Repeat the measurement with horizontally polarized excitation light (Ihv and Ihh).

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula:

    • r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh)

    • Where G (the G-factor) = Ihv / Ihh, which corrects for instrumental bias.

    • A higher anisotropy value corresponds to a more ordered (less fluid) membrane.

Experimental_Workflow cluster_prep Liposome Preparation cluster_analysis Biophysical & Functional Analysis start Dissolve Lipids in Chloroform film Create Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Buffer (Forms MLVs) film->hydrate extrude Extrude through Membrane (Forms LUVs) hydrate->extrude dls Size & Zeta Potential (DLS) extrude->dls Characterize fluidity Measure Fluidity (Fluorescence Anisotropy) extrude->fluidity Characterize drug Encapsulate Drug extrude->drug Application release Drug Release Assay drug->release

Caption: General experimental workflow for liposome preparation and analysis.

Applications in Drug Development and Biomaterials

The biocompatibility of the phosphorylcholine headgroup, which mimics the outer surface of erythrocytes, has led to its extensive use in medicine and biotechnology.[1]

Biocompatible Coatings for Medical Devices

Polymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC) are used to create coatings that dramatically improve the biocompatibility of medical devices.[25] These coatings are highly hydrophilic and resist protein adsorption, cell adhesion, and biofilm formation.[2][25] This property is critical for devices in direct contact with blood, such as drug-eluting coronary stents, where phosphorylcholine-based coatings help prevent restenosis and thrombosis.[1]

Drug Delivery Systems

Phosphorylcholine is a fundamental component of lipid-based drug delivery systems, which can enhance the solubility, stability, and therapeutic index of encapsulated drugs.[6]

  • Liposomes: Vesicles composed of phosphatidylcholine bilayers can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (in the bilayer) drugs for targeted delivery.[23]

  • Micelles: Amphiphilic copolymers incorporating phosphorylcholine can self-assemble into micelles in aqueous solution.[26] These nanoparticles, typically under 100 nm, can carry poorly water-soluble drugs in their hydrophobic core, and the hydrophilic PC shell provides stealth properties, helping to evade the immune system and prolong circulation time.[26][27] Novel pH-responsive micelles have been developed using phosphorylcholine-based copolymers that can trigger drug release in the acidic microenvironment of tumors.[26]

References

Unraveling the Intracellular Mechanisms of Phosphorylcholine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorylcholine (B1220837) (PC), a key component of cellular membranes, has garnered significant attention for its multifaceted roles in cellular processes. This technical guide delves into the core mechanisms of action of phosphorylcholine chloride within cells, with a particular focus on its impact on cancer cell proliferation and signaling. Recent studies have elucidated a significant pathway through which phosphorylcholine accumulation inhibits the proliferation and stemness of endometrial cancer cells by downregulating the mTOR-c-Myc signaling axis. This guide provides an in-depth exploration of this mechanism, supported by experimental data and detailed protocols. Furthermore, we explore a potential secondary mechanism involving the potentiation of intracellular calcium signaling, a hypothesis stemming from the established role of its precursor, choline (B1196258). This document serves as a comprehensive resource for researchers seeking to understand and investigate the therapeutic potential of this compound.

Introduction

Phosphorylcholine is a ubiquitous zwitterionic molecule that forms the hydrophilic headgroup of major eukaryotic membrane phospholipids, such as phosphatidylcholine and sphingomyelin.[1] Its unique biomimetic properties have led to its extensive use in biocompatible coatings for medical devices to minimize biofouling and thrombus formation.[2] Beyond its structural and biocompatibility roles, emerging evidence points towards a more active role for phosphorylcholine in modulating intracellular signaling pathways, particularly in the context of cancer.

This guide focuses on the direct cellular effects of exogenously supplied this compound, distinguishing its actions from its role as a constituent of larger lipid molecules or polymers. We will primarily examine its recently discovered role in the suppression of the mTOR-c-Myc signaling pathway in cancer cells and discuss a plausible, yet to be fully elucidated, secondary mechanism involving calcium signaling.

Core Mechanism of Action: Downregulation of the mTOR-c-Myc Signaling Pathway

Recent research has identified a significant anti-proliferative and anti-stemness effect of phosphocholine accumulation in endometrial cancer cells.[3] The central mechanism underlying this effect is the downregulation of the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, the proto-oncogene c-Myc.[3][4]

The proposed signaling cascade is initiated by the intracellular accumulation of phosphocholine, which leads to an increase in reactive oxygen species (ROS).[4] This elevation in ROS subsequently reduces the expression of the GTPase HRAS. The inhibition of HRAS, a key upstream regulator of the PI3K/Akt/mTOR pathway, leads to the suppression of mTOR activity.[4] Consequently, the downregulation of mTOR results in decreased c-Myc expression, a critical transcription factor for cell growth and proliferation.[4]

Signaling Pathway Diagram

Phosphorylcholine_mTOR_Pathway PC This compound (exogenous) PC_accum Intracellular Phosphocholine Accumulation PC->PC_accum ROS Reactive Oxygen Species (ROS) Generation PC_accum->ROS + HRAS GTPase HRAS Expression ROS->HRAS - mTOR mTOR Signaling (inhibition) HRAS->mTOR - cMyc c-Myc Expression (downregulation) mTOR->cMyc - Prolif Cell Proliferation & Stemness (inhibition) cMyc->Prolif -

Figure 1: Phosphorylcholine-induced downregulation of the mTOR-c-Myc pathway.
Quantitative Data

The inhibitory effect of phosphocholine on the proliferation of endometrial cancer cell lines, AN3CA and Ishikawa, has been demonstrated in a dose-dependent manner. The following table summarizes the concentration range of phosphocholine chloride used in these studies.[5]

Cell LinePhosphocholine Chloride Concentration Range (mM)Duration of TreatmentAssay
AN3CA0, 10, 20, 40, 60, 80, 10048 hoursCell Viability
Ishikawa0, 10, 20, 40, 60, 80, 10048 hoursCell Viability
AN3CA0, 20, 405 daysColony Formation
Ishikawa0, 20, 405 daysColony Formation

Note: Specific IC50 values for cell proliferation were not explicitly stated in the reviewed literature. The provided concentrations represent the range over which inhibitory effects were observed.

Potential Secondary Mechanism: Modulation of Intracellular Calcium Signaling

A second, more speculative mechanism of action for this compound involves its potential conversion to choline and subsequent influence on intracellular calcium ([Ca²⁺]i) levels. Choline has been identified as an endogenous agonist of Sigma-1 receptors, which are chaperone proteins in the endoplasmic reticulum that can potentiate inositol (B14025) 1,4,5-trisphosphate (IP₃)-evoked Ca²⁺ release.[6]

Proposed Signaling Pathway

This proposed pathway is contingent on the extracellular or intracellular conversion of phosphorylcholine to choline, a step that requires further experimental validation.

Phosphorylcholine_Calcium_Pathway PC This compound (exogenous) Choline Choline PC->Choline ? (Conversion) Sigma1R Sigma-1 Receptor (activation) Choline->Sigma1R + IP3R IP3 Receptor Sigma1R->IP3R Potentiates Ca_release Intracellular Ca2+ Release (potentiation) IP3R->Ca_release

Figure 2: Hypothetical pathway of phosphorylcholine-mediated calcium signaling.
Quantitative Data

Currently, there is no direct quantitative data (e.g., EC50) available for the effect of this compound on intracellular calcium release. Studies have shown that choline can potentiate IP₃-evoked Ca²⁺ signals, but the efficiency of phosphorylcholine conversion to choline and its subsequent effect on this pathway have not been quantified.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound in cells.

Cell Culture and Treatment
  • Cell Lines: Endometrial cancer cell lines such as AN3CA and Ishikawa are suitable models.[7]

  • Culture Conditions: Culture cells in appropriate media (e.g., MEM for AN3CA, RPMI-1640 for Ishikawa) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • This compound Treatment: Prepare a stock solution of this compound in sterile water or culture medium. Treat cells with a range of concentrations (e.g., 0-100 mM) for the desired duration (e.g., 24-48 hours) for signaling studies or longer for proliferation assays.[5]

Analysis of the mTOR-c-Myc Pathway

This experimental workflow is designed to validate the inhibitory effect of this compound on the mTOR-c-Myc pathway.

mTOR_Workflow start Treat Endometrial Cancer Cells with this compound ros Measure Intracellular ROS (e.g., DCFDA assay) start->ros hras Assess HRAS Activity (e.g., GTPase activity assay) start->hras western Western Blot Analysis (p-mTOR, mTOR, p-S6, S6, c-Myc) start->western prolif Cell Proliferation & Stemness Assays (CCK-8, Colony Formation, Tumorsphere) start->prolif end Data Analysis and Interpretation ros->end hras->end western->end prolif->end

Figure 3: Experimental workflow for mTOR-c-Myc pathway analysis.
  • Western Blot Analysis:

    • Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K (Thr389), total S6K, and c-Myc overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system and quantify band intensities.

  • Reactive Oxygen Species (ROS) Measurement:

    • Treat cells with this compound for the desired time.

    • Incubate cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), according to the manufacturer's instructions.

    • Measure fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • HRAS Activity Assay:

    • Use a commercially available GTPase activity assay kit that specifically measures the active, GTP-bound form of HRAS.

    • Lyse treated and control cells and perform the assay according to the manufacturer's protocol. This typically involves an ELISA-based format.

Analysis of Intracellular Calcium Signaling

This workflow outlines the steps to investigate the potential effect of this compound on intracellular calcium.

Calcium_Workflow start Load Cells with a Calcium Indicator (e.g., Fura-2 AM) treatment Treat with this compound start->treatment agonist Stimulate with an IP3-generating Agonist (e.g., ATP or Bradykinin) treatment->agonist measure Measure Intracellular Calcium Levels (Fluorescence Microscopy or Plate Reader) agonist->measure end Data Analysis and Interpretation measure->end

Figure 4: Experimental workflow for intracellular calcium analysis.
  • Intracellular Calcium Measurement:

    • Plate cells in a 96-well plate or on glass coverslips.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

    • Wash cells to remove excess dye.

    • Acquire baseline fluorescence readings.

    • Add this compound and monitor for any changes in fluorescence.

    • Subsequently, add an agonist known to induce IP₃-mediated calcium release (e.g., ATP or bradykinin) and record the fluorescence changes.

    • Analyze the data to determine if this compound pre-treatment potentiates the agonist-induced calcium release.

Conclusion

The mechanism of action of this compound in cells is an area of active research with significant therapeutic implications. The well-documented inhibitory effect on the mTOR-c-Myc signaling pathway in cancer cells provides a solid foundation for its potential as an anti-cancer agent. The detailed experimental protocols and workflows presented in this guide offer a comprehensive framework for researchers to further investigate this pathway and explore the still-hypothetical link to intracellular calcium signaling. Future studies should focus on elucidating the precise quantitative parameters of these effects, such as IC50 and EC50 values, and on validating the potential conversion of phosphorylcholine to choline to substantiate the proposed calcium-related mechanism. A deeper understanding of these molecular interactions will be crucial for the development of novel therapeutic strategies leveraging the unique properties of this compound.

References

The Biological Significance of Phosphorylcholine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphorylcholine (B1220837) (PC) is a ubiquitous, small zwitterionic molecule that plays a pivotal role in a myriad of biological processes, from maintaining the structural integrity of cell membranes to modulating complex signaling pathways. Its presence on both host and pathogen surfaces underscores its significance in immunity and disease pathogenesis. This technical guide provides an in-depth exploration of the biological importance of phosphorylcholine, offering researchers, scientists, and drug development professionals a comprehensive resource detailing its functions, relevant quantitative data, experimental methodologies for its study, and its role in key signaling cascades.

Core Biological Functions of Phosphorylcholine

Phosphorylcholine is a fundamental component of major phospholipids, including phosphatidylcholine (PC) and sphingomyelin, which are essential for the structure and function of eukaryotic cell membranes.[1] Beyond its structural role, PC is critically involved in cellular signaling, inflammation, apoptosis, and the development of cardiovascular diseases.

Membrane Structure and Integrity

Phosphatidylcholine, with its phosphorylcholine headgroup, is the most abundant phospholipid in mammalian cell membranes, constituting 45-55% of the total phospholipids.[2][3] Its cylindrical shape is ideal for the formation of stable lipid bilayers, providing a barrier that controls the passage of substances into and out of the cell.

Inflammation and Immune Modulation

Phosphorylcholine acts as a molecular mimic, being expressed on the surface of various pathogens as well as on apoptotic and oxidized host cells. This dual presence allows it to interact with components of the innate immune system, such as C-reactive protein (CRP), and modulate inflammatory responses. Antibodies against phosphorylcholine, particularly natural IgM, are thought to play a protective role in chronic inflammatory diseases like atherosclerosis by aiding in the clearance of cellular debris and attenuating inflammation.[4][5][6][7]

Cell Signaling

The metabolism of phosphorylcholine-containing lipids generates a host of second messengers that are integral to intracellular signaling. Phospholipase C-mediated hydrolysis of phosphatidylcholine produces diacylglycerol (DAG) and phosphocholine, both of which are involved in signaling cascades that regulate cell growth, differentiation, and apoptosis.[8] Furthermore, phosphorylcholine is a key component of Platelet-Activating Factor (PAF), a potent lipid mediator that signals through its G-protein coupled receptor (PAF-R) to influence processes such as platelet aggregation and inflammation.[4][9]

Apoptosis

The regulation of phosphatidylcholine biosynthesis and degradation is intricately linked to programmed cell death. Perturbations in PC homeostasis, such as the inhibition of its synthesis, can trigger apoptotic pathways.[10] Choline (B1196258) deficiency, for instance, leads to decreased levels of phosphatidylcholine and sphingomyelin, and an accumulation of ceramide, a pro-apoptotic molecule, ultimately activating caspase-dependent cell death.[11] Conversely, some studies suggest that certain phosphorylcholine analogues can induce apoptosis in cancer cells, highlighting its potential as a therapeutic target.[12][13]

Quantitative Data on Phosphorylcholine Interactions and Abundance

Understanding the quantitative aspects of phosphorylcholine's interactions and its concentration in various biological contexts is crucial for elucidating its functions.

ParameterMolecule/SystemValueReference(s)
Binding Affinity (Kd) C-reactive protein (CRP) to immobilized fibronectin (via PC-binding site)1.47 x 10⁻⁷ M[14]
Platelet-Activating Factor (PAF) to human plateletsKa = 18.86 ± 4.82 x 10⁹ M⁻¹[2]
Cellular Concentration Phosphatidylcholine in mammalian cell membranes45-55% of total phospholipids[2][3]
Free Phosphorylcholine in rat brain intracellular space0.59 mM[1]
Free Phosphorylcholine in rat cerebrospinal fluid (CSF)1.70 µM[1]
Free Phosphorylcholine in human plasma0.34 µM[15]

Experimental Protocols for the Study of Phosphorylcholine

Accurate and reliable methods are essential for investigating the roles of phosphorylcholine in biological systems. This section provides detailed methodologies for the quantification of phosphorylcholine and the detection of anti-phosphorylcholine antibodies.

Quantification of Phosphorylcholine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like phosphorylcholine from biological samples.

Objective: To quantify the concentration of free phosphorylcholine in plasma, tissue homogenates, or cell lysates.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Phosphorylcholine standard

  • Internal standard (e.g., deuterated phosphorylcholine)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Sample extraction solution (e.g., 80:20 Acetonitrile:Water)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For plasma/serum: Thaw samples on ice. In a microcentrifuge tube, mix 50 µL of plasma/serum with 200 µL of ice-cold extraction solution containing the internal standard.

    • For tissue homogenates/cell lysates: Homogenize tissue or lyse cells in an appropriate buffer. Determine protein concentration. In a microcentrifuge tube, mix an aliquot equivalent to a specific protein amount with 4 volumes of ice-cold extraction solution containing the internal standard.

  • Protein Precipitation:

    • Vortex the sample mixture vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water with 0.1% formic acid).

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Inject 5-10 µL of the reconstituted sample onto the HILIC column.

      • Use a gradient elution, for example, starting with high organic content (e.g., 95% ACN) and gradually increasing the aqueous component (e.g., to 50% ACN) to elute phosphorylcholine.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect and quantify phosphorylcholine. The precursor ion for phosphorylcholine is m/z 184.3, and a common product ion is m/z 104.1.

      • Monitor the specific MRM transition for the internal standard.

  • Data Analysis:

    • Create a standard curve by analyzing known concentrations of the phosphorylcholine standard.

    • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

    • Determine the concentration of phosphorylcholine in the samples by interpolating their peak area ratios on the standard curve.

ELISA for Anti-Phosphorylcholine Antibodies

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique to detect and quantify antibodies against a specific antigen, in this case, phosphorylcholine.

Objective: To measure the levels of anti-phosphorylcholine IgG or IgM antibodies in serum or plasma samples.

Materials:

  • 96-well microtiter plates coated with a phosphorylcholine-conjugate (e.g., PC-BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Sample diluent (e.g., blocking buffer)

  • Standard serum with known concentration of anti-PC antibodies

  • Patient/experimental serum or plasma samples

  • HRP-conjugated anti-human IgG or IgM detection antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation:

    • If not using pre-coated plates, coat the wells of a 96-well plate with 100 µL of PC-conjugate solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the standard serum in sample diluent to create a standard curve.

    • Dilute the test samples in sample diluent (a starting dilution of 1:100 is common).[6]

    • Add 100 µL of the standards and diluted samples to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.[6]

  • Detection Antibody Incubation:

    • Wash the plate four times with wash buffer.

    • Dilute the HRP-conjugated detection antibody in sample diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.[6]

  • Substrate Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add 100 µL of stop solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of anti-PC antibodies in the samples by interpolating their absorbance values on the standard curve.

Signaling Pathways Involving Phosphorylcholine

Phosphorylcholine is a key player in several critical signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate its involvement in inflammation and apoptosis.

Phosphorylcholine-Mediated Inflammatory Signaling

This pathway illustrates how phosphorylcholine, particularly as part of Platelet-Activating Factor (PAF), can trigger pro-inflammatory responses through the PAF receptor, leading to the activation of NF-κB.

Phosphorylcholine_Inflammation cluster_nuc Nuclear Events PC Phosphorylcholine (as part of PAF) PAFR PAF Receptor (GPCR) PC->PAFR Binds Gq Gq protein PAFR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Activates Ca->PKC Co-activates IKK IKK Complex PKC->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB Inflammation Inflammatory Gene Expression NFkB_nuc->Inflammation Induces

Caption: PC-mediated inflammatory signaling via the PAF receptor and NF-κB activation.

Phosphorylcholine and Apoptosis Signaling

This diagram outlines a potential pathway where a decrease in phosphatidylcholine synthesis, leading to an accumulation of the pro-apoptotic molecule ceramide, can initiate a caspase-dependent apoptotic cascade.

Phosphorylcholine_Apoptosis PC_synthesis Phosphatidylcholine Synthesis Inhibition PC_levels ↓ Phosphatidylcholine PC_synthesis->PC_levels SM_levels ↓ Sphingomyelin PC_synthesis->SM_levels Ceramide ↑ Ceramide SM_levels->Ceramide leads to Casp9 Caspase-9 Ceramide->Casp9 Activates Casp8 Caspase-8 Ceramide->Casp8 Activates Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Cleaves & Activates Casp8->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway initiated by impaired phosphorylcholine metabolism.

Applications in Drug Development and Biomaterials

The unique properties of phosphorylcholine have led to its exploration in various biomedical applications.

Drug Delivery

Phosphorylcholine-based polymers are used to create biocompatible coatings for drug delivery systems, such as liposomes and nanoparticles. These coatings mimic the surface of natural cell membranes, which can help to reduce opsonization and clearance by the immune system, thereby prolonging the circulation time of the drug carrier.[1][12]

Biomaterials and Medical Devices

The non-thrombogenic nature of phosphorylcholine has made it an ideal material for coating medical devices that come into contact with blood, such as stents and catheters.[16] The PC coating helps to prevent protein adsorption and platelet adhesion, reducing the risk of blood clot formation.

Conclusion

Phosphorylcholine is a molecule of profound biological significance, with its roles extending far beyond being a simple structural component of cell membranes. Its involvement in intricate signaling pathways governing inflammation and apoptosis, coupled with its utility as a biomarker and a biomaterial, makes it a subject of intense research interest. A thorough understanding of its biochemistry, quantitative interactions, and the methodologies to study it are paramount for advancing our knowledge in cell biology and for the development of novel therapeutic strategies and advanced medical devices. This guide provides a foundational framework for professionals in the field to delve deeper into the multifaceted world of phosphorylcholine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phosphorylcholine (B1220837) Chloride

This technical guide provides a comprehensive overview of phosphorylcholine chloride, a vital molecule with significant applications in biomedical research and materials science. This document details its chemical structure, physicochemical properties, relevant experimental protocols, and its role in biological pathways and industrial applications.

Chemical Structure and Formula

This compound is an organic chloride salt consisting of a choline (B1196258) phosphate (B84403) cation and a chloride anion.[1][2] It is a key intermediate in the biosynthesis of many phospholipids (B1166683) and plays a crucial role in the structure and function of cell membranes.[2]

The chemical structure of this compound is characterized by a hydrophilic polar head group, which is composed of a negatively charged phosphate bonded to a small, positively charged choline group.[3]

Chemical Formula: C₅H₁₅ClNO₄P[1][4][5][6]

Synonyms: Phosphocholine chloride, Choline phosphate chloride, N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium chloride.[5][7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 219.60 g/mol [1][4][5][6]
CAS Number 107-73-3[4][5][6]
Appearance Colorless to white crystals or solid-liquid mixture[4][5]
Melting Point 108-111 °C (with decomposition)[5][8]
Solubility Highly soluble in water.[2][9][2][9]
SMILES O=P(OCC--INVALID-LINK--(C)C)(O)O.[Cl-][6][10]
InChI InChI=1S/C5H14NO4P.ClH/c1-6(2,3)4-5-10-11(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);1H[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the phosphorylation of choline chloride. Two primary approaches are documented:

  • Phosphorylation with Diphenylphosphoryl Chloride: This method involves the reaction of choline chloride with diphenylphosphoryl chloride.[7]

  • Reaction with Phosphoric Acid: This procedure involves the reaction of choline chloride with phosphoric acid under specific temperature and pressure conditions.

Detailed Protocol for Synthesis via Phosphoric Acid:

  • Slowly add 140 g of phosphoric acid to 100 g of crude choline chloride (70% purity) at 25 °C and a pressure of -0.09 MPa.[11]

  • After the addition is complete, raise the temperature to 70 °C and perform vacuum distillation until no more water is distilled.[11]

  • Increase the temperature to 120 °C and maintain the pressure at -0.09 MPa for 6 hours.[11]

  • Terminate the reaction by adding 50 g of water to obtain a mixture containing this compound.[11]

The following diagram illustrates the workflow for the synthesis of the calcium salt of this compound, which often follows the initial synthesis of this compound.

G Workflow for Synthesis of Calcium this compound cluster_synthesis Phosphorylation cluster_metathesis Metathesis cluster_purification Purification start Choline Chloride + Phosphoric Acid react Reaction at 70°C then 120°C under vacuum start->react mix Mix with Calcium Hydroxide Solution react->mix adjust_ph Adjust pH to 8 mix->adjust_ph distill Vacuum Distillation adjust_ph->distill crystallize Crystallization at -5°C distill->crystallize filter_dry Filter and Dry crystallize->filter_dry end_product Calcium Phosphorylcholine Chloride Tetrahydrate filter_dry->end_product

Caption: Synthesis of Calcium this compound.

Application in Perovskite Solar Cells

This compound can be used to modify the interface between the tin dioxide (SnO₂) electron transport layer and the perovskite active layer in solar cells.

Detailed Protocol:

  • Dissolve this compound in deionized water to a concentration of 1.0 mg/mL and stir for 3 hours.[5]

  • Spin-coat the this compound solution onto the SnO₂ film at 5000 rpm.[5]

  • Anneal the coated film at 100 °C for 10 minutes.[5]

G Workflow for Solar Cell Interface Modification start Prepare 1.0 mg/mL This compound Solution spin_coat Spin-coat solution onto SnO₂ film at 5000 rpm start->spin_coat anneal Anneal at 100°C for 10 minutes spin_coat->anneal end Modified SnO₂/Perovskite Interface anneal->end

Caption: Solar Cell Interface Modification Workflow.

Biological and Industrial Significance

Role in Biological Systems

Phosphorylcholine is a fundamental component of phospholipids, which are the primary building blocks of cellular membranes.[2][3] Its zwitterionic nature, with both a positive and negative charge, is crucial for membrane structure and function. Furthermore, phosphorylcholine plays a role in the immune system. When exposed on cell surfaces, it can be recognized by naturally occurring autoantibodies.[3]

G Biological Role of Phosphorylcholine cluster_membrane Cell Membrane cluster_immune Immune System PC Phosphorylcholine PL Phospholipids (e.g., Phosphatidylcholine, Sphingomyelin) PC->PL is a key component of Cell_Membrane Cell Membrane Structure PL->Cell_Membrane forms Antibody Natural Autoantibodies Cell_Membrane->Antibody exposes PC for recognition by

Caption: Biological Role of Phosphorylcholine.

Applications in Drug Delivery and Medical Devices

The biocompatibility of phosphorylcholine has led to its use in various biomedical applications. It is utilized in the development of drug delivery systems, such as micelles, to improve cellular internalization.[4] Additionally, phosphorylcholine is used as a coating for drug-eluting stents to prevent thrombosis and restenosis.[3]

References

The Dawn of Immunomodulation: An In-depth Technical Guide to Early Studies on Phosphorylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylcholine (B1220837) (PC), a ubiquitous small molecule found on the surface of both pathogens and host cells, has long been a subject of immunological interest. Early investigations, primarily in the 1970s and 1980s, laid the foundational groundwork for our current understanding of its complex immunomodulatory effects. These pioneering studies revealed that the immune system, particularly B lymphocytes, mounts a significant and highly regulated response to this seemingly simple hapten. This technical guide provides a comprehensive overview of these early findings, focusing on the quantitative data, detailed experimental methodologies, and the nascent understanding of the signaling pathways involved. The information presented herein is crucial for researchers in immunology and drug development seeking to understand the historical context and fundamental principles of phosphorylcholine's interaction with the immune system.

Data Presentation: Quantitative Analysis of the Immune Response to Phosphorylcholine

The early research on phosphorylcholine's immunomodulatory effects was characterized by meticulous quantitative analyses of the B cell response. The following tables summarize key data from seminal studies, providing a clear comparison of the frequency of PC-specific precursor B cells, the size of the resulting B cell clones, and the developmental timeline of this immune competency.

Table 1: Frequency and Clone Size of Phosphorylcholine-Specific B Cell Precursors in BALB/c Mice

AntigenB Cell Precursor Frequency (per 10^5 spleen cells)Average Clone Size (Plaque-Forming Cells)T-Cell DependenceReference
Pneumococcus R36A (Pn)1 - 2.59T-Independent[1]
Phosphorylcholine-Keyhole Limpet Hemocyanin (PC-KLH)Not explicitly determined, but synergistic with Pn40 - 50T-Dependent[2]

Data from Quintáns, J., & Cosenza, H. (1975, 1976).[1][2]

Table 2: Developmental Appearance of Phosphorylcholine-Specific B Cell Foci in Neonatal BALB/c Mice

Age of Mice (days)Number of Neonates AnalyzedNumber of Neonates with PC-Specific FociTotal Number of PC-Specific FociReference
0 - 36100[3][4]
42511 (non-T15 idiotype)[3][4]
51633[3][4]
61568[3][4]
710711[3][4]

Data from Sigal, N. H., et al. (1977).[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early studies on phosphorylcholine's immunomodulatory effects. These protocols are reconstructed from the descriptions in the original publications and general immunological methods of the era.

In Vitro Antibody Response to Phosphorylcholine

This protocol is based on the work of Quintáns and Cosenza (1976) to determine the frequency and clone size of PC-specific B cells.[1]

a. Preparation of Spleen Cell Suspension:

  • Spleens were aseptically removed from BALB/c mice.

  • A single-cell suspension was prepared by gently teasing the spleens through a fine stainless steel mesh into cold Hanks' Balanced Salt Solution (HBSS).

  • The cell suspension was passed through a 25-gauge needle to break up any remaining clumps.

  • Red blood cells were lysed by resuspending the cell pellet in a hypotonic buffer for a short period, followed by restoration of isotonicity with a hypertonic salt solution.

  • The cells were washed three times with HBSS and resuspended in culture medium.

b. Microculture System:

  • Spleen cells were cultured in microtiter plates at various limiting dilutions.

  • The culture medium was RPMI 1640 supplemented with fetal calf serum, antibiotics, and 2-mercaptoethanol.

  • Cells were stimulated with either heat-killed Pneumococcus R36A (Pn) as a T-independent antigen or with phosphorylcholine conjugated to Keyhole Limpet Hemocyanin (PC-KLH) as a T-dependent antigen.

  • Cultures were incubated for a period of 5-7 days at 37°C in a humidified atmosphere of 5% CO2 in air.

c. Hemolytic Plaque Assay:

  • To enumerate antibody-secreting cells, a hemolytic plaque assay was performed.

  • Sheep red blood cells (SRBCs) were coated with PC.

  • The cultured spleen cells were mixed with the PC-coated SRBCs in molten agarose (B213101).

  • This mixture was poured onto a petri dish or slide to form a thin layer.

  • After the agarose solidified, complement (typically from guinea pig serum) was added.

  • The plates were incubated for several hours. B cells secreting anti-PC antibodies would create a zone of lysis (a "plaque") in the surrounding lawn of SRBCs.

  • The number of plaques was counted to determine the number of antibody-secreting cells.

Splenic Focus Assay

This protocol, developed by Klinman and colleagues, was used to study the development of PC-specific B cells at the clonal level.[5][6]

a. Preparation of Spleen Fragments:

  • Spleens from neonatal BALB/c mice of various ages were removed.

  • The spleens were cut into small fragments (approximately 1 mm³).

b. In Vitro Culture of Spleen Fragments:

  • Spleen fragments were placed on top of a gelatin sponge in a petri dish.

  • The dish contained culture medium (similar to the microculture system) that wicked up through the sponge to nourish the tissue.

  • The fragments were stimulated with a PC-containing antigen.

  • The cultures were incubated for several days to allow for B cell proliferation and differentiation within the fragments.

c. Analysis of Antibody Production:

  • After the incubation period, the culture supernatant from each fragment was collected.

  • The presence of anti-PC antibodies in the supernatant was determined by a radioimmunoassay (RIA).

  • Briefly, the supernatant was incubated in wells coated with a PC-conjugate.

  • A radiolabeled secondary antibody that binds to mouse immunoglobulin was then added.

  • The amount of radioactivity in each well was measured to quantify the amount of anti-PC antibody produced by the cells within each spleen fragment. A positive fragment indicated the presence of at least one PC-specific B cell precursor.

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This general method was widely used during the era to assess T and B cell proliferation in response to mitogens or antigens.

a. Cell Culture:

  • Lymphocytes (from spleen or lymph nodes) were cultured in microtiter plates.

  • The cells were stimulated with the desired mitogen (e.g., lipopolysaccharide for B cells) or antigen (e.g., PC-KLH for primed T and B cells).

  • Control cultures received no stimulus.

b. [³H]-Thymidine Labeling:

  • After a period of incubation (typically 2-3 days), [³H]-thymidine was added to each well.

  • The plates were incubated for an additional 4-18 hours to allow the proliferating cells to incorporate the radioactive thymidine (B127349) into their newly synthesized DNA.

c. Cell Harvesting and Scintillation Counting:

  • The cells were harvested onto glass fiber filters using a cell harvester, which lyses the cells and traps the DNA on the filters.

  • The filters were washed to remove unincorporated [³H]-thymidine.

  • The filters were dried, and scintillation fluid was added.

  • The amount of radioactivity on each filter was measured using a liquid scintillation counter. The counts per minute (cpm) were directly proportional to the amount of DNA synthesis and, therefore, to the degree of lymphocyte proliferation.

Signaling Pathways and Logical Relationships

The early understanding of the immunomodulatory effects of phosphorylcholine, particularly in the context of T-independent B cell activation, was centered on the concept of B cell receptor (BCR) crosslinking. The multivalent nature of PC on bacterial surfaces was thought to be the key to initiating a B cell response without the need for T cell help.

Experimental Workflow for In Vitro Antibody Response

The following diagram illustrates the workflow for assessing the in vitro antibody response to phosphorylcholine, a cornerstone of the early research in this field.

experimental_workflow cluster_preparation Cell and Antigen Preparation cluster_culture In Vitro Culture cluster_assay Analysis spleen Spleen from BALB/c Mouse cell_suspension Single Cell Suspension spleen->cell_suspension microculture Microculture Setup (Limiting Dilution) cell_suspension->microculture antigen_pn Pneumococcus R36A (Pn) antigen_pn->microculture antigen_pcklh PC-KLH antigen_pcklh->microculture incubation Incubation (5-7 days, 37°C) microculture->incubation plaque_assay Hemolytic Plaque Assay incubation->plaque_assay counting Plaque Counting plaque_assay->counting analysis Data Analysis (Precursor Frequency, Clone Size) counting->analysis b_cell_activation cluster_membrane B Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Outcome PC_antigen Multivalent PC-Antigen sIg Surface Immunoglobulin (sIg) PC_antigen->sIg Binding crosslinking sIg Crosslinking sIg->crosslinking signal_transduction Signal Transduction Cascade (Early Undefined Events) crosslinking->signal_transduction ca_mobilization Increased Intracellular Ca2+ signal_transduction->ca_mobilization proliferation Proliferation ca_mobilization->proliferation differentiation Differentiation ca_mobilization->differentiation antibody_secretion IgM Antibody Secretion differentiation->antibody_secretion

References

Methodological & Application

Application Notes and Protocols for Phosphorylcholine Chloride Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental protocols for creating phosphorylcholine (B1220837) chloride (PC) coatings on various substrates. The protocols detailed below are designed to produce biocompatible and bio-inert surfaces for a range of applications in research and drug development, including medical device coatings, biosensor fabrication, and drug delivery platforms.

Introduction

Phosphorylcholine is a zwitterionic head group found in phospholipids (B1166683) that constitute the outer leaflet of cell membranes.[1] This biomimetic characteristic makes PC coatings highly effective at resisting non-specific protein adsorption, preventing cell adhesion, and reducing the foreign body response when applied to biomaterials.[2][3][4] Phosphorylcholine chloride is a stable and water-soluble source of the phosphorylcholine moiety, making it a versatile precursor for surface modification.

The primary mechanism of action for PC coatings is the formation of a tightly bound hydration layer on the substrate surface. This "non-stick" biological surface effectively prevents the initial attachment of proteins and cells, which is a critical step in biofouling and the foreign body response.[5] This bacteriostatic effect inhibits biofilm formation without killing bacteria, which can be advantageous in preventing the development of bacterial resistance.

Experimental Protocols

Materials and Reagents
  • This compound (CAS No. 107-73-3)

  • Solvents: Deionized (DI) water, Ethanol (anhydrous), Methanol

  • Substrates (e.g., silicon wafers, glass coverslips, titanium alloy, polymers)

  • Cleaning agents: Acetone, Isopropanol, Ethanol

  • (Optional) Co-dopants or primers for specific applications (e.g., Me-4PACz for self-assembled monolayers)[6]

Substrate Preparation

Proper substrate cleaning is critical for uniform coating and strong adhesion. The following is a general protocol that can be adapted for different substrate materials.

  • Ultrasonic Cleaning: Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Surface Activation (for Silanization): For glass or silicon-based substrates, activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.

  • Metal Substrate Passivation: For titanium alloys, passivate the surface with a nitric acid solution (e.g., 35%) for 1 hour, followed by extensive rinsing with distilled water.

Coating Solution Preparation

The concentration of the this compound solution will depend on the desired coating thickness and the chosen coating method.

  • For Spin Coating: Prepare a 0.5 mg/mL to 2.0 mg/mL solution of this compound in deionized water or ethanol.[6] Stir the solution for at least 3 hours to ensure complete dissolution.[6]

  • For Dip Coating: Prepare a 0.5% (w/v) solution of a phosphorylcholine-containing polymer (e.g., poly(MPC-co-n-butyl methacrylate)) in ethanol.

Coating Application Methods

Spin coating is suitable for flat, uniform substrates and allows for precise control over film thickness.

  • Place the cleaned and dried substrate on the spin coater chuck.

  • Dispense the this compound solution onto the center of the substrate.

  • Spin Cycle:

    • Step 1 (Spread): 500 rpm for 10 seconds to evenly spread the solution.

    • Step 2 (Thinning): 4000-5000 rpm for 30-60 seconds to achieve the desired thickness.[6]

  • Annealing: Anneal the coated substrate at 100°C for 10 minutes to remove residual solvent and improve film stability.[6]

Dip coating is a versatile method for coating substrates of various shapes and sizes.

  • Immerse the cleaned substrate into the phosphorylcholine-containing polymer solution for 1 minute.

  • Withdraw the substrate from the solution at a constant, controlled speed.

  • Drying: Air-dry the coated substrate for 10 minutes, followed by drying in an oven at 50°C for 30 minutes.

Characterization of this compound Coatings

The quality and performance of the PC coating should be assessed using appropriate surface characterization techniques.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of phosphorylcholine on the surface by identifying characteristic peaks for phosphorus (P 2p) and nitrogen (N 1s).

  • Contact Angle Goniometry: To measure the hydrophilicity of the coated surface. A significant decrease in the water contact angle is expected after coating.

  • Atomic Force Microscopy (AFM): To evaluate the surface topography and roughness of the coating.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the coating and assess its uniformity.

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of phosphorylcholine-based coatings from various studies.

Table 1: Surface Wettability of Phosphorylcholine Coated Surfaces

Substrate MaterialCoating MethodWater Contact Angle (°) UncoatedWater Contact Angle (°) CoatedReference
Silicon Dioxide (SiO₂)Dip Coating (MPC Copolymer)HighSignificantly Low[7]
Poly(ethylene terephthalate) (PET)Solvent Evaporation (PMvN)HighVery Low[8]
Suture MaterialDip Coating (PMB)HighLower[9]

Table 2: Protein Adsorption on Phosphorylcholine Coated Surfaces

SurfaceProteinAdsorbed Amount (ng/cm²) UncoatedAdsorbed Amount (ng/cm²) Coated% ReductionReference
Polystyrene MicroparticlesBlood ProteinsHighLow-[2]
Poly(HEMA) HydrogelBovine Serum Albumin (BSA)37.8 µ g/hydrogel ~12.5 µ g/hydrogel ~67%[10]
SiO₂Various ProteinsHighSignificantly Low-[7]

Table 3: Cell Adhesion on Phosphorylcholine Coated Surfaces

SurfaceCell TypeAdhesion on Uncoated SurfaceAdhesion on Coated Surface% ReductionReference
Suture MaterialMRSAHighDrastically Reduced93%[9]
Suture MaterialMSSAHighDrastically Reduced79%[9]
SiO₂FibroblastsHeavy AdhesionNo Adhesion100%[7]

Diagrams

Experimental Workflow for this compound Coating

G Experimental Workflow for this compound Coating cluster_prep Substrate Preparation cluster_coat Coating Process cluster_char Characterization sub_clean Substrate Cleaning (Sonication) sub_dry Drying (Nitrogen Stream) sub_clean->sub_dry sub_act Surface Activation (e.g., O2 Plasma) sub_dry->sub_act sol_prep Solution Preparation (0.5-2.0 mg/mL in DI Water/Ethanol) sub_act->sol_prep Ready for Coating spin Spin Coating (500 rpm -> 4000-5000 rpm) sol_prep->spin anneal Annealing (100°C for 10 min) spin->anneal xps XPS anneal->xps Coated Substrate ca Contact Angle anneal->ca afm AFM anneal->afm sem SEM anneal->sem

Caption: A flowchart illustrating the key steps in the this compound coating process.

Mechanism of Bio-Inertness of Phosphorylcholine Coatings

G Mechanism of Bio-Inertness at the PC-Coated Surface cluster_surface PC-Coated Surface cluster_bio Biological Environment p0 p1 p2 p3 p4 p5 p6 p7 p8 pc_head_pos + water1 H₂O pc_head_pos->water1 pc_head_neg - pc_head_neg->water1 pc_head_pos2 + water2 H₂O pc_head_pos2->water2 pc_head_neg2 - pc_head_neg2->water2 pc_head_pos3 + water3 H₂O pc_head_pos3->water3 pc_head_neg3 - pc_head_neg3->water3 pc_head_pos4 + water4 H₂O pc_head_pos4->water4 pc_head_neg4 - pc_head_neg4->water4 pc_head_pos5 + water5 H₂O pc_head_pos5->water5 pc_head_neg5 - pc_head_neg5->water5 pc_head_pos6 + water6 H₂O pc_head_pos6->water6 pc_head_neg6 - pc_head_neg6->water6 pc_head_pos7 + water7 H₂O pc_head_pos7->water7 pc_head_neg7 - pc_head_neg7->water7 pc_head_pos8 + pc_head_neg8 - substrate Substrate protein Protein protein->water3 cell Cell cell->water6 hydration_label Hydration Layer (Bio-inert Barrier) repulsion_label1 Repulsion repulsion_label2 Repulsion

Caption: A diagram illustrating the formation of a bio-inert hydration layer on a PC-coated surface.

References

Application Notes and Protocols for the Preparation of Phosphorylcholine Chloride Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes, particularly those formulated with phosphorylcholine-containing lipids like phosphatidylcholine (PC), are highly utilized as drug delivery vehicles due to their biocompatibility and structural resemblance to cell membranes. Phosphatidylcholine is an amphiphilic molecule with a hydrophilic phosphorylcholine (B1220837) head group and hydrophobic acyl tails, enabling the formation of stable, self-assembled lipid bilayers in aqueous environments. These vesicles can encapsulate both hydrophilic and hydrophobic active pharmaceutical ingredients (APIs), protecting them from degradation and enabling controlled release.

This document provides a detailed, step-by-step guide for the preparation of unilamellar phosphorylcholine chloride liposomes using the thin-film hydration method followed by extrusion. It also outlines standard protocols for the characterization of the resulting liposomes.

Experimental Protocols

Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of Large Unilamellar Vesicles (LUVs) with a target diameter of approximately 100-140 nm.

Materials:

  • 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine (POPC)

  • Cholesterol (CH)

  • Chloroform (B151607)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (sterile-filtered)

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • High-vacuum pump

  • Water bath

  • Liposome (B1194612) extruder with polycarbonate membranes (100 nm pore size)

  • Glass syringes (1 mL)

  • Argon or Nitrogen gas

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amounts of POPC and Cholesterol. A common molar ratio is 70:30 (POPC:CH) to ensure membrane stability.[1]

    • Dissolve the lipids in chloroform in a clean round-bottom flask. A typical lipid concentration in the organic solvent is 10-20 mg/mL.[2] Ensure the lipids are completely dissolved to form a clear solution.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature slightly above the lipid transition temperature (for POPC, room temperature is sufficient).

    • Rotate the flask and gradually reduce the pressure to evaporate the chloroform. This process should result in a thin, uniform lipid film on the inner surface of the flask.[3][4]

    • Once the film appears dry, place the flask under a high-vacuum pump for at least 2 hours (or overnight) to remove any residual organic solvent.[5]

  • Hydration of Lipid Film:

    • Introduce the desired volume of pre-warmed (above the lipid's transition temperature) aqueous buffer (e.g., PBS, pH 7.4) into the flask.[3] This solution may contain a hydrophilic drug for encapsulation.

    • Gently swirl the flask to hydrate (B1144303) the lipid film. This process leads to the spontaneous formation of Multilamellar Vesicles (MLVs).[3] Let the film hydrate for about 1 hour with occasional agitation.[6]

  • Sizing by Extrusion:

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension into one of the glass syringes.

    • Pass the lipid suspension through the membrane back and forth between the two syringes. An odd number of passes (e.g., 11 to 21) is recommended to ensure the final product is collected in the second syringe.[7] This process disrupts the MLVs and reforms them into LUVs with a more uniform size distribution.[7][8]

    • The resulting translucent solution contains the final liposome formulation.

  • Storage:

    • Store the liposome suspension at 4°C under an inert atmosphere (like argon) to prevent lipid oxidation.

Experimental Workflow for Liposome Preparation

Liposome_Preparation_Workflow cluster_prep Step 1: Lipid Preparation cluster_film Step 2: Film Formation cluster_hydration Step 3: Hydration cluster_sizing Step 4: Sizing dissolve Dissolve POPC & Cholesterol in Chloroform evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate vacuum Dry Film under High Vacuum evaporate->vacuum Removes residual solvent hydrate Hydrate with Aqueous Buffer (e.g., PBS) vacuum->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion through 100 nm Membrane mlv->extrude luv Formation of Large Unilamellar Vesicles (LUVs) extrude->luv

Caption: Workflow for preparing phosphorylcholine liposomes.

Protocol 2: Characterization of Liposomes

1. Size and Polydispersity Index (PDI) Measurement

  • Technique: Dynamic Light Scattering (DLS).[9][10]

  • Procedure:

    • Dilute the liposome suspension with filtered (0.22 µm) PBS to an appropriate concentration for DLS measurement.

    • Transfer the diluted sample to a clean cuvette.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).[11]

    • Perform measurements in triplicate at 25°C.

  • Expected Outcome: For liposomes extruded through a 100 nm membrane, the expected size is typically in the range of 110-140 nm.[1][7] A PDI value below 0.2 is desirable as it indicates a narrow, monodisperse size distribution.[7][12]

2. Zeta Potential Measurement

  • Technique: Electrophoretic Light Scattering (ELS).[9][13]

  • Procedure:

    • Dilute the liposome sample with an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength for accurate measurement.

    • Load the sample into a specific zeta potential cell.

    • Measure the electrophoretic mobility to determine the zeta potential.

  • Significance: Zeta potential indicates the surface charge of the liposomes, which is a key predictor of colloidal stability. For neutral liposomes like POPC/CH, the value should be close to zero.

3. Encapsulation Efficiency (EE%)

This protocol is for a hydrophilic drug encapsulated in the aqueous core.

  • Procedure:

    • Separation of Free Drug: Separate the unencapsulated drug from the liposome formulation. Common methods include:

      • Centrifugation: Pellet the liposomes, leaving the free drug in the supernatant.[]

      • Size Exclusion Chromatography (SEC): Use a column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller, free drug molecules.

    • Quantification of Drug:

      • Measure the concentration of the free drug in the supernatant/eluted fractions (C_free).

      • Disrupt the liposomes (e.g., by adding a solvent like absolute alcohol) and measure the total drug concentration (C_total).[15]

      • Quantification can be done using UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC), depending on the drug's properties.[][15][16]

    • Calculation:

      • Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(C_total - C_free) / C_total] x 100.[15]

Characterization Workflow

Liposome_Characterization_Workflow cluster_input Input Sample cluster_analysis Analysis cluster_output Output Parameters liposome Liposome Suspension dls Dynamic Light Scattering (DLS) liposome->dls els Electrophoretic Light Scattering (ELS) liposome->els ee Encapsulation Efficiency (EE%) liposome->ee size_pdi Size & PDI dls->size_pdi zeta Zeta Potential els->zeta efficiency Encapsulation % ee->efficiency

Caption: Workflow for liposome characterization.

Data Presentation

The following tables summarize typical quantitative parameters and expected results for the preparation of POPC/Cholesterol liposomes.

Table 1: Formulation Parameters

ParameterValueRationale / Reference
Primary LipidPOPCForms stable bilayers representative of cell membranes.
Stabilizing LipidCholesterol (CH)Modulates membrane fluidity and stability.[17][18]
Molar Ratio (POPC:CH)70:30Common ratio for stable vesicle formation.[1]
Organic SolventChloroformEfficiently dissolves both POPC and cholesterol.
Hydration BufferPBS, pH 7.4Physiologically relevant buffer.
Total Lipid Conc.10-20 mg/mLTypical concentration for thin-film formation.[2]

Table 2: Sizing and Characterization Parameters

ParameterMethodSpecification / ValueExpected OutcomeReference
Sizing MethodExtrusion100 nm Polycarbonate Membrane-
Number of Passes11-21 (odd number)Ensures uniform sizing.-[7]
Applied Pressure~125 psiAppropriate for 100 nm pores.-[19]
Characterization
Mean DiameterDLS-110 - 140 nm[1][7]
Polydispersity Index (PDI)DLS-< 0.2[7][12]
Zeta PotentialELS--5 mV to +5 mV (near neutral)[13]
Encapsulation EfficiencyVaries by Drug-Highly dependent on drug properties and loading method.[20]

References

Surface Modification of Polymers with Phosphorylcholine Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of polymers using phosphorylcholine (B1220837) chloride (PCC) and its derivatives. The primary focus is on leveraging the biomimetic properties of phosphorylcholine to enhance the biocompatibility of various polymeric materials used in medical devices and drug delivery systems.

Introduction to Phosphorylcholine Modification

Phosphorylcholine (PC) is a zwitterionic head group found in phospholipids, which are the primary components of cell membranes.[1][2][3] This inherent biocompatibility makes PC an ideal candidate for modifying the surface of synthetic polymers to improve their interaction with biological systems. The most commonly used monomer for this purpose is 2-methacryloyloxyethyl phosphorylcholine (MPC).[1][2][3] Polymers incorporating MPC exhibit excellent resistance to protein adsorption, cell adhesion, and bacterial biofilm formation, which are critical for the performance and longevity of medical implants and devices.[1][2][3]

The surface modification of polymers with phosphorylcholine-containing moieties can significantly enhance their biocompatibility, leading to improved performance in a variety of medical applications. This approach creates a highly hydrated layer on the polymer surface that effectively mimics the outer surface of a cell membrane, thereby minimizing adverse biological responses such as thrombus formation and inflammation.[2][3]

Key Applications

Surface modification with phosphorylcholine has been successfully applied to a wide range of polymeric materials for various biomedical applications:

  • Cardiovascular Devices: Coating stents, catheters, and artificial heart components with PC polymers significantly improves their blood compatibility, reducing the risk of thrombosis and restenosis.[4]

  • Ophthalmic Devices: MPC-based modifications are used in contact lenses to enhance their wettability and reduce protein deposition, leading to improved comfort and reduced risk of infection.

  • Drug Delivery Systems: Phosphorylcholine-functionalized nanoparticles and hydrogels can exhibit prolonged circulation times and reduced clearance by the immune system, making them effective carriers for targeted drug delivery.

  • Biosensors and Diagnostic Devices: By minimizing non-specific protein adsorption, PC-modified surfaces can improve the signal-to-noise ratio and sensitivity of biosensors.

  • Hollow Fiber Membranes: Modification of membranes used in membrane oxygenators and hemodialysis with PC polymers enhances their blood compatibility and reduces fouling.[5][6]

Experimental Protocols

Several methods can be employed to modify polymer surfaces with phosphorylcholine. The choice of method depends on the polymer substrate, the desired surface properties, and the specific application. Below are detailed protocols for common techniques.

Protocol 1: Surface-Initiated Photo-Induced Radical Polymerization of MPC

This "grafting from" technique involves growing poly(MPC) chains directly from the polymer surface. It is a versatile method applicable to a variety of polymer substrates.

Materials:

Procedure:

  • Substrate Preparation:

    • Clean the polymer substrate by sonicating in acetone for 15 minutes, followed by rinsing with deionized water.

    • Dry the substrate under a stream of nitrogen.

  • Photoinitiator Adsorption:

    • Prepare a solution of benzophenone in acetone (e.g., 10 mg/mL).

    • Immerse the cleaned polymer substrate in the benzophenone solution for 30 seconds.

    • Dry the substrate under a stream of nitrogen to allow the solvent to evaporate, leaving a thin layer of the photoinitiator on the surface.

  • Graft Polymerization:

    • Prepare an aqueous solution of MPC (e.g., 0.5 mol/L).

    • Place the photoinitiator-coated substrate in the MPC solution.

    • Expose the substrate to UV irradiation for a specified time (e.g., 5-60 minutes). The UV light will activate the benzophenone, initiating the polymerization of MPC from the surface.

  • Post-Polymerization Cleaning:

    • After irradiation, thoroughly rinse the modified substrate with deionized water to remove any unreacted monomer and non-grafted polymer.

    • Dry the substrate under a stream of nitrogen.

Characterization:

  • The success of the modification can be confirmed by various surface analysis techniques, including X-ray Photoelectron Spectroscopy (XPS) to detect the presence of phosphorus and nitrogen from the PC group, and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to identify characteristic vibrational bands of the poly(MPC) chains.[7][8]

  • A significant decrease in the static water contact angle indicates a more hydrophilic surface.[7][8][9]

Protocol 2: Coating with Pre-Synthesized Phosphorylcholine Copolymers

This "grafting to" approach involves synthesizing a copolymer containing phosphorylcholine units and then coating it onto the polymer surface. This method is often simpler to implement than "grafting from" techniques.

Materials:

  • Polymer substrate (e.g., Polymethylpentene hollow fiber membrane - PMP-HFM)[5]

  • Phosphorylcholine-containing copolymer (e.g., poly(MPC-co-n-butyl methacrylate), PMB)[10]

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Substrate Preparation:

    • Cut the polymer substrate to the desired size.[5]

    • Clean the substrate by washing with ethanol and then deionized water.[5]

    • Dry the substrate under vacuum at room temperature for 24 hours.[5]

  • Copolymer Solution Preparation:

    • Dissolve the phosphorylcholine-containing copolymer in a suitable solvent (e.g., ethanol) to a desired concentration (e.g., 1% w/v).

  • Dip-Coating:

    • Immerse the cleaned and dried substrate in the copolymer solution for a specific duration (e.g., 1-2 hours).

    • Withdraw the substrate from the solution at a constant speed to ensure a uniform coating.

  • Drying and Curing:

    • Allow the solvent to evaporate from the coated surface at room temperature.

    • For enhanced stability, the coated substrate can be cured in an oven at a temperature below the polymer's glass transition temperature.

Characterization:

  • ATR-FTIR and XPS can be used to confirm the presence of the copolymer on the surface.[5][6]

  • Scanning Electron Microscopy (SEM) can be used to visualize the uniformity of the coating.[5]

  • The stability of the coating can be assessed by immersing the modified substrate in various solutions (e.g., ethanol, SDS solution) and monitoring for any changes in surface properties.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the surface modification of polymers with phosphorylcholine.

Table 1: Static Water Contact Angle Measurements

Polymer SubstrateModification MethodBefore Modification (°)After Modification (°)Reference
Polydimethylsiloxane (PDMS)Photo-induced grafting of poly(MPC)11525[7][8][9]
Cyclic PolyolefinCoating with photoreactive MPC polymer-Up to 160 (in water)[11]
Isotactic Polypropylene (iPP)UV/phosphoryl chloride vapor-Significant decrease[12]

Table 2: Protein Adsorption

Polymer SubstrateModification MethodProteinAdsorption ReductionReference
Polydimethylsiloxane (PDMS)Photo-induced grafting of poly(MPC)Single protein50-75%[7][8][9]
Poly(MPC) brush surfaceSurface-initiated ATRPPlasma proteins< 5 ng/cm²[2]
PMPC-lipid modified liposomesCoatingAlbumin, C3, FibrinogenSuppressed[13]

Table 3: Surface Free Energy

Polymer SubstrateModification MethodPolar Component (mJ·m⁻²) BeforePolar Component (mJ·m⁻²) AfterReference
Isotactic Polypropylene (iPP)UV/phosphoryl chloride vapor0.1616.8[12]

Visualizations

The following diagrams illustrate the experimental workflows for the surface modification of polymers with phosphorylcholine.

G cluster_prep Substrate Preparation cluster_init Initiator Adsorption cluster_poly Graft Polymerization cluster_post Post-Polymerization Clean Clean Polymer Substrate Dry_Prep Dry Substrate Clean->Dry_Prep Immerse Immerse Substrate Dry_Prep->Immerse Initiator_Sol Prepare Initiator Solution Initiator_Sol->Immerse Dry_Init Dry Substrate Immerse->Dry_Init UV_Irradiation UV Irradiation Dry_Init->UV_Irradiation MPC_Sol Prepare MPC Solution MPC_Sol->UV_Irradiation Rinse Rinse with DI Water UV_Irradiation->Rinse Dry_Post Dry Modified Substrate Rinse->Dry_Post

Caption: Workflow for Surface-Initiated Photo-Induced Radical Polymerization of MPC.

G cluster_prep Substrate Preparation cluster_sol Copolymer Solution cluster_coat Coating cluster_post Post-Coating Clean Clean Polymer Substrate Dry_Prep Dry Substrate Clean->Dry_Prep Dip_Coat Dip-Coat Substrate Dry_Prep->Dip_Coat Dissolve Dissolve PC Copolymer Dissolve->Dip_Coat Dry_Post Dry and Cure Dip_Coat->Dry_Post

References

Application Notes and Protocols for Incorporating Phosphorylcholine Chloride into Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the incorporation of phosphorylcholine (B1220837) chloride, typically in the form of 2-methacryloyloxyethyl phosphorylcholine (MPC), into hydrogels. The resulting biomaterials exhibit excellent biocompatibility, anti-fouling properties, and tunable mechanical characteristics, making them suitable for a wide range of applications in drug delivery, tissue engineering, and medical device development.

Introduction

Phosphorylcholine (PC) is a zwitterionic molecule that constitutes a major component of the outer leaflet of cell membranes.[1] This biomimetic characteristic endows materials functionalized with PC with exceptional biocompatibility and resistance to protein adsorption and cell adhesion.[1][2] Incorporating PC moieties into hydrogel networks can significantly enhance their performance in biological environments. The most common method to achieve this is through the polymerization of monomers containing the phosphorylcholine group, such as 2-methacryloyloxyethyl phosphorylcholine (MPC).[3][4]

These hydrogels offer a versatile platform for various biomedical applications due to their tunable physical and biological properties.[5][6] By adjusting the monomer and crosslinker concentrations, the mechanical stiffness (Young's modulus), water content, and swelling ratio of the hydrogels can be precisely controlled over a wide range.[5][7] This allows for the creation of hydrogels that can mimic the properties of different soft tissues. Furthermore, their inherent resistance to biofouling makes them ideal candidates for implantable devices and drug delivery systems, minimizing adverse immune responses and enhancing long-term stability.[8][9]

Key Applications

  • Drug Delivery: Phosphorylcholine-based hydrogels can serve as excellent matrices for the controlled release of therapeutics.[9][10] Their hydrophilic and biocompatible nature can protect sensitive drug molecules and sustain their release over extended periods.

  • Tissue Engineering and Regenerative Medicine: The ability to tailor the mechanical properties of these hydrogels makes them suitable as scaffolds that can support cell growth, proliferation, and differentiation.[11] Their anti-fouling properties can also be modulated to control cell adhesion for specific tissue engineering applications.[11]

  • Medical Device Coatings: MPC-containing hydrogels are used to coat medical devices such as contact lenses and catheters to improve their biocompatibility and reduce the risk of infection and thrombosis.[12][13]

  • Mechanobiology Studies: The tunable stiffness of these hydrogels provides a powerful tool for investigating how cells respond to mechanical cues in their microenvironment.[5][7]

Experimental Protocols

This section details the protocols for the synthesis and characterization of phosphorylcholine-containing hydrogels. The primary example provided is the co-polymerization of 2-methacryloyloxyethyl phosphorylcholine (MPC) with a crosslinker, a common and versatile method.

Protocol for PEG-Phosphorylcholine (PEG-PC) Hydrogel Synthesis

This protocol describes the free-radical polymerization of MPC and poly(ethylene glycol) dimethacrylate (PEGDMA) to form a crosslinked hydrogel network.[14]

Materials:

  • 2-methacryloyloxyethyl phosphorylcholine (MPC)

  • Poly(ethylene glycol) dimethacrylate (PEGDMA), Mn 750

  • Phosphate-buffered saline (PBS), sterile

  • Photoinitiator (e.g., Irgacure 2959) or Chemical initiators (Ammonium persulfate (APS) and Tetramethylethylenediamine (TEMED))

  • Nitrogen gas

  • 0.2 µm syringe filter

Equipment:

  • Vortex mixer

  • UV lamp (365 nm) or Nitrogen chamber

  • Glass slides or desired mold

  • Spacers of desired thickness

Procedure:

  • Prepare Precursor Solution:

    • In a sterile tube, dissolve the desired concentrations of MPC and PEGDMA in sterile PBS. A typical concentration for MPC is 0.6 M (17 wt%).[14] The concentration of PEGDMA can be varied to control the hydrogel's mechanical properties (e.g., from 7.4 mM to 0.7 M).[14]

    • Gently vortex the solution until all components are fully dissolved.

  • Degas and Sterilize:

    • Degas the precursor solution with nitrogen gas for 30 seconds to remove dissolved oxygen, which can inhibit polymerization.[14]

    • Sterilize the solution by passing it through a 0.2 µm syringe filter.[14]

  • Add Initiator:

    • For UV-initiated polymerization: Add the photoinitiator (e.g., 0.8 wt% Irgacure 2959) to the precursor solution and mix thoroughly.[14]

    • For chemical-initiated polymerization: Add APS (e.g., 0.05 wt%) and TEMED (e.g., 0.125 vol%) to the precursor solution and mix quickly.[14]

  • Polymerization:

    • Pipette the precursor solution into a mold (e.g., between two glass slides separated by spacers).

    • For UV-initiated polymerization: Expose the mold to a 365 nm UV lamp for a specified time (e.g., 7 minutes).[14]

    • For chemical-initiated polymerization: Place the mold in a nitrogen-filled chamber and allow it to polymerize for a specified time (e.g., 10 minutes).[14]

  • Swelling and Storage:

    • Carefully remove the polymerized hydrogel from the mold.

    • Immerse the hydrogel in sterile PBS and allow it to swell for at least 24 hours to reach equilibrium.[5]

    • Store the swollen hydrogels in sterile PBS at 4 °C.

Experimental Workflow for PEG-PC Hydrogel Synthesis

G cluster_prep Precursor Solution Preparation cluster_init Initiation cluster_poly Polymerization cluster_post Post-Polymerization mix Mix MPC, PEGDMA, and PBS degas Degas with Nitrogen mix->degas sterilize Sterilize (0.2 µm filter) degas->sterilize add_uv Add Photoinitiator sterilize->add_uv add_chem Add APS/TEMED sterilize->add_chem mold Pipette into Mold add_uv->mold add_chem->mold uv_cure UV Exposure (365 nm) mold->uv_cure chem_cure Cure under Nitrogen mold->chem_cure demold Demold Hydrogel uv_cure->demold chem_cure->demold swell Swell in PBS (24h) demold->swell store Store at 4°C swell->store

Caption: Workflow for synthesizing PEG-PC hydrogels via photopolymerization or chemical polymerization.

Protocol for Characterizing Hydrogel Properties

3.2.1. Measurement of Young's Modulus

The Young's modulus, a measure of stiffness, can be determined using mechanical compression tests.

Procedure:

  • Prepare cylindrical hydrogel samples of known dimensions.

  • Perform unconfined compression tests using a rheometer or a mechanical tester at a constant strain rate (e.g., 2 µm/second).[14]

  • Record the normal force as a function of strain.

  • Calculate the Young's modulus (E) from the slope of the stress-strain curve in the linear elastic region (typically 0-4% strain).[14]

3.2.2. Determination of Water Content and Swelling Ratio

Procedure:

  • After swelling to equilibrium in PBS, remove the hydrogel and gently blot the surface to remove excess water.

  • Weigh the swollen hydrogel (Ws).

  • Freeze-dry the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).

  • Calculate the water content and swelling ratio using the following equations:

    • Water Content (%) = [(Ws - Wd) / Ws] x 100

    • Swelling Ratio = Ws / Wd

3.2.3. Assessment of Protein Adsorption

A modified ELISA can be used to quantify non-specific protein adsorption.[5]

Procedure:

  • Polymerize hydrogels in a 96-well plate and swell in PBS overnight.

  • Incubate the hydrogels with a protein solution (e.g., 10 mg/mL bovine serum albumin, BSA) for 20 hours at 37 °C.[5]

  • Wash the hydrogels extensively with PBS (e.g., 5 times).

  • Incubate with a primary antibody against the protein for 90 minutes.

  • Wash with PBS (5 times).

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) for 90 minutes.

  • Wash with PBS (5 times).

  • Add a substrate for HRP (e.g., TMB) and measure the absorbance to quantify the amount of adsorbed protein.

Logical Flow for Protein Adsorption Assay

G start Hydrogel in 96-well Plate swell Swell in PBS start->swell incubate_protein Incubate with Protein Solution (e.g., BSA) swell->incubate_protein wash1 Wash with PBS incubate_protein->wash1 incubate_primary_ab Incubate with Primary Antibody wash1->incubate_primary_ab wash2 Wash with PBS incubate_primary_ab->wash2 incubate_secondary_ab Incubate with HRP-conjugated Secondary Antibody wash2->incubate_secondary_ab wash3 Wash with PBS incubate_secondary_ab->wash3 add_substrate Add HRP Substrate wash3->add_substrate measure Measure Absorbance add_substrate->measure

Caption: Step-by-step workflow for quantifying protein adsorption on hydrogel surfaces using an ELISA-based method.

Data Presentation

The following tables summarize typical quantitative data for phosphorylcholine-containing hydrogels, demonstrating the tunability of their properties.

Table 1: Effect of PEGDMA Concentration on the Mechanical and Physical Properties of PEG-PC Hydrogels.

PEGDMA Concentration (wt%)Young's Modulus (kPa)Water Content (%)Swelling Ratio
5~1>90~20
15~10~85~10
30~100~70~5
55~1000~50~2

Note: These are approximate values based on trends reported in the literature and can vary depending on the specific experimental conditions.[14]

Table 2: Surface Properties of p(HEMA)-based Hydrogels with and without MPC Functionalization.

Hydrogel CompositionWater Contact Angle (°)Protein Adsorption (Lysozyme) Reduction (%)Protein Adsorption (BSA) Reduction (%)
p(HEMA)78.600
p(HEMA)/p(MPC)< 6073 - 7459 - 66

Data adapted from[8][15]. The reduction in protein adsorption is relative to the unmodified p(HEMA) control.

Conclusion

The incorporation of phosphorylcholine chloride, primarily through the use of the MPC monomer, provides a robust and versatile method for creating highly biocompatible and anti-fouling hydrogels. The protocols outlined in these application notes offer a foundation for researchers and drug development professionals to synthesize and characterize these advanced biomaterials. The ability to precisely tune the mechanical and physical properties of these hydrogels opens up a wide array of possibilities for their application in cutting-edge biomedical technologies.

References

Application Notes and Protocols: Phosphorylcholine Chloride as an Interface Modifier in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing phosphorylcholine (B1220837) chloride (PCC) as an interface modifier to enhance the performance and stability of perovskite solar cells (PSCs).

Phosphorylcholine chloride, a multifunctional organic molecule, has emerged as a promising agent for interface engineering in PSCs. When applied at the interface between the electron transport layer (ETL), typically tin oxide (SnO₂), and the perovskite active layer, PCC effectively reduces defects and improves charge transport, leading to significant gains in power conversion efficiency (PCE) and operational stability.[1][2] Its zwitterionic nature, featuring a positively charged quaternary ammonium (B1175870) group and a negatively charged phosphate (B84403) group, allows it to passivate both cationic and anionic defects within the perovskite film and at the ETL interface.

Mechanism of Action

The primary functions of this compound as an interface modifier are multifaceted:

  • Defect Passivation: The phosphate group in PCC can coordinate with under-coordinated lead (Pb²⁺) ions, which are common defect sites in the perovskite lattice. Simultaneously, the quaternary ammonium group can interact with halide (e.g., I⁻) vacancies. This dual-passivation mechanism neutralizes charge traps that would otherwise lead to non-radiative recombination of charge carriers.

  • Improved ETL Properties: PCC modification can reduce oxygen vacancy defects in the SnO₂ ETL.[2] This enhances the conductivity and electron mobility of the ETL, facilitating more efficient electron extraction from the perovskite layer.[1][2]

  • Enhanced Film Quality: The presence of PCC can promote the growth of higher-quality perovskite films with larger grain sizes and fewer grain boundaries, further reducing defect densities.[2]

Performance Enhancement of Perovskite Solar Cells

The use of this compound as an interface modifier has been shown to significantly improve the key performance metrics of perovskite solar cells. The following table summarizes the quantitative data from a representative study, comparing a control device to a PCC-modified device.

Device ConfigurationPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]Reference
Control (SnO₂/Perovskite)20.551.1222.8979.8[3]
PCC-Modified 23.06 1.20 23.98 82.5 [3]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound, the fabrication of perovskite solar cells with a PCC-modified interface, and the characterization of the resulting devices.

Synthesis of this compound

This protocol is adapted from the synthesis of related phosphorylcholine compounds and should be performed by trained chemists in a controlled laboratory environment.

Materials:

  • Choline (B1196258) chloride

  • Phosphorus pentoxide (P₄O₁₀) or Orthophosphoric acid (H₃PO₄)

  • Anhydrous solvent (e.g., acetonitrile)

  • Appropriate workup and purification reagents

Procedure (Conceptual Outline):

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve dried choline chloride in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Phosphorylation: Slowly add the phosphorylating agent (e.g., phosphorus pentoxide or orthophosphoric acid) to the reaction mixture while maintaining a controlled temperature. The reaction is typically heated to facilitate the phosphorylation of the hydroxyl group of choline.[4]

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation, filtration, and washing with a suitable solvent. Further purification can be achieved by recrystallization or column chromatography to obtain pure this compound.

Fabrication of Perovskite Solar Cells with PCC Interface Modification

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell with a SnO₂ ETL modified with PCC.

1. Substrate Preparation:

  • Clean patterned indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to remove organic residues and improve the wettability of the surface.

2. Electron Transport Layer (ETL) Deposition:

  • Prepare a SnO₂ nanoparticle suspension (e.g., 3 wt% in distilled water).[1]

  • Deposit the SnO₂ suspension onto the cleaned substrate by spin-coating at 3000-5000 rpm for 30 seconds.[1]

  • Anneal the SnO₂-coated substrates at 150°C for 30 minutes in an ambient atmosphere.[1]

3. This compound Interface Modification:

  • Prepare a dilute solution of this compound in deionized water (e.g., 1.0 mg/mL).

  • Spin-coat the PCC solution onto the cooled SnO₂ layer at 5000 rpm for 30 seconds.

  • Anneal the substrate at 100°C for 10 minutes.

4. Perovskite Layer Deposition (in an inert atmosphere, e.g., a glovebox):

  • Prepare the perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium (B1206745) bromide, and lead bromide in a mixed solvent of DMF and DMSO).

  • Spin-coat the perovskite precursor solution onto the PCC-modified SnO₂ layer. A two-step spin-coating process is often employed (e.g., 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30 seconds).[1]

  • During the second step of spin-coating, dispense an anti-solvent (e.g., chlorobenzene (B131634) or ethyl acetate) onto the spinning substrate to induce rapid crystallization.

  • Anneal the perovskite film at 100-150°C for 10-30 minutes.

5. Hole Transport Layer (HTL) Deposition:

  • Prepare the HTL solution, commonly Spiro-OMeTAD, by dissolving it in chlorobenzene with additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP).

  • Spin-coat the HTL solution onto the perovskite layer at 3000-5000 rpm for 30 seconds.

6. Metal Electrode Deposition:

  • Define the device area using a shadow mask.

  • Deposit a metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation under high vacuum.

Device Characterization
  • Current Density-Voltage (J-V) Measurement: Use a solar simulator with a calibrated light source (AM 1.5G, 100 mW/cm²) to measure the J-V characteristics of the fabricated solar cells. Key parameters to extract are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the wavelength-dependent efficiency of photon-to-electron conversion. The integrated Jsc from the EQE spectrum should be compared with the value obtained from the J-V measurement.

  • Stability Testing: Assess the long-term stability of the encapsulated and unencapsulated devices under controlled environmental conditions (e.g., ambient air with specific humidity and temperature, or continuous illumination) to evaluate the impact of the PCC modification on device lifetime.

  • Morphological and Structural Characterization: Use techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to analyze the morphology and crystallinity of the perovskite films.

  • Spectroscopic and Electronic Characterization: Employ techniques such as Photoluminescence (PL) spectroscopy, Time-Resolved Photoluminescence (TRPL), and Electrochemical Impedance Spectroscopy (EIS) to investigate the charge carrier dynamics and recombination processes within the device.

Diagrams

experimental_workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_characterization Device Characterization sub_clean ITO/FTO Substrate Cleaning sub_uv UV-Ozone Treatment sub_clean->sub_uv etl SnO2 ETL Deposition sub_uv->etl pcc PCC Interface Modification etl->pcc perovskite Perovskite Layer Deposition pcc->perovskite htl HTL Deposition perovskite->htl electrode Metal Electrode Deposition htl->electrode jv J-V Measurement electrode->jv eqe EQE Measurement electrode->eqe stability Stability Testing electrode->stability

Caption: Experimental workflow for the fabrication and characterization of perovskite solar cells with a PCC-modified interface.

logical_relationship cluster_mechanisms Mechanisms of Action cluster_outcomes Performance Outcomes cluster_performance Device Performance Metrics pcc This compound (PCC) Interface Modifier defect_passivation Defect Passivation (Pb2+, I- vacancies) pcc->defect_passivation etl_improvement Improved ETL Properties (Reduced O2 vacancies, Enhanced conductivity) pcc->etl_improvement film_quality Enhanced Perovskite Film Quality pcc->film_quality recombination Reduced Non-Radiative Recombination defect_passivation->recombination extraction Improved Electron Extraction etl_improvement->extraction transport Enhanced Charge Transport film_quality->transport pce Increased Power Conversion Efficiency (PCE) recombination->pce voc Increased Open-Circuit Voltage (Voc) recombination->voc extraction->pce ff Increased Fill Factor (FF) extraction->ff transport->pce stability Improved Device Stability transport->stability

Caption: Logical relationship diagram illustrating how PCC modification improves perovskite solar cell performance.

References

Application Notes and Protocols for Cell Culture on Phosphorylcholine Chloride-Coated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphorylcholine (B1220837) (PC) chloride-coated surfaces are synthetic materials designed to mimic the outer leaflet of a cell's plasma membrane.[1][2][3][4] This biomimetic characteristic imparts exceptional biocompatibility, making these surfaces a valuable tool in a wide range of cell culture applications. The key feature of PC-coated surfaces is their ability to resist non-specific protein adsorption and subsequent cell adhesion.[1][5][6][7] This property arises from the formation of a tightly bound hydration layer on the surface, which acts as a physical and energetic barrier to biomolecule interaction.[2][8][9][10]

These application notes provide an overview of the uses of phosphorylcholine chloride-coated surfaces in cell culture, including protocols for their use and data on their performance.

Key Applications

  • Inhibition of Non-Specific Cell Adhesion: Creating a "blank slate" culture environment to study specific cell-matrix or cell-cell interactions without interference from surface-adsorbed proteins.

  • Three-Dimensional (3D) Cell Culture: Facilitating the formation of spheroids and organoids by preventing cells from adhering to the culture vessel, thereby promoting cell-cell aggregation.[11][12]

  • Stem Cell Culture: Maintaining stem cells in an undifferentiated state by minimizing random differentiation cues that can arise from non-specific protein adsorption and cell attachment.

  • Controlled Cell Adhesion: Serving as a background for micropatterned surfaces where specific cell-adhesive ligands can be printed to control cell attachment and spreading in a defined manner.

  • Biocompatibility Studies: Used as a negative control in biocompatibility assays due to their low inflammatory and thrombogenic potential.[1][3][13]

Quantitative Data Summary

The following tables summarize the performance of phosphorylcholine-coated surfaces in terms of protein adsorption and cell adhesion.

Table 1: Protein Adsorption on Phosphorylcholine-Coated Surfaces

ProteinSurfaceAdsorbed Amount (mg/m²)Reduction vs. ControlReference
FibrinogenPhosphorylcholine SAMs0.03>99% vs. SiO₂[7]
Bovine Serum Albumin (BSA)Phosphorylcholine SAMs0.01>99% vs. SiO₂[7]
LysozymePC 100B Polymer Film< 1>72% vs. Silicon Oxide[14]
FibrinogenPC 100B Polymer Film< 1>83% vs. Silicon Oxide[14]
BSAPC 100B Polymer Film< 1>60% vs. Silicon Oxide[14]

SAMs: Self-Assembled Monolayers

Table 2: Cell Adhesion on Phosphorylcholine-Coated Surfaces

Cell TypeSurfaceAdhesion CharacteristicsReference
FibroblastsMPC PolymerNo adhesion or proliferation[15]
NeutrophilsPU-GPC-20 (20% PC)No adhesion under shear rates of 20-120 s⁻¹[13]
Various Cancer CellsMPC PolymerAdhesion prevented[15]
Mouse Skeletal Muscle Myoblasts (C₂C₁₂)Thiol-containing PC hydrogelNo attachment or spreading[16]
Human Ovarian Cancer (SKOV3)Thiol-containing PC hydrogelNo attachment or spreading[16]

Experimental Protocols

Protocol 1: General Coating of Cell Culture Plates with Phosphorylcholine Co-polymer

This protocol describes a simple and widely applicable method for coating polystyrene microplates.[6]

Materials:

  • Phosphorylcholine co-polymer (e.g., Poly(2-methacryloyloxyethyl phosphorylcholine-co-n-butyl methacrylate))

  • Ethanol (B145695), absolute

  • Sterile phosphate-buffered saline (PBS)

  • Standard polystyrene cell culture plates

Procedure:

  • Prepare a solution of the phosphorylcholine co-polymer in ethanol at a concentration of 0.5% (w/v).

  • Add a sufficient volume of the polymer solution to each well to cover the entire surface. For a 96-well plate, 100 µL is typically sufficient.

  • Allow the solvent to evaporate completely in a sterile environment, such as a laminar flow hood. This will leave a thin, uniform coating of the polymer on the well surface.

  • Once the wells are dry, wash them three times with sterile PBS to remove any residual ethanol and unbound polymer.

  • The plates are now ready for cell seeding.

Protocol 2: Spheroid Formation Using Phosphorylcholine-Coated Plates

This protocol details the generation of cellular spheroids, a common application for non-adherent surfaces.[11][12]

Materials:

  • Phosphorylcholine-coated cell culture plates (prepared as in Protocol 1 or commercially available)

  • Cell suspension of the desired cell type

  • Appropriate cell culture medium

Procedure:

  • Harvest and count cells to be used for spheroid formation.

  • Prepare a single-cell suspension in the appropriate culture medium at the desired concentration. The optimal seeding density will vary depending on the cell type and the desired spheroid size.

  • Add the cell suspension to the wells of the phosphorylcholine-coated plate.

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Over 24-72 hours, the cells will aggregate at the bottom of the well to form a single spheroid. The formation can be monitored by microscopy.

Protocol 3: Assessment of Protein Adsorption

This protocol provides a method to quantify the reduction in protein adsorption on PC-coated surfaces.

Materials:

  • Phosphorylcholine-coated and uncoated (control) surfaces (e.g., glass coverslips or plate wells)

  • Protein solution (e.g., 1 mg/mL BSA or fibrinogen in PBS)

  • Phosphate-buffered saline (PBS)

  • Protein assay reagent (e.g., Micro BCA™ Protein Assay Kit)

Procedure:

  • Incubate the coated and uncoated surfaces with the protein solution for a defined period (e.g., 1 hour) at a specific temperature (e.g., 37°C).

  • After incubation, aspirate the protein solution and wash the surfaces thoroughly with PBS (e.g., 3-5 times) to remove any non-adsorbed protein.

  • Lyse the adsorbed protein from the surfaces using a suitable lysis buffer (e.g., 1% SDS solution).

  • Quantify the amount of protein in the lysate using a standard protein assay.

  • Compare the amount of protein adsorbed on the phosphorylcholine-coated surface to the uncoated control surface.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Non-Fouling PC_Surface Phosphorylcholine Coated Surface Hydration_Layer Tightly Bound Hydration Layer Protein Protein in Solution Cell Cell No_Adsorption Resistance to Protein Adsorption No_Adhesion Prevention of Cell Adhesion

G cluster_1 Experimental Workflow: Spheroid Formation Start Start Coat_Plate Coat Plate with Phosphorylcholine Polymer Prepare_Cells Prepare Single-Cell Suspension Seed_Cells Seed Cells onto Coated Plate Incubate Incubate (24-72h) Spheroid_Formation Spheroid Formation Analysis Analysis (e.g., Microscopy, Viability Assays) End End

G cluster_2 Concept of Controlled Cell Adhesion PC_Surface Non-Adhesive PC Surface Functionalization Functionalization with Cell-Adhesive Ligands (e.g., RGD peptide) Modified_Surface Biofunctionalized Surface Cell Specific Cell Type Specific_Adhesion Specific Cell Adhesion and Spreading No_NonSpecific_Adhesion Non-Specific Adhesion Resisted

Conclusion

This compound-coated surfaces offer a versatile platform for a variety of cell culture applications, primarily due to their excellent biocompatibility and resistance to non-specific protein and cell adhesion. These properties are particularly advantageous for the development of 3D cell culture models, studies of specific cellular interactions, and in the field of tissue engineering. The ability to functionalize these surfaces with specific bioactive molecules further extends their utility, allowing for the creation of well-defined microenvironments for cell culture.

References

Troubleshooting & Optimization

How to solve phosphorylcholine chloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phosphorylcholine (B1220837) chloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is phosphorylcholine chloride and what are its common applications?

A1: this compound is a zwitterionic small molecule that is a key component of phospholipids (B1166683) in eukaryotic cell membranes.[1][2] It is widely used in biomaterial coatings to improve biocompatibility, reduce protein adsorption, and prevent unwanted cell adhesion.[2] It also has applications in drug delivery systems and as an immunomodulatory agent.[2][3]

Q2: What are the main solvents for dissolving this compound?

A2: this compound is highly soluble in water and aqueous buffers such as PBS.[3] It is also soluble in polar organic solvents like ethanol (B145695) and methanol, but has limited solubility in less polar organic solvents like acetone, benzene, and chloroform.[4]

Q3: Is this compound sensitive to environmental factors?

A3: Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the air.[4] This can affect its weight and solubility. It is also light-sensitive. Therefore, it should be stored in a cool, dark, and dry place under an inert gas.[5]

Q4: How stable is this compound in solution?

A4: this compound is relatively stable in acidic conditions. However, it can hydrolyze under alkaline conditions.[4] For optimal stability, it is recommended to prepare fresh solutions and use them promptly.[3] If storage is necessary, aliquot the solution and store at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.[3]

Q5: Can I sterilize this compound solutions?

A5: Yes, for applications requiring sterility, such as cell culture, it is recommended to filter-sterilize the prepared solution through a 0.22 µm filter.[3]

Troubleshooting Guide: Solubility Issues

Researchers may occasionally face challenges with the solubility of this compound. This guide provides systematic steps to identify and resolve these issues.

Common Solubility Problems and Solutions
IssuePotential CauseRecommended Action
Powder is clumpy and difficult to weigh accurately. Absorption of moisture due to its hygroscopic nature.[4]Store the compound in a desiccator. Handle in a low-humidity environment or a glove box.
Incomplete dissolution in aqueous buffers. - Concentration exceeds solubility limit.- Insufficient mixing.- Low temperature of the solvent.- Do not exceed the recommended concentration for the specific solvent (see table below).- Vortex or sonicate the solution to aid dissolution.[3]- Gentle warming (e.g., to 37°C) can improve solubility.
Precipitation observed after initial dissolution, especially in cell culture media. - Interaction with components in complex media (e.g., calcium ions, proteins).- pH shift of the solution.- Add the this compound solution to the media slowly while stirring.[6]- Ensure the final pH of the solution is within the optimal range for both the compound and your experimental system.
Solution appears cloudy or hazy. Formation of fine, insoluble particles or aggregates.- Centrifuge the solution at high speed to pellet any insoluble material.- Filter the solution through a 0.22 µm filter.[3]
Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various common solvents.

SolventSolubility (mg/mL)Reference
Water~ 250[6]
Phosphate-Buffered Saline (PBS)~ 100[5]
Ethanol~ 25[7]
MethanolSoluble[4]
Dimethyl Sulfoxide (DMSO)~ 20[7]
AcetoneSlightly soluble[4]
ChloroformInsoluble[4]
BenzeneInsoluble[4]

Experimental Protocols

Protocol 1: Preparation of a Sterile Aqueous Solution of this compound for Cell Culture

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile conical tubes

  • Vortex mixer

  • Water bath (optional)

  • Sterile 0.22 µm syringe filter

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile conical tube.

  • Add the required volume of sterile PBS or cell culture medium to achieve the desired final concentration.

  • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.

  • If dissolution is slow, place the tube in a 37°C water bath for 10-15 minutes and vortex again.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For sterile applications, draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the filtered solution into a new sterile tube.

  • Use the freshly prepared solution immediately or store appropriately.

Protocol 2: Surface Coating of Polystyrene Microparticles with this compound

This protocol describes a non-covalent coating method based on an ethanol-based procedure.[8]

Materials:

  • Polystyrene microparticles

  • This compound

  • Ethanol (absolute)

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Methodology:

  • Prepare a stock solution of this compound in absolute ethanol (e.g., 10 mg/mL).

  • Wash the polystyrene microparticles with deionized water by centrifuging and resuspending them three times to remove any preservatives.

  • Resuspend the washed microparticles in the this compound-ethanol solution.

  • Incubate the suspension for 1 hour at room temperature with gentle agitation.

  • Centrifuge the microparticles to pellet them and discard the supernatant.

  • Wash the coated microparticles three times with deionized water to remove any unbound this compound.

  • Resuspend the final coated microparticles in the desired buffer for your experiment.

Visualizing Key Processes

To aid in understanding the context of phosphorylcholine in cellular processes, the following diagrams illustrate a key biosynthetic pathway and a troubleshooting workflow.

Kennedy_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Choline_ext Choline Choline_int Choline Choline_ext->Choline_int Choline Transporter PCho Phosphorylcholine Choline_int->PCho Choline Kinase (CK) CDP_Choline CDP-Choline PCho->CDP_Choline CTP:Phosphocholine Cytidylyltransferase (CCT) PPi PPi CDP_Choline->PPi PC Phosphatidylcholine CDP_Choline->PC Cholinephosphotransferase (CPT) CTP CTP CTP->CDP_Choline DAG Diacylglycerol DAG->PC CMP CMP PC->CMP

Caption: The Kennedy Pathway for Phosphatidylcholine Biosynthesis.[9]

Troubleshooting_Workflow Start Solubility Issue Encountered Check_Hygroscopic Is the compound clumpy? Start->Check_Hygroscopic Store_Properly Store in desiccator. Handle in low humidity. Check_Hygroscopic->Store_Properly Yes Check_Concentration Is concentration within solubility limits? Check_Hygroscopic->Check_Concentration No Store_Properly->Check_Concentration Reduce_Concentration Lower the concentration. Check_Concentration->Reduce_Concentration No Check_Dissolution_Method Used vortexing/sonication? Check_Concentration->Check_Dissolution_Method Yes Reduce_Concentration->Check_Dissolution_Method Apply_Mixing Apply vigorous mixing or sonication. Check_Dissolution_Method->Apply_Mixing No Check_Temperature Is the solvent at room temp? Check_Dissolution_Method->Check_Temperature Yes Apply_Mixing->Check_Temperature Gentle_Warming Warm gently to 37°C. Check_Temperature->Gentle_Warming No Check_Precipitation Precipitation in complex media? Check_Temperature->Check_Precipitation Yes Gentle_Warming->Check_Precipitation Slow_Addition Add solution to media slowly while stirring. Check_Precipitation->Slow_Addition Yes Solution_Clear Solution is clear Check_Precipitation->Solution_Clear No Slow_Addition->Solution_Clear

Caption: Troubleshooting Workflow for this compound Solubility.

References

Technical Support Center: Optimizing Phosphorylcholine Chloride Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of phosphorylcholine (B1220837) chloride in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during supplementation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of phosphorylcholine chloride in cell culture?

A1: Phosphorylcholine is a key intermediate in the Kennedy pathway, the major route for the synthesis of phosphatidylcholine (PC).[1][2][3][4] PC is the most abundant phospholipid in mammalian cell membranes, comprising approximately 50% of the total phospholipid content.[4] Therefore, supplementing cell culture media with this compound can support cell membrane synthesis, which is crucial for cell growth, proliferation, and viability.

Q2: What is a recommended starting concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. For HeLa cells, studies have investigated a dose-dependent effect of choline (B1196258) chloride (a related compound) at concentrations up to 40 mM.[5] In another study with CHO cells, enriching the feed medium with choline led to improved cell viability and monoclonal antibody titer.[6] A common approach for a new supplement is to perform a dose-response experiment with a broad range of concentrations, for example, from the low micromolar (µM) to the low millimolar (mM) range, to determine the optimal non-toxic concentration for your specific cell line.

Q3: How can I determine the optimal concentration of this compound for my specific cell line?

A3: The optimal concentration can be determined experimentally by performing a dose-response analysis. This involves treating your cells with a range of this compound concentrations and assessing cell viability and proliferation. A common method for this is the MTT assay, which measures the metabolic activity of viable cells.[7][8][9] The goal is to identify a concentration that provides the desired biological effect without causing significant cytotoxicity.

Q4: Are there any known cytotoxic effects of high concentrations of this compound?

A4: While phosphorylcholine is a natural metabolite, excessively high concentrations of any media supplement can have detrimental effects on cells due to factors like osmotic stress.[10][11] It is crucial to perform a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50), which is the concentration at which 50% of the cells are no longer viable. This will help you establish a safe and effective working concentration range.

Q5: How does this compound supplementation relate to the Kennedy pathway?

A5: this compound directly feeds into the Kennedy pathway. In this pathway, choline is first phosphorylated to form phosphocholine. This phosphocholine is then converted to CDP-choline, which finally combines with diacylglycerol to produce phosphatidylcholine, a vital component of cell membranes.[1][2][3][4] By providing an external source of phosphocholine, you can potentially enhance the rate of phosphatidylcholine synthesis, especially in rapidly dividing cells or under conditions of high metabolic demand.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Decreased cell viability after supplementation The concentration of this compound is too high and is causing cytotoxicity.Perform a dose-response experiment, such as an MTT assay, to determine the IC50 value. Use concentrations well below the IC50 for your experiments.[7][8][9]
The cell line is particularly sensitive to changes in media osmolality.When preparing your supplemented media, ensure that the addition of this compound does not significantly alter the final osmolality. If necessary, adjust the concentration of other media components to compensate.[10][11]
No observable effect on cell proliferation The concentration of this compound is too low to elicit a response.Test a higher range of concentrations in your dose-response experiment. Ensure your assay is sensitive enough to detect small changes in proliferation.
The cell line may not have a high demand for exogenous phosphorylcholine under standard culture conditions.Consider if your experimental conditions (e.g., high cell density, production of a secreted protein) might increase the demand for membrane synthesis, making the cells more responsive to supplementation.[6]
Precipitate forms in the culture medium The solubility limit of this compound in the media has been exceeded.Ensure the this compound is fully dissolved in a small volume of sterile, pH-balanced buffer before adding it to the final culture medium. Prepare fresh stock solutions and filter-sterilize before use.
Interaction with other media components.Prepare the supplemented medium and let it sit at the incubation temperature for a few hours to check for precipitate formation before adding it to the cells.
Inconsistent results between experiments Variability in the preparation of the this compound stock solution.Prepare a large batch of the stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles.
General cell culture inconsistencies.Ensure consistent cell seeding densities, passage numbers, and overall cell health for all experiments to minimize variability.[12]

Quantitative Data Summary

The following table summarizes findings on the effects of choline supplementation on different cell lines. Note that data on direct supplementation with this compound is limited, and choline chloride data is presented as a relevant proxy.

Cell LineCompoundConcentration Range TestedObserved EffectReference
HeLaCholine ChlorideUp to 40 mMDose-dependent increase in alkaline phosphatase activity.[5]
CHOCholine (in feed medium)Twofold and fourfold enrichment compared to baselineImproved cell viability and a 16% increase in monoclonal antibody titer.[6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the optimal non-toxic concentration range of this compound for a specific adherent cell line.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a high-concentration stock solution of this compound in sterile PBS or serum-free medium.

    • Perform a serial dilution of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., from 1 µM to 10 mM). Include a vehicle control (medium with no this compound).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Kennedy_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Choline_ext Choline Choline_int Choline Choline_ext->Choline_int Choline Transporter Phosphocholine Phosphorylcholine Choline_int->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine CDP_Choline->PC Choline- phosphotransferase ATP ATP ADP ADP ATP->ADP CTP CTP PPi PPi CTP->PPi DAG Diacylglycerol DAG->PC Membrane Cell Membrane PC->Membrane Incorporation experimental_workflow start Start: Optimize This compound Concentration prepare_cells Prepare and Seed Cells in 96-well plate start->prepare_cells prepare_dilutions Prepare Serial Dilutions of this compound prepare_cells->prepare_dilutions treat_cells Treat Cells with Different Concentrations prepare_dilutions->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance at 570 nm mtt_assay->measure_absorbance analyze_data Analyze Data: Calculate % Viability and Determine IC50 measure_absorbance->analyze_data end End: Optimal Concentration Range Identified analyze_data->end

References

Troubleshooting inconsistent results with phosphorylcholine chloride coatings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphorylcholine (B1220837) chloride (PCC) coatings. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, high-quality results in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is phosphorylcholine chloride and why is it used for coatings?

This compound is a compound that mimics the structure of phospholipids (B1166683) found in cell membranes.[1][2] This biomimetic characteristic makes it an excellent material for creating biocompatible and bio-inert surfaces. PCC coatings are known to resist protein adsorption, prevent cell adhesion, and reduce the body's inflammatory response, making them ideal for medical devices, drug delivery systems, and other biomedical applications.[3][4]

Q2: What are the common methods for applying this compound coatings?

The most common methods for applying PCC coatings are spin-coating and dip-coating.[5][6] The choice of method depends on the substrate geometry, desired coating thickness, and uniformity. Both methods involve dissolving the PCC in a suitable solvent, applying it to the substrate, and then drying or annealing to form a stable film.

Q3: On which types of materials can this compound coatings be applied?

PCC coatings can be applied to a wide range of substrates, including:

  • Plastics: PET, PMMA, PSt, PU, PC, PE, PP[1]

  • Glass and Ceramics [1]

  • Metals: Stainless steel, titanium, gold[1][7]

Troubleshooting Inconsistent Coating Results

Inconsistent results with this compound coatings can arise from various factors in the experimental workflow. This guide addresses specific issues you might encounter.

Issue 1: Poor Adhesion or Delamination of the Coating

Q: My PCC coating is peeling or flaking off the substrate. What could be the cause?

A: Poor adhesion is often due to inadequate surface preparation or improper coating technique.[8]

Troubleshooting Steps:

  • Substrate Cleaning: Ensure the substrate is meticulously cleaned to remove any organic residues, dust, or other contaminants. The surface should be rendered hydrophilic to promote uniform spreading of the aqueous PCC solution.

  • Surface Activation: For certain substrates, a surface activation step, such as plasma treatment or chemical etching, may be necessary to introduce functional groups that can bond with the phosphorylcholine head groups.

  • Coating Thickness: An excessively thick coating can lead to internal stresses, causing it to crack and delaminate.[8] Try reducing the PCC concentration or adjusting the spin-coating/dip-coating parameters to achieve a thinner, more uniform layer.

  • Annealing/Curing: Insufficient annealing temperature or time can result in a poorly consolidated coating. Ensure that the annealing step is carried out according to the protocol to promote adhesion and stability.

Issue 2: Uneven or Non-Uniform Coating (Orange Peel Effect, Craters)

Q: The surface of my PCC coating is not smooth and shows an "orange peel" texture or craters. How can I fix this?

A: An uneven coating can be caused by several factors, including improper solution preparation, environmental conditions, and application technique.[9]

Troubleshooting Steps:

  • Solution Preparation: Ensure the this compound is completely dissolved in the solvent.[5] Any undissolved particles can act as nucleation sites for defects. Filtering the solution through a 0.2 µm filter before use is recommended.

  • Environmental Control: Perform the coating process in a clean, dust-free environment. High humidity can lead to moisture condensation on the substrate, causing pinholes or craters in the coating.[9]

  • Application Parameters:

    • Spin-Coating: Optimize the spin speed and acceleration. A slow start followed by a high-speed spin can help in achieving a more uniform film.

    • Dip-Coating: The withdrawal speed is a critical parameter. A slow, steady withdrawal rate is essential for a uniform coating.

  • Solvent Evaporation: If the solvent evaporates too quickly, it can lead to an uneven film. Consider using a solvent with a higher boiling point or performing the coating in a solvent-saturated atmosphere to slow down evaporation.

Issue 3: Inconsistent Biological Performance (e.g., Unexpected Cell Adhesion)

Q: My PCC-coated surface is not preventing cell adhesion as expected. What could be the reason?

A: Inconsistent biological performance can be linked to incomplete or patchy coating coverage, or contamination.

Troubleshooting Steps:

  • Verify Coating Presence and Uniformity: Use surface characterization techniques to confirm the presence and quality of the PCC coating.

    • Contact Angle Measurement: A PCC-coated surface should be significantly more hydrophilic than the uncoated substrate. An inconsistent contact angle across the surface indicates a non-uniform coating.[10]

    • X-ray Photoelectron Spectroscopy (XPS): This can confirm the elemental composition of the surface and the presence of phosphorus and nitrogen from the phosphorylcholine group.[7]

  • Check for Contamination: Ensure that the coated surfaces are not contaminated after the coating process. Handle the samples with clean tweezers and store them in a sterile, particle-free container.

  • Re-evaluate the Coating Protocol: A very thin or discontinuous coating may not be sufficient to completely mask the underlying substrate, leading to protein adsorption and subsequent cell adhesion in those areas. You may need to adjust the coating parameters to achieve a denser, more complete monolayer.

Experimental Protocols

Protocol 1: Spin-Coating of this compound on Silicon Wafer
  • Substrate Cleaning:

    • Sonicate the silicon wafer in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the wafer with a stream of nitrogen gas.

    • Treat the wafer with oxygen plasma for 5 minutes to create a hydrophilic surface.

  • Solution Preparation:

    • Prepare a 1.0 mg/mL solution of this compound in deionized water.[5]

    • Stir the solution for 3 hours to ensure complete dissolution.[5]

    • Filter the solution using a 0.2 µm syringe filter.

  • Spin-Coating:

    • Place the cleaned silicon wafer on the spin-coater chuck.

    • Dispense the PCC solution onto the center of the wafer.

    • Spin-coat at 5000 rpm for 60 seconds.[5]

  • Annealing:

    • Transfer the coated wafer to a hotplate.

    • Anneal at 100°C for 10 minutes.[5]

  • Characterization:

    • Measure the water contact angle to verify the hydrophilicity of the coating.

    • Use AFM to assess the surface roughness and uniformity.

Protocol 2: Dip-Coating of this compound on a Glass Slide
  • Substrate Cleaning:

    • Clean the glass slide with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

    • Rinse thoroughly with deionized water and dry with nitrogen.

  • Solution Preparation:

    • Prepare a 0.5 wt% solution of a phosphorylcholine-containing polymer (e.g., Lipidure®-CM) in ethanol.[1]

  • Dip-Coating:

    • Immerse the cleaned glass slide into the coating solution for 1 minute.[1]

    • Withdraw the slide at a slow, constant speed (e.g., 1 mm/s).

  • Drying:

    • Allow the coated slide to air-dry at room temperature or place it in an oven at 50°C for one hour.[1]

  • Characterization:

    • Visually inspect the slide for coating uniformity.

    • Perform XPS analysis to confirm the presence of the phosphorylcholine coating.

Data Presentation

Table 1: Typical Spin-Coating Parameters for this compound

ParameterValueReference
SubstrateSnO₂ film[5]
SolventDeionized Water[5]
Concentration1.0 mg/mL[5]
Spin Speed5000 rpm[5]
Annealing Temp.100 °C[5]
Annealing Time10 min[5]

Table 2: Characterization Data for a PMB-Coated Suture

ParameterNon-Coated SuturePMB-Coated SutureReference
Static Water Contact Angle38°31°[2]
Max. Tensile Force170 N170 N[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_coating Coating Process cluster_post Post-Processing cluster_char Characterization Substrate Cleaning Substrate Cleaning Solution Preparation Solution Preparation Substrate Cleaning->Solution Preparation Spin-Coating Spin-Coating Solution Preparation->Spin-Coating Dip-Coating Dip-Coating Solution Preparation->Dip-Coating Annealing/Drying Annealing/Drying Spin-Coating->Annealing/Drying Dip-Coating->Annealing/Drying Contact Angle Contact Angle Annealing/Drying->Contact Angle XPS XPS Annealing/Drying->XPS AFM AFM Annealing/Drying->AFM

Caption: A typical experimental workflow for applying and characterizing this compound coatings.

Troubleshooting_Tree Inconsistent Results Inconsistent Results Poor Adhesion Poor Adhesion Inconsistent Results->Poor Adhesion Uneven Coating Uneven Coating Inconsistent Results->Uneven Coating Poor Bio-performance Poor Bio-performance Inconsistent Results->Poor Bio-performance Inadequate Cleaning Inadequate Cleaning Poor Adhesion->Inadequate Cleaning Cause Improper Annealing Improper Annealing Poor Adhesion->Improper Annealing Cause Contaminated Solution Contaminated Solution Uneven Coating->Contaminated Solution Cause Sub-optimal Parameters Sub-optimal Parameters Uneven Coating->Sub-optimal Parameters Cause Incomplete Coverage Incomplete Coverage Poor Bio-performance->Incomplete Coverage Cause Post-coating Contamination Post-coating Contamination Poor Bio-performance->Post-coating Contamination Cause

Caption: A troubleshooting decision tree for common issues with this compound coatings.

References

Technical Support Center: Stabilizing Phosphorylcholine Chloride-Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with phosphorylcholine (B1220837) chloride-functionalized nanoparticles. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to nanoparticle aggregation.

Frequently Asked Questions (FAQs)

Q1: What makes phosphorylcholine chloride-functionalized nanoparticles prone to aggregation?

This compound-functionalized nanoparticles possess a zwitterionic surface, which generally provides excellent stability against aggregation, especially in high ionic strength solutions and biological media.[1][2] However, aggregation can still occur due to several factors:

  • Incomplete Surface Functionalization: If the nanoparticle surface is not fully covered with this compound, exposed areas can lead to van der Waals interactions and subsequent aggregation.[3]

  • pH Variations: The pH of the solution can influence the surface charge characteristics of the nanoparticles. At the isoelectric point (IEP), the net surface charge is zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[4][5]

  • High Ionic Strength: While generally stable in high salt concentrations, extremely high ionic strengths can screen the electrostatic repulsion between particles, potentially leading to aggregation.[6][7] The presence of divalent cations, such as Ca²⁺, can sometimes induce aggregation of phosphorylcholine-functionalized nanoparticles.[8][9]

  • Impurities from Synthesis: Residual reactants or byproducts from the synthesis and functionalization process can destabilize the nanoparticles.

  • Inappropriate Storage Conditions: Factors like temperature fluctuations, freeze-thaw cycles, and exposure to light can induce aggregation over time.[10][11]

Q2: How does pH affect the stability of this compound-functionalized nanoparticles?

The pH of the suspension is a critical factor in maintaining the stability of these nanoparticles. The phosphorylcholine headgroup is zwitterionic, meaning it has both a positive (quaternary ammonium) and a negative (phosphate) charge. The net charge on the nanoparticle surface can be influenced by the pH of the surrounding medium. If the pH approaches the isoelectric point (IEP) of the functionalized nanoparticles, the net surface charge will be close to zero. This minimizes electrostatic repulsion between the particles, making them susceptible to aggregation due to attractive van der Waals forces.[4][5] It is crucial to maintain the pH of the nanoparticle suspension in a range where the zeta potential is sufficiently high (typically > +30 mV or < -30 mV) to ensure colloidal stability.[12][13]

Q3: Can high salt concentrations cause my this compound-functionalized nanoparticles to aggregate?

Phosphorylcholine-functionalized nanoparticles are known for their excellent stability in high salt concentrations compared to charged nanoparticles.[1][14] This is because their primary stabilization mechanism is through a tightly bound hydration layer (steric hindrance) rather than just electrostatic repulsion.[2] However, at very high ionic strengths, the electrostatic component of their stability can be diminished due to charge screening effects, which could contribute to aggregation.[6][7] Additionally, the presence of specific ions, particularly divalent cations like Ca²⁺, has been shown to sometimes induce aggregation, potentially by forming bridges between the phosphate (B84403) groups of adjacent nanoparticles.[8][9]

Q4: What are the ideal storage conditions for my functionalized nanoparticles?

To ensure long-term stability and prevent aggregation, this compound-functionalized nanoparticles should be stored under the following conditions:

  • Temperature: Store at 2-8°C. Avoid freezing, as the formation of ice crystals can force nanoparticles together and cause irreversible aggregation.[11]

  • Dispersion Medium: Store as a stable colloidal suspension in a buffer of appropriate pH and low ionic strength.

  • Light: Protect from light by storing in amber vials or in the dark to prevent any potential photochemical degradation of the surface ligands.[10]

  • Contamination: Ensure the suspension is sterile or contains a bacteriostatic agent if it is to be stored for an extended period, as microbial growth can alter the solution chemistry and lead to aggregation.[10]

Troubleshooting Guides

Issue 1: Nanoparticles Aggregate Immediately After Functionalization
Possible Cause Troubleshooting Steps
Incomplete Surface Coverage 1. Increase Ligand Concentration: Increase the molar ratio of this compound to the nanoparticle precursor during the functionalization reaction. 2. Extend Reaction Time: Allow the functionalization reaction to proceed for a longer duration to ensure complete surface coverage. 3. Optimize Reaction Temperature: Adjust the reaction temperature to enhance the kinetics of the functionalization process.
Incorrect pH 1. Measure and Adjust pH: Before and after functionalization, measure the pH of the nanoparticle suspension. Adjust the pH to be far from the isoelectric point (IEP) to ensure sufficient electrostatic repulsion.[10]
Inappropriate Solvent 1. Solvent Exchange: After functionalization, carefully exchange the solvent with a buffer that is known to promote the stability of your nanoparticles. This can be done via dialysis or gentle centrifugation and resuspension.[3]
Issue 2: Aggregation Observed During Purification (Centrifugation/Dialysis)
Possible Cause Troubleshooting Steps
Excessive Centrifugal Force 1. Optimize Centrifugation Parameters: Reduce the centrifugation speed and/or time. The goal is to pellet the nanoparticles without causing irreversible aggregation. This may require some optimization for your specific nanoparticles.[9]
Inappropriate Resuspension Buffer 1. Use a Stabilizing Buffer: Resuspend the nanoparticle pellet in a buffer with a pH and ionic strength optimized for stability. A low ionic strength buffer is often a good starting point.[10] 2. Gentle Resuspension: Use gentle pipetting or a brief, low-power sonication to resuspend the pellet. Avoid vigorous vortexing.
Incorrect Dialysis Membrane MWCO 1. Select Appropriate MWCO: Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is large enough to allow for the removal of small molecule impurities but small enough to retain your nanoparticles.[8]
Issue 3: Gradual Aggregation During Storage
Possible Cause Troubleshooting Steps
Ligand Desorption 1. Covalent Attachment: If possible, use a functionalization strategy that forms a stable covalent bond between the this compound and the nanoparticle surface.
Suboptimal Storage Buffer 1. Buffer Optimization: Re-evaluate the pH and ionic strength of your storage buffer. Perform a stability study by storing aliquots in different buffers to identify the optimal conditions.
Microbial Contamination 1. Sterile Filtration: Filter the nanoparticle suspension through a 0.22 µm syringe filter if the particle size allows. 2. Add Preservative: If compatible with your downstream applications, add a bacteriostatic agent like sodium azide (B81097) (at a low concentration, e.g., 0.02%).[4]

Quantitative Data Summary

The following tables summarize the expected impact of pH and ionic strength on the stability of zwitterionic nanoparticles, which can be considered analogous to this compound-functionalized nanoparticles.

Table 1: Effect of pH on Zeta Potential and Hydrodynamic Diameter

pHZeta Potential (mV) (Typical Range for Zwitterionic Nanoparticles)Hydrodynamic Diameter (nm) (Expected Trend)Stability
2.0-4.0+20 to +40StableGood
4.0-6.0+5 to +20IncreasingModerate
6.0-8.0-5 to +5 (approaching IEP)Significantly Increased (Aggregation)Poor
8.0-10.0-20 to -40StableGood

Note: The exact isoelectric point (IEP) will depend on the specific nanoparticle core material and the density of the this compound functionalization.[15][16][17]

Table 2: Effect of Ionic Strength on Hydrodynamic Diameter

Ionic Strength (mM NaCl)Hydrodynamic Diameter (nm) (Expected Trend for Zwitterionic Nanoparticles)Stability
1StableExcellent
10StableExcellent
150 (Physiological)StableExcellent
>500May show slight increaseGood to Moderate

Note: Phosphorylcholine-functionalized nanoparticles are generally very stable across a wide range of ionic strengths due to the strong hydration layer.[18][19][20]

Experimental Protocols

Protocol 1: Purification of Nanoparticles by Dialysis

This protocol is for removing unreacted reagents and byproducts after functionalization.

  • Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is at least 20 times smaller than the molecular weight of your nanoparticles but large enough to allow small molecule impurities to pass through (e.g., 10-20 kDa). Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with deionized water.[8]

  • Sample Loading: Load the nanoparticle suspension into the dialysis tubing or cassette and seal it securely, leaving some space for potential volume changes.

  • Dialysis Setup: Place the sealed dialysis bag in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume). The buffer should be stirred gently with a magnetic stir bar.[8]

  • Buffer Exchange: Allow dialysis to proceed for at least 4-6 hours, then change the dialysis buffer. Repeat the buffer exchange at least 3-4 times over 24-48 hours to ensure complete removal of impurities.

  • Sample Recovery: Carefully remove the dialysis bag from the buffer and recover the purified nanoparticle suspension.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles.

  • Sample Preparation: Dilute a small aliquot of your nanoparticle suspension in an appropriate buffer to a suitable concentration for DLS measurement. The buffer should be filtered through a 0.22 µm filter to remove any dust particles.[7]

  • Instrument Setup: Set the parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement: Place the cuvette containing the sample into the DLS instrument and allow it to equilibrate to the set temperature. Perform the measurement according to the instrument's software instructions.

  • Data Analysis: The software will provide the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A low PDI (typically < 0.2) indicates a monodisperse sample, while a high PDI suggests aggregation or a broad size distribution.[21][22]

Protocol 3: Visualization by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticle size, morphology, and aggregation state.

  • Grid Preparation: Place a drop of the dilute nanoparticle suspension onto a carbon-coated TEM grid. Allow the nanoparticles to adsorb to the grid for a few minutes.[1][14]

  • Wicking: Carefully wick away the excess liquid from the edge of the grid using filter paper.

  • Staining (Optional): For better contrast, especially for organic nanoparticles, a negative staining step with a solution like uranyl acetate (B1210297) may be performed.

  • Drying: Allow the grid to air dry completely before inserting it into the TEM.

  • Imaging: Acquire images at different magnifications to assess the overall size distribution and look for the presence of aggregates.[23][24]

Visualizations

Troubleshooting_Workflow start Start: Nanoparticle Aggregation Observed check_stage At what stage did aggregation occur? start->check_stage post_synthesis Immediately After Synthesis/Functionalization check_stage->post_synthesis Post-Synthesis during_purification During Purification (Centrifugation/Dialysis) check_stage->during_purification Purification during_storage During Storage check_stage->during_storage Storage cause_synthesis Possible Causes: - Incomplete Surface Coverage - Incorrect pH - Inappropriate Solvent post_synthesis->cause_synthesis cause_purification Possible Causes: - Excessive Centrifugal Force - Inappropriate Resuspension Buffer - Incorrect Dialysis MWCO during_purification->cause_purification cause_storage Possible Causes: - Ligand Desorption - Suboptimal Storage Buffer - Microbial Contamination during_storage->cause_storage solution_synthesis Solutions: - Optimize reaction conditions - Adjust pH - Solvent exchange cause_synthesis->solution_synthesis solution_purification Solutions: - Optimize purification parameters - Use stabilizing buffer - Select correct MWCO cause_purification->solution_purification solution_storage Solutions: - Use covalent attachment - Optimize storage buffer - Ensure sterility cause_storage->solution_storage end Stable Nanoparticle Suspension solution_synthesis->end solution_purification->end solution_storage->end

Caption: Troubleshooting workflow for nanoparticle aggregation.

Purification_Workflow start Start: Crude Functionalized Nanoparticle Suspension purification_method Choose Purification Method start->purification_method dialysis Dialysis purification_method->dialysis For removal of small molecule impurities centrifugation Centrifugation purification_method->centrifugation For buffer exchange or concentrating nanoparticles dialysis_steps 1. Select appropriate MWCO membrane 2. Load sample into dialysis tubing 3. Dialyze against large volume of buffer 4. Change buffer multiple times dialysis->dialysis_steps centrifugation_steps 1. Transfer suspension to centrifuge tubes 2. Centrifuge at optimized speed and time 3. Discard supernatant 4. Resuspend pellet in stabilizing buffer centrifugation->centrifugation_steps characterization Characterize Purified Nanoparticles (DLS, TEM, Zeta Potential) dialysis_steps->characterization centrifugation_steps->characterization stable_product Stable, Purified Nanoparticle Suspension characterization->stable_product

Caption: General workflow for nanoparticle purification.

References

Long-term stability of phosphorylcholine chloride in physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphorylcholine (B1220837) chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of phosphorylcholine chloride in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in physiological buffers like PBS at 37°C?

A1: this compound is chemically very stable in aqueous solutions under physiological conditions (pH ~7.4, 37°C). Its zwitterionic (betaine) structure contributes to a high resistance to non-enzymatic hydrolysis.[1] Under more extreme acidic conditions (1 M HCl at 100°C), only 15% hydrolysis was observed after five hours, suggesting that in standard physiological buffers, degradation over the course of typical experiments is likely to be negligible.[1]

Q2: What are the potential degradation products of this compound?

A2: The primary potential degradation products from the hydrolysis of the phosphate (B84403) ester bond are choline (B1196258) and inorganic phosphate. However, as mentioned in Q1, this reaction is very slow under physiological conditions without enzymatic activity.

Q3: I am seeing a decrease in this compound concentration in my experiment. What could be the cause?

A3: If you observe a decrease in this compound concentration, it is most likely due to enzymatic degradation rather than chemical hydrolysis. Contamination of your sample with phosphatases (e.g., from cell lysates, serum, or microbial contamination) can lead to rapid hydrolysis.[1] Ensure all your reagents and labware are sterile and consider adding a phosphatase inhibitor if working with biological samples.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. For short-term storage, refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles, which can degrade the compound over time.

Q5: How can I quantify the concentration of this compound and its potential degradation products?

A5: Several analytical methods can be used. High-Performance Liquid Chromatography (HPLC) coupled with a charged aerosol detector (CAD) or mass spectrometry (MS) is a common and sensitive method. Specific enzymatic assays followed by colorimetric or fluorometric detection can also be used to quantify choline and phosphate.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected loss of this compound in my assay. 1. Enzymatic contamination: Presence of phosphatases in your sample or reagents. 2. Microbial contamination: Growth of microorganisms that can metabolize phosphorylcholine. 3. Adsorption to surfaces: The compound may adsorb to certain types of plasticware.1. Work in sterile conditions: Use sterile buffers, pipette tips, and tubes. Filter-sterilize your final working solution. If working with biological matrices, consider adding a broad-spectrum phosphatase inhibitor cocktail. 2. Ensure sterility: Check for any signs of microbial growth in your solutions. 3. Use low-protein-binding labware: This can minimize non-specific adsorption.
Inconsistent results between experimental repeats. 1. Inaccurate pipetting: Due to the viscosity of concentrated stock solutions. 2. Incomplete dissolution: The compound may not be fully dissolved in the buffer. 3. Variability in biological samples: Different batches of serum or cell lysates can have varying levels of enzymatic activity.1. Calibrate pipettes regularly: Ensure accurate dispensing of solutions. For viscous solutions, consider reverse pipetting. 2. Ensure complete dissolution: Vortex or sonicate briefly to ensure the compound is fully dissolved before making further dilutions. 3. Standardize biological samples: If possible, use the same batch of serum or lysate for a set of experiments. Always include appropriate controls.
Difficulty in detecting this compound or its degradation products. 1. Low concentration: The concentration of the analyte may be below the detection limit of your analytical method. 2. Matrix effects: Components in your sample (e.g., salts, proteins) may interfere with the detection.1. Optimize your analytical method: Consider concentrating your sample or using a more sensitive detection method (e.g., LC-MS/MS). 2. Sample preparation: Perform a sample cleanup step, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances.

Quantitative Stability Data

While specific long-term stability data for this compound in physiological buffer at 37°C is not extensively published due to its high stability, the following table summarizes its stability under forced degradation conditions.

Condition Time Degradation (%) Reference
1 M HCl at 100°C5 hours~15%[1]
Refluxing with Barium Hydroxide4 hours100%[1]

This data highlights the robustness of this compound to non-enzymatic hydrolysis.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in PBS

This protocol outlines a general method to assess the stability of this compound in Phosphate Buffered Saline (PBS).

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4, sterile

  • Sterile, low-protein-binding microcentrifuge tubes

  • Incubator at 37°C

  • HPLC-MS or other suitable analytical instrument

Procedure:

  • Prepare a stock solution of this compound in sterile PBS at a known concentration (e.g., 10 mg/mL).

  • Dilute the stock solution to the final desired concentration (e.g., 100 µg/mL) in sterile PBS in multiple sterile, low-protein-binding microcentrifuge tubes.

  • Immediately take a sample from one tube for analysis (Time 0).

  • Incubate the remaining tubes at 37°C.

  • At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.

  • Analyze the samples using a validated analytical method to determine the concentration of this compound.

  • Plot the concentration of this compound versus time to assess its stability.

Protocol 2: Quantification of Choline and Phosphate

This protocol describes a general approach to quantify the potential degradation products of this compound.

Materials:

  • Sample containing potentially degraded this compound

  • Choline and phosphate standards

  • Commercially available choline and phosphate assay kits (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial assay kits.

  • Prepare a standard curve for both choline and phosphate using the provided standards.

  • Add your experimental samples to the appropriate wells of the microplate.

  • Add the kit reagents and incubate as instructed.

  • Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Calculate the concentration of choline and phosphate in your samples by comparing the readings to the standard curve.

Visualizations

Degradation_Pathway Potential Hydrolysis of Phosphorylcholine PC This compound Hydrolysis Hydrolysis (very slow at physiological pH, -catalyzed by phosphatases) PC->Hydrolysis H2O H₂O H2O->Hydrolysis Choline Choline Hydrolysis->Choline Phosphate Inorganic Phosphate Hydrolysis->Phosphate

Caption: Potential (slow) hydrolysis pathway of phosphorylcholine.

Experimental_Workflow Workflow for Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep Prepare Phosphorylcholine Solution in PBS Aliquots Create Aliquots Prep->Aliquots T0 Analyze Time 0 Sample Aliquots->T0 Incubate Incubate at 37°C Aliquots->Incubate Timepoints Sample at Various Timepoints Incubate->Timepoints Analysis Quantify Phosphorylcholine (e.g., HPLC-MS) Timepoints->Analysis Data Plot Concentration vs. Time Analysis->Data

Caption: General workflow for assessing in vitro stability.

References

How to avoid degradation of phosphorylcholine chloride during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of phosphorylcholine (B1220837) chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful synthesis and purification of high-quality phosphorylcholine chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic routes for this compound:

  • Route 1: Direct Phosphorylation of Choline (B1196258) Chloride: This is the most common method and involves the reaction of choline chloride with a phosphorylating agent. Common phosphorylating agents include phosphorus oxychloride (POCl₃), phosphoric acid (H₃PO₄), and polyphosphoric acid. This method is straightforward but can present challenges in controlling side reactions and purification.

  • Route 2: Ring-Opening of a Cyclic Intermediate: This method involves the synthesis of an intermediate, 2-chloro-2-oxo-1,3,2-dioxaphospholane, from phosphorus oxychloride and ethylene (B1197577) glycol. This intermediate is then reacted with trimethylamine (B31210) to yield this compound.[1] This route can offer better control over the reaction and potentially higher purity.

Q2: What are the main causes of this compound degradation during synthesis?

A2: The primary cause of degradation is hydrolysis . The phosphate (B84403) ester bond in this compound is susceptible to cleavage by water, especially under alkaline conditions.[2] Elevated temperatures can also accelerate this degradation. Careful control of pH and temperature throughout the synthesis and purification process is crucial.

Q3: What is the "dibasic acid esters impurity" and how can I avoid it?

A3: The "dibasic acid esters impurity" refers to a condensation byproduct that can form when using phosphoric acid as the phosphorylating agent.[3] It is believed to be a diester where two molecules of choline chloride react with one molecule of phosphoric acid. To minimize its formation, it is recommended to use an excess of the phosphorylating agent and carefully control the reaction temperature and time.[4]

Q4: My reaction yield is consistently low. What are the common causes?

A4: Low yields can be attributed to several factors:

  • Incomplete reaction: Insufficient reaction time, incorrect temperature, or improper stoichiometry of reactants can lead to an incomplete conversion of starting materials.

  • Degradation of the product: As mentioned, hydrolysis is a major issue. Ensure all reagents and solvents are anhydrous and that the pH is controlled, especially during workup.

  • Losses during purification: this compound is highly polar and water-soluble, which can make extraction and purification challenging. Significant product loss can occur during these steps.

  • Side reactions: The formation of byproducts, such as the dibasic acid esters, consumes starting materials and reduces the yield of the desired product.

Q5: What are the recommended storage conditions for this compound?

A5: this compound is hygroscopic and susceptible to hydrolysis. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, preferably -20°C, to minimize degradation.[5]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Symptom Possible Cause Suggested Solution
TLC/LC-MS analysis shows primarily unreacted starting materials. 1. Inactive phosphorylating agent: Phosphorus oxychloride can degrade upon exposure to moisture. 2. Insufficient reaction temperature: The reaction may be too slow at the current temperature. 3. Poor solubility of choline chloride: Choline chloride has limited solubility in many organic solvents.[6]1. Use freshly opened or properly stored phosphorus oxychloride. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 3. If using an organic solvent, consider adding a small, controlled amount of a co-solvent like water to aid solubility, but be mindful of the potential for hydrolysis.[7]
Reaction stalls after initial product formation. Inhibition by byproducts: The accumulation of byproducts, such as HCl when using POCl₃, can inhibit the reaction.If using POCl₃, consider performing the reaction in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the generated HCl.
Problem 2: Product Degradation
Symptom Possible Cause Suggested Solution
Significant formation of choline and phosphoric acid detected by NMR or LC-MS. Hydrolysis of this compound. 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. 2. Use anhydrous solvents and reagents. 3. During workup, maintain a neutral or slightly acidic pH. Avoid basic conditions as hydrolysis is rapid at high pH.[2]
Product discoloration (yellowing or browning). Thermal degradation or side reactions at elevated temperatures. 1. Conduct the reaction at the lowest effective temperature. 2. Minimize the duration of any high-temperature steps, such as solvent removal. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.
Problem 3: Purification Challenges
Symptom Possible Cause Suggested Solution
Difficulty in separating the product from unreacted choline chloride. High polarity and water solubility of both compounds. 1. Ion-exchange chromatography: This is a highly effective method for separating the charged this compound from the uncharged or differently charged impurities.[8] 2. Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective purification method.[9]
Presence of the "dibasic acid esters impurity". Formation of diester byproducts during phosphorylation with phosphoric acid. 1. Chromatographic separation: A silica (B1680970) gel column with a polar eluent system (e.g., a gradient of methanol (B129727) in chloroform) may separate the desired monoester from the diester. 2. Optimize reaction conditions: Use an excess of the phosphorylating agent to favor the formation of the monoester.

Stability of this compound

The stability of this compound is highly dependent on pH and temperature. The following table summarizes its stability under various conditions.

Condition pH Temperature Stability Notes
Acidic 1 M HCl100°CRelatively stableOnly 15% hydrolysis after 5 hours.[2]
Neutral ~7Room TemperatureModerately stableHydrolysis can occur over extended periods, especially in the presence of moisture.
Alkaline Refluxing Ba(OH)₂HighUnstableComplete hydrolysis occurs within 4 hours.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Phosphorylation

This protocol is a general guideline for the synthesis of this compound using phosphorus oxychloride.

Materials:

  • Choline chloride (dried under vacuum)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous chloroform (B151607) (or other suitable anhydrous solvent)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve choline chloride in a minimal amount of anhydrous chloroform. A small, controlled amount of deionized water may be cautiously added to aid dissolution if necessary, though this should be minimized to prevent hydrolysis of POCl₃.[6][7]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution. An excess of POCl₃ is typically used.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or ¹H NMR.

  • Once the reaction is complete, cautiously quench the reaction by adding it to ice-cold deionized water to hydrolyze any unreacted POCl₃.

  • Separate the aqueous layer containing the product.

  • Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • The aqueous solution containing this compound can then be used for further purification steps, such as ion-exchange chromatography or conversion to a salt for crystallization.

Protocol 2: Purification by Ion-Exchange Chromatography

Materials:

Procedure:

  • Prepare a column with the cation exchange resin and equilibrate it with deionized water.

  • Load the crude aqueous solution of this compound onto the column.

  • Wash the column with deionized water to remove any uncharged impurities.

  • Elute the this compound from the column using a gradient of ammonium hydroxide solution.

  • Collect the fractions and monitor them for the presence of the product using a suitable analytical technique (e.g., TLC with a phosphate-specific stain or LC-MS).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Synthesis Workflow: Direct Phosphorylation

G Direct Phosphorylation of Choline Chloride cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product choline_chloride Choline Chloride reaction Phosphorylation choline_chloride->reaction phosphorylating_agent Phosphorylating Agent (e.g., POCl₃) phosphorylating_agent->reaction quenching Quenching (e.g., with water) reaction->quenching extraction Aqueous Extraction quenching->extraction purification Purification (e.g., Ion-Exchange Chromatography) extraction->purification product This compound purification->product

Caption: Workflow for the direct phosphorylation of choline chloride.

Degradation Pathway: Hydrolysis

G Hydrolysis of this compound phosphorylcholine This compound products Choline + Phosphoric Acid phosphorylcholine->products Hydrolysis (accelerated by base and heat) water Water (H₂O) water->products

Caption: The primary degradation pathway of this compound.

Troubleshooting Logic

G Troubleshooting Low Yield start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction: Unreacted Starting Material check_reaction->incomplete_reaction Yes degradation Degradation Products Present check_reaction->degradation Yes side_products Significant Side Products check_reaction->side_products Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions improve_workup Improve Workup (Anhydrous Conditions, pH Control) degradation->improve_workup modify_synthesis Modify Synthesis (e.g., different phosphorylating agent, protect functional groups) side_products->modify_synthesis

Caption: A logical workflow for troubleshooting low reaction yields.

References

Improving the efficiency of phosphorylcholine chloride grafting on surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phosphorylcholine (B1220837) Chloride Surface Grafting

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving the efficiency of phosphorylcholine chloride grafting on surfaces.

Troubleshooting Guide

This guide addresses common issues encountered during phosphorylcholine grafting experiments.

Problem Potential Causes Recommended Solutions
Low Graft Density 1. Inefficient Initiator Immobilization: Incomplete surface activation, low initiator concentration, or short reaction time.[1] 2. Catalyst Deactivation (for ATRP): Presence of oxygen or other impurities that deactivate the catalyst.[2] 3. Insufficient Monomer Concentration: Depletion of monomer near the surface. 4. Inadequate UV Exposure (for Photo-induced Polymerization): Insufficient UV dose or inappropriate wavelength.1. Optimize Initiator Immobilization: Ensure thorough surface cleaning and activation. Increase initiator concentration and/or reaction time. Characterize the initiator-modified surface before polymerization. 2. Deoxygenate the Reaction Mixture: Use techniques like freeze-pump-thaw cycles or purging with an inert gas (e.g., argon, nitrogen) to remove oxygen.[3] 3. Increase Monomer Concentration: Use a higher initial monomer concentration or a larger volume of the reaction solution. 4. Optimize UV Exposure: Increase UV irradiation time or intensity. Ensure the UV lamp has the correct wavelength for the photoinitiator being used.
Non-uniform Coating 1. Uneven Initiator Distribution: Inhomogeneous application of the initiator solution. 2. Inconsistent Reaction Conditions: Temperature gradients or poor mixing of the reaction solution. 3. Surface Contamination: Presence of dust, oils, or other contaminants on the substrate.1. Ensure Uniform Initiator Application: Use techniques like spin-coating or dip-coating for even initiator deposition. 2. Maintain Consistent Reaction Conditions: Use a temperature-controlled reaction vessel with continuous stirring. 3. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for the substrate before initiator immobilization.
Poor Adhesion/Delamination of the Coating 1. Weak Covalent Bonding: Incomplete reaction between the initiator and the substrate.[4] 2. High Internal Stress in the Polymer Layer: Thick polymer brushes can lead to high stress and delamination.[5] 3. Incompatible Substrate and Polymer: Mismatch in the surface energies of the substrate and the grafted polymer.1. Optimize Initiator-Substrate Reaction: Ensure appropriate reaction conditions (temperature, time, catalyst) for covalent bond formation. 2. Control Polymer Layer Thickness: Reduce polymerization time or monomer concentration to grow thinner, less stressed polymer brushes. 3. Use an Adhesion Promoter: Apply a primer layer that is compatible with both the substrate and the phosphorylcholine polymer.
High Protein Adsorption Despite Grafting 1. Low Graft Density: Insufficiently dense polymer brushes may not effectively prevent protein access to the underlying substrate.[6] 2. Contamination of the Grafted Surface: Adsorption of impurities from the environment or handling. 3. Denaturation of the Polymer: Harsh cleaning or storage conditions can damage the phosphorylcholine groups.1. Increase Graft Density: Optimize the grafting parameters as described above. 2. Proper Handling and Storage: Handle grafted surfaces with clean instruments in a clean environment. Store in a sealed container under appropriate conditions (e.g., in a desiccator or under an inert atmosphere). 3. Use Mild Cleaning Procedures: If cleaning is necessary, use gentle methods like rinsing with ultrapure water or a mild buffer.

Frequently Asked Questions (FAQs)

1. What is the expected water contact angle for a successfully grafted phosphorylcholine surface?

A successfully grafted phosphorylcholine surface should be highly hydrophilic. The static water contact angle is expected to decrease significantly compared to the unmodified substrate. For example, a polydimethylsiloxane (B3030410) (PDMS) surface with a static water contact angle of 115° can see a decrease to 25° after grafting with poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC).[7]

2. How can I confirm the presence of phosphorylcholine on the surface?

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to confirm the elemental composition of the surface. The presence of phosphorus (P 2p) and nitrogen (N 1s) peaks in the XPS spectrum is a strong indicator of successful phosphorylcholine grafting.[8] Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can also be used to identify the characteristic vibrational bands of the phosphorylcholine group.[9]

3. What is the typical thickness of a grafted phosphorylcholine layer?

The thickness of the grafted layer can be controlled by the polymerization time and other reaction conditions. For instance, using surface-initiated atom transfer radical polymerization (SI-ATRP), a pMPC layer with a thickness of 4.6 nm has been achieved.[8] Ellipsometry is a common technique for measuring the thickness of thin polymer films.[10]

4. Can I reuse the catalyst in an ATRP reaction?

While it is possible to recover and reuse the catalyst, its activity may decrease with each cycle. It is generally recommended to use fresh catalyst for each reaction to ensure reproducibility and high efficiency.

5. How does the grafting density affect the anti-biofouling properties of the surface?

Higher grafting densities generally lead to better anti-biofouling properties. A dense layer of phosphorylcholine polymer chains creates a hydrated barrier that effectively prevents proteins and cells from adsorbing to the surface.[6]

Quantitative Data Summary

Parameter Grafting Method Substrate Value Reference
Graft Density AGET ATRPGold1.27 chains/nm²[8]
Layer Thickness AGET ATRPGold4.6 nm[8]
Static Water Contact Angle Photo-induced PolymerizationPDMS25° (decreased from 115°)[7]
Protein Adsorption Reduction Photo-induced PolymerizationPDMS50-75% reduction[7]

Experimental Protocols

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of 2-Methacryloyloxyethyl Phosphorylcholine (MPC)

This protocol describes the "grafting-from" approach for growing pMPC brushes from a surface.

a. Substrate Preparation and Initiator Immobilization (Example with Gold Substrate):

  • Clean the gold substrate by sonication in acetone, followed by ethanol (B145695), and finally ultrapure water (15 minutes each).

  • Dry the substrate under a stream of nitrogen.

  • Immerse the cleaned substrate in a solution of a disulfide-containing ATRP initiator (e.g., bis[2-(2-bromoisobutyryloxy)undecyl] disulfide) in ethanol overnight to form a self-assembled monolayer (SAM).[8]

  • Rinse the substrate with ethanol and dry under nitrogen.

b. SI-ATRP Procedure:

  • Prepare the polymerization solution in a Schlenk flask under an inert atmosphere (e.g., argon).

  • The solution should contain the MPC monomer, a ligand (e.g., Tris(2-pyridylmethyl)amine - TPMA), a copper(II) bromide (Cu(II)Br₂) catalyst, and a suitable solvent (e.g., a mixture of methanol (B129727) and water).[2]

  • Add a reducing agent (e.g., ascorbic acid for Activators Generated by Electron Transfer - AGET ATRP) to generate the active Cu(I) catalyst.[8]

  • Place the initiator-modified substrate into the polymerization solution.

  • Allow the polymerization to proceed for the desired time at a controlled temperature. The polymerization time will influence the final thickness of the polymer brush.

  • Remove the substrate from the solution and rinse thoroughly with a good solvent for the polymer (e.g., ethanol) to remove any non-grafted polymer.

  • Dry the grafted substrate under a stream of nitrogen.

Photo-induced Graft Polymerization of MPC

This protocol provides a method for grafting pMPC from a surface using UV irradiation.

a. Substrate Preparation and Photoinitiator Application:

  • Clean the substrate as described in the SI-ATRP protocol.

  • Apply a photoinitiator (e.g., benzophenone) to the substrate surface. This can be done by dip-coating or spin-coating from a solution of the photoinitiator in a volatile solvent like acetone.[11]

  • Allow the solvent to evaporate completely.

b. Photopolymerization Procedure:

  • Prepare an aqueous solution of the MPC monomer.

  • Place the photoinitiator-coated substrate in the monomer solution in a suitable reaction vessel.

  • Expose the substrate to UV light of an appropriate wavelength (e.g., 254 nm) for a specific duration.[12] The irradiation time will determine the graft density and layer thickness.

  • After irradiation, remove the substrate and wash it extensively with ultrapure water to remove any unreacted monomer and non-grafted polymer.

  • Dry the pMPC-grafted substrate under a stream of nitrogen.

Visualizations

experimental_workflow_si_atrp cluster_prep Substrate Preparation cluster_polym Polymerization cluster_post Post-Polymerization sub_clean Substrate Cleaning sub_dry1 Drying sub_clean->sub_dry1 initiator_app Initiator Immobilization sub_dry1->initiator_app sub_rinse1 Rinsing initiator_app->sub_rinse1 sub_dry2 Drying sub_rinse1->sub_dry2 polymerization Surface-Initiated Polymerization sub_dry2->polymerization sol_prep Prepare Polymerization Solution sol_prep->polymerization sub_rinse2 Rinsing polymerization->sub_rinse2 sub_dry3 Drying sub_rinse2->sub_dry3 characterization Surface Characterization sub_dry3->characterization

Caption: Workflow for Surface-Initiated ATRP of Phosphorylcholine.

logical_relationship_troubleshooting problem Low Grafting Efficiency cause1 Inefficient Initiator Immobilization problem->cause1 cause2 Catalyst Deactivation problem->cause2 cause3 Low Monomer Concentration problem->cause3 solution1 Optimize Surface Activation & Initiator Reaction cause1->solution1 solution2 Deoxygenate Reaction Mixture cause2->solution2 solution3 Increase Monomer Concentration cause3->solution3

Caption: Troubleshooting Logic for Low Grafting Efficiency.

References

Addressing cytotoxicity concerns with phosphorylcholine-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorylcholine-based polymers. The information addresses common cytotoxicity concerns and offers solutions to issues that may be encountered during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Are phosphorylcholine-based polymers generally considered cytotoxic?

A1: No, phosphorylcholine (B1220837) (PC)-based polymers, such as those containing 2-methacryloyloxyethyl phosphorylcholine (MPC), are widely regarded as highly biocompatible.[1][2] Their biomimetic structure, which mimics the surface of red blood cell membranes, contributes to their excellent safety profile.[1][3] This structure helps to prevent protein adsorption and reduce inflammatory responses, which are often precursors to cytotoxic effects.[4][5]

Q2: What are the common applications of phosphorylcholine-based polymers where cytotoxicity is a critical consideration?

A2: The non-toxic nature of PC-based polymers makes them suitable for a variety of sensitive applications, including:

  • Medical Device Coatings: To improve the biocompatibility of implants, stents, and catheters.[2][6][7]

  • Drug Delivery Systems: As nanoparticle coatings to enhance stability and circulation time while minimizing toxicity.[8][9]

  • Ophthalmic Solutions: In artificial tears and contact lens solutions due to their tolerability on ocular surface cells.[10][11]

  • Cosmetics: As ingredients in skin care products.[12]

Q3: Can the physicochemical properties of PC-based polymers influence their cytotoxicity?

A3: Yes, certain modifications to PC-based polymers can alter their interaction with cells and potentially lead to cytotoxic responses. For instance, the introduction of a cationic charge to a PC polymer has been shown to increase protein adsorption and cell adhesion, which could trigger an inflammatory response in some applications.[5] The length of the polymer chains and the nature of co-polymers can also influence the biological response.[8]

Q4: Are there any known signaling pathways affected by phosphorylcholine-based materials?

A4: While generally inert, the constituent parts of some PC-based formulations could have biological activity. For example, phosphatidylcholine itself is a substrate for phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cell proliferation and apoptosis through the generation of second messengers like diacylglycerol (DAG) and phosphocholine.[13] This is a more significant consideration for lipid-based nanoparticles than for crosslinked polymer coatings.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cytotoxic evaluation of phosphorylcholine-based polymers.

Issue 1: Unexpectedly High Cytotoxicity in an In-Vitro Assay
Possible Cause Troubleshooting Step
Residual Solvents or Monomers Ensure the polymer has been thoroughly purified to remove any unreacted monomers or residual solvents from the synthesis process. For example, isopropyl alcohol (IPA) used as a cleaning agent can leave residues and cause cytotoxicity.[14] A final rinse with sterile water may be necessary.[14]
Contamination Verify the sterility of the polymer solution and all reagents used in the assay. Endotoxin contamination can elicit a strong cytotoxic and inflammatory response.
Incorrect Assay Selection Some natural products can interfere with colorimetric assays like MTT by directly reducing the tetrazolium salts. If your formulation contains such components, consider using a non-colorimetric assay like an ATP-based luminescence assay (e.g., CellTiter-Glo®).
Polymer Aggregation Ensure the polymer is fully dissolved and stable in the cell culture medium. Aggregates can lead to uneven exposure and localized high concentrations, causing cell death.
High Polymer Concentration Test a wider range of polymer concentrations, including much lower doses. Even biocompatible materials can exhibit toxicity at very high concentrations.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and consistent cell numbers are plated in each well.[15]
Edge Effects in Microplates Avoid using the outer wells of the microplate, which are prone to evaporation and can concentrate the test material.[15] Fill the outer wells with sterile phosphate-buffered saline (PBS) or media.[15]
Compound Precipitation Visually inspect the wells after adding the polymer to ensure it has not precipitated. If precipitation occurs, consider using a different solvent or a solubilizing agent that is compatible with your cells.[15]
Polymer Instability Prepare fresh polymer solutions for each experiment to avoid degradation.[15]
Issue 3: Low Cytotoxicity In-Vitro but Adverse Effects In-Vivo
Possible Cause Troubleshooting Step
Protein Corona Formation In a biological fluid, proteins can adsorb to the surface of nanoparticles, forming a "protein corona" that alters their interaction with cells and tissues.[16][17] While PC-based polymers are known to reduce protein adsorption, the specific composition of the corona can influence in-vivo fate.[16][17]
Biodistribution and Organ Accumulation Nanoparticles can accumulate in certain organs, such as the liver and spleen.[16][17] High local concentrations can lead to toxicity that was not predicted by in-vitro models. Conduct biodistribution studies to determine the in-vivo fate of the polymer or nanoparticle.

Quantitative Data Summary

The following tables summarize cytotoxicity data for various phosphorylcholine-based polymers from the literature.

Table 1: In-Vitro Cytotoxicity of Phosphorylcholine-Based Polymers

Polymer/ProductCell Line(s)AssayConcentrationCell Viability (%)Reference
Poly(MPC-co-n-butyl methacrylate)MBT-2 (mouse bladder cancer)LDHUp to 5%No cytotoxicity observed[12]
Poly(MPC-co-n-butyl methacrylate)MCF-7, SK-BR-3, MX-1 (human breast cancer)MTTNot statedNo growth inhibition[12]
MPC-containing eye drops (0.1% Lipidure-PMB)SIRC, BCE C/D-1b, RC-1 (corneal), Chang (conjunctival)MTT, Neutral RedUndiluted, 2-fold, 10-fold dilutions> 80%[10][11]
DOX-loaded PCL-ss-PMPC micellesHeLaMTTVariousDose-dependent decrease[8]

Table 2: In-Vivo Toxicity of Phosphorylcholine-Based Polymers

Polymer/ProductAnimal ModelAdministration RouteDoseObservationReference
Poly(MPC-co-n-butyl methacrylate)BALB/cA nude mice with human breast tumor fragmentsIntraperitoneal50 mg/kg and 200 mg/kg over 2 weeksNo mortalities observed[12]
MPC-co-PENAO coated nanoparticlesNot SpecifiedIntravenousNot SpecifiedAccumulation in the liver after 1 hour[16][17]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells.[10][11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the phosphorylcholine-based polymer in cell culture medium. Remove the old medium from the wells and add the polymer-containing medium. Include untreated and vehicle-only controls.[15]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock to each well and incubate for 3-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100.[15]

Lactate (B86563) Dehydrogenase (LDH) Assay for Cell Membrane Integrity

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[12]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the oxidation of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Use the controls provided in the kit (e.g., a positive control of lysed cells) to calculate the percentage of cytotoxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In-Vitro Testing cluster_troubleshooting Troubleshooting polymer_prep Polymer Synthesis & Purification solution_prep Sterile Solution Preparation polymer_prep->solution_prep cell_seeding Cell Seeding in 96-well Plates solution_prep->cell_seeding treatment Treatment with Polymer Dilutions cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation assay Cytotoxicity Assay (MTT, LDH) incubation->assay analysis Data Analysis & Viability Calculation assay->analysis check_cytotoxicity High Cytotoxicity? analysis->check_cytotoxicity check_variability High Variability? check_cytotoxicity->check_variability No action_purify Re-purify Polymer check_cytotoxicity->action_purify Yes action_seeding Optimize Cell Seeding check_variability->action_seeding Yes action_assay Change Assay Type action_purify->action_assay action_plate Check for Edge Effects action_seeding->action_plate

Caption: Workflow for assessing and troubleshooting in-vitro cytotoxicity of PC-based polymers.

signaling_pathway PC Phosphatidylcholine (Lipid-based formulations) PC_PLC PC-PLC PC->PC_PLC hydrolysis DAG Diacylglycerol (DAG) PC_PLC->DAG PChol Phosphocholine PC_PLC->PChol Kinases Kinase Activation (e.g., MAPKs) DAG->Kinases PChol->Kinases Proliferation Cell Proliferation Kinases->Proliferation

Caption: Potential signaling pathway activation by phosphatidylcholine.

logical_relationship cluster_properties Polymer Properties cluster_interactions Biological Interactions cluster_outcome Biocompatibility Outcome Purity High Purity (Low Residuals) Protein_Adsorption Low Protein Adsorption Purity->Protein_Adsorption Zwitterionic Zwitterionic Surface (Phosphorylcholine) Zwitterionic->Protein_Adsorption Cationic Cationic Charge High_Protein_Adsorption Increased Protein Adsorption Cationic->High_Protein_Adsorption Cell_Adhesion Low Cell Adhesion Protein_Adsorption->Cell_Adhesion Inflammation Reduced Inflammation Cell_Adhesion->Inflammation Biocompatibility High Biocompatibility Inflammation->Biocompatibility High_Cell_Adhesion Increased Cell Adhesion High_Protein_Adsorption->High_Cell_Adhesion Potential_Cytotoxicity Potential Cytotoxicity High_Cell_Adhesion->Potential_Cytotoxicity

Caption: Factors influencing the biocompatibility of phosphorylcholine-based polymers.

References

Minimizing leaching of phosphorylcholine chloride from coated medical devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the leaching of phosphorylcholine (B1220837) (PC) chloride from coated medical devices. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems related to the stability and performance of your phosphorylcholine-coated medical devices.

Issue 1: Suspected Coating Leaching or Delamination

  • Symptoms:

    • Loss of expected biocompatibility (e.g., increased protein adsorption, cell adhesion, or thrombogenicity).

    • Visible flaking or changes in the surface appearance of the device.

    • Inconsistent performance between batches of coated devices.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Physical Adsorption Instead of Covalent Bonding Physically adsorbed coatings are less stable and prone to leaching.[1] It is crucial to use a coating method that ensures strong, covalent bonding between the phosphorylcholine polymer and the device surface.[2]
Inadequate Surface Preparation The substrate surface must be properly cleaned and activated to ensure uniform and strong adhesion of the coating. Refer to your specific substrate and coating polymer protocols for appropriate pre-treatment steps.
Incompatible Polymer Composition The composition of the PC copolymer can significantly affect its stability. For example, incorporating monomers like n-butyl methacrylate (B99206) (BMA) or 3-trimethoxysilylpropyl methacrylate (TSMA) can enhance coating stability and adhesion.[3][4]
Harsh Environmental Conditions Exposure to aggressive solvents, extreme pH, or high temperatures can degrade the coating.[4] Review the chemical compatibility of your specific PC polymer and ensure that experimental conditions are within the recommended limits.

Issue 2: Inconsistent Anti-Fouling Performance

  • Symptoms:

    • Variable levels of protein adsorption or cell adhesion on coated surfaces.

    • Unexpected bacterial adhesion or biofilm formation.[3]

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Non-Uniform Coating Thickness Inconsistent coating application can lead to areas with insufficient PC coverage. Optimize your coating process (e.g., dip-coating, spin-coating) to ensure a uniform and complete layer.
Contamination of the Coated Surface Post-coating contamination can mask the phosphorylcholine groups and compromise performance. Handle coated devices in a clean environment and use appropriate sterile techniques.
Degradation of the Coating Long-term exposure to oxidative environments can degrade some polymer backbones.[1] If long-term stability is required, ensure your chosen polymer system is designed for such applications.

Logical Workflow for Troubleshooting Leaching

The following diagram outlines a systematic approach to troubleshooting suspected leaching from a PC-coated medical device.

G cluster_0 Start: Performance Issue Observed cluster_1 Investigation Phase cluster_2 Analysis & Root Cause Identification cluster_3 Corrective Actions Start Inconsistent biocompatibility or anti-fouling performance Visual Visual Inspection for Delamination Start->Visual Surface_Char Surface Characterization (Contact Angle, XPS, SEM) Visual->Surface_Char Leaching_Quant Quantify Leaching (Colorimetric Assay / HPLC) Surface_Char->Leaching_Quant Is_Leaching Is Leaching Confirmed? Leaching_Quant->Is_Leaching Review_Handling Review Handling & Experimental Conditions Leaching_Quant->Review_Handling Review_Coating Review Coating Protocol (Covalent vs. Physical Adsorption) Is_Leaching->Review_Coating Yes Non_Uniform Assess Coating Uniformity Is_Leaching->Non_Uniform No Optimize_Bonding Optimize Surface Prep & Covalent Bonding Review_Coating->Optimize_Bonding Control_Env Control Environmental Exposure (pH, Solvents) Review_Handling->Control_Env Improve_Application Refine Coating Application Technique Non_Uniform->Improve_Application End Re-evaluate Device Performance Optimize_Bonding->End Control_Env->End Improve_Application->End

Caption: Troubleshooting workflow for investigating coating leaching.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for preventing phosphorylcholine leaching?

A1: The most critical factor is the method of immobilization. Covalently bonding the phosphorylcholine polymer to the device surface is far more effective at preventing leaching than simple physical adsorption.[1] Physical adsorption relies on weaker forces, making the coating susceptible to removal when exposed to physiological fluids or mechanical stress.

Q2: How can I improve the stability of my phosphorylcholine coating?

A2: To enhance stability, consider the following strategies:

  • Use Covalent Bonding: Employ a chemistry that creates covalent bonds between the polymer and the substrate.

  • Incorporate Crosslinkers: A crosslinked polymer network can improve the mechanical and chemical robustness of the coating.

  • Use Intermediate Bonding Layers: Applying an intermediate layer, such as polydopamine, can improve adhesion between the substrate and the PC polymer.[1]

  • Optimize Polymer Composition: Copolymers that include hydrophobic or reactive monomers can improve adhesion and overall coating stability. For instance, poly(MPC-co-n-butyl methacrylate) (PMB) is designed for its ability to form a stable thin film.[3]

Q3: Can the underlying material of my device affect coating stability?

A3: Yes, the substrate material (e.g., metal, ceramic, polymer) is very important. The surface chemistry of the substrate must be compatible with the chosen immobilization strategy. Many substrates require surface activation (e.g., plasma treatment, chemical etching) to introduce the necessary functional groups for covalent bonding.

Q4: How does the environment (e.g., pH, temperature, flow rate) affect leaching?

A4: The stability of the coating can be sensitive to environmental conditions. For example, immersion in certain solvents like 90% ethanol (B145695) or 1% SDS solution has been shown to be resisted by stable coatings, but less robust coatings may degrade.[4] High shear stress in high-flow environments, such as in heart valves, can also challenge the mechanical stability of the coating, making strong interfacial adhesion critical.[1]

Q5: How can I confirm that my device is properly coated?

A5: Several surface analysis techniques can be used to confirm the presence and quality of the coating:

  • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of phosphorus and nitrogen from the phosphorylcholine group on the surface.

  • Contact Angle Goniometry: A properly coated surface should be highly hydrophilic. A low water contact angle is a good indicator of a successful PC coating.

  • Scanning Electron Microscopy (SEM) / Atomic Force Microscopy (AFM): Can be used to visualize the coating's morphology and uniformity.

Data on Coating Stability Enhancement

While specific leaching rates are highly dependent on the experimental setup, the following table summarizes key strategies and their qualitative impact on coating stability.

StrategyDescriptionExpected Impact on Stability
Covalent Bonding Chemically attaching the PC polymer to the substrate.High: Significantly reduces leaching compared to physical adsorption.[1]
Physical Adsorption Relying on hydrophobic or electrostatic interactions for adhesion.Low: Prone to delamination and leaching, especially in long-term applications.[1]
Copolymerization Incorporating hydrophobic or reactive monomers (e.g., BMA, TSMA) into the PC polymer backbone.High: Enhances adhesion to the substrate and improves the overall robustness of the coating film.[3][4]
Use of Intermediate Layers Applying a primer layer like polydopamine to the substrate before PC polymer coating.High: Improves the interfacial adhesion between the substrate and the coating.[1]
Crosslinking Creating a network structure within the polymer coating.High: Increases the mechanical and chemical stability of the coating.[1]

Experimental Protocols

Protocol 1: Quantification of Leached Phosphorylcholine (Colorimetric Assay)

This protocol provides a general method for detecting leached phosphorylcholine in an immersion solution using a commercially available colorimetric assay kit.

  • Objective: To quantify the concentration of PC-containing molecules that have leached from a coated device into a solution over time.

  • Principle: The assay uses an enzyme-coupled reaction. Phospholipase D hydrolyzes phosphorylcholine to release choline (B1196258). Choline is then oxidized by choline oxidase to produce hydrogen peroxide, which reacts with a colorimetric probe to generate a signal (e.g., absorbance at 570 nm) that is proportional to the amount of PC in the sample.

  • Materials:

    • Phosphorylcholine Assay Kit (Colorimetric/Fluorometric)

    • PC-coated medical device and uncoated control device

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Sterile, non-binding containers (e.g., polypropylene (B1209903) tubes)

    • Microplate reader

    • Incubator

  • Procedure:

    • Sample Incubation:

      • Place the PC-coated device and an uncoated control device into separate sterile containers.

      • Add a defined volume of PBS to each container, ensuring the devices are fully submerged. The volume should be chosen based on the expected leaching and the detection range of the assay kit.

      • Incubate the containers under conditions that simulate the intended use (e.g., 37°C with gentle agitation) for a series of time points (e.g., 1, 3, 7, 14, and 30 days).

    • Sample Collection:

      • At each time point, carefully collect an aliquot of the incubation solution (leachate) from each container for analysis.

      • Replenish the containers with fresh PBS to continue the leaching study if desired.

    • Assay Preparation:

      • Prepare the PC standards and assay reagents according to the kit manufacturer's instructions.

      • Prepare a standard curve by creating a serial dilution of the PC standard.

    • Measurement:

      • Add the standards, leachate samples, and a PBS blank to a 96-well plate.

      • Add the reaction mix from the kit to each well.

      • Incubate the plate as per the kit's protocol (e.g., 60 minutes at 37°C).

      • Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis:

      • Subtract the absorbance of the blank from all readings.

      • Plot the standard curve (absorbance vs. PC concentration).

      • Use the standard curve to determine the concentration of PC in the leachate samples from both the coated and control devices. The concentration from the control device serves as the background.

Protocol 2: Assessment of Coating Stability via Contact Angle Measurement

  • Objective: To qualitatively assess the stability of the hydrophilic PC coating by measuring changes in surface wettability over time.

  • Principle: Phosphorylcholine coatings are highly hydrophilic. A stable coating will maintain a low water contact angle. An increase in the contact angle over time suggests coating degradation or delamination, exposing the more hydrophobic underlying substrate.

  • Materials:

    • Contact Angle Goniometer

    • PC-coated device

    • Phosphate Buffered Saline (PBS), pH 7.4

    • High-purity deionized water

    • Incubator

  • Procedure:

    • Baseline Measurement (Time 0):

      • Gently rinse a new, dry PC-coated device with deionized water and dry it with a stream of nitrogen gas.

      • Place the device on the goniometer stage.

      • Dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.

      • Measure the static contact angle immediately. Repeat in at least three different locations on the surface to ensure consistency.

    • Accelerated Aging:

      • Immerse the measured device in PBS in a sterile container.

      • Incubate at 37°C for a series of time points (e.g., 1, 7, 14, 30 days).

    • Time-Point Measurements:

      • At each time point, remove the device from the PBS.

      • Gently rinse the device with deionized water to remove any salt residues and dry carefully with nitrogen gas.

      • Repeat the contact angle measurements as described in step 1.

    • Data Analysis:

      • Plot the average contact angle versus the incubation time.

      • A stable coating should show minimal to no increase in the water contact angle over the duration of the experiment. A significant increase indicates a loss of surface hydrophilicity, likely due to coating instability.

Experimental Workflow for Leaching Quantification

The diagram below illustrates the standard workflow for conducting an in vitro leaching experiment.

G cluster_0 Preparation cluster_1 Incubation & Sampling cluster_2 Quantification Assay cluster_3 Data Analysis Prep_Device Prepare Coated & Uncoated (Control) Devices Incubate Immerse Devices in Medium at 37°C Prep_Device->Incubate Prep_Solution Prepare Incubation Medium (e.g., PBS) Prep_Solution->Incubate Sample Collect Aliquots at Time Points (T1, T2, T3...) Incubate->Sample Sample->Incubate Continue Incubation Prep_Assay Prepare Standards & Reagents (Colorimetric Kit) Sample->Prep_Assay Analyze Samples Run_Assay Run Assay on Leachate Samples & Standards Prep_Assay->Run_Assay Measure Measure Absorbance with Plate Reader Run_Assay->Measure Std_Curve Generate Standard Curve Measure->Std_Curve Calc_Conc Calculate PC Concentration in Samples Std_Curve->Calc_Conc Plot_Data Plot Leached PC vs. Time Calc_Conc->Plot_Data

Caption: Experimental workflow for quantifying phosphorylcholine leaching.

References

Validation & Comparative

Comparing the biocompatibility of phosphorylcholine chloride and polyethylene glycol (PEG)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Phosphorylcholine (B1220837) and Polyethylene (B3416737) Glycol Biocompatibility for Medical Applications

In the pursuit of developing advanced medical devices and drug delivery systems, the interface between a synthetic material and a biological environment is of paramount importance. Phosphorylcholine (PC) and polyethylene glycol (PEG) have emerged as two of the most effective and widely utilized biomaterials for enhancing biocompatibility. Both are employed to create "stealth" surfaces that resist biological fouling, thereby improving device performance and longevity. This guide provides a detailed, evidence-based comparison of their biocompatibility, focusing on protein adsorption, cytotoxicity, inflammatory response, and in vivo performance.

Comparative Analysis of Biocompatibility Metrics

The biocompatibility of a material is determined by a complex series of interactions with its biological surroundings. Key quantitative measures, including protein adsorption, cell viability, and inflammatory reactions, provide a basis for objective comparison.

Table 1: Protein Adsorption on Phosphorylcholine vs. PEG Surfaces

Protein adsorption is the initial event that occurs when a foreign material is introduced into the body, influencing all subsequent biological responses.[1] Both PC and PEG are known to significantly reduce protein adsorption compared to unmodified surfaces.[2][3][4]

ProteinPhosphorylcholine (PC) SurfacePolyethylene Glycol (PEG) SurfaceReference(s)
Bovine Serum Albumin (BSA) Reduced by 59-66% compared to unmodified hydrogel.[5]Significantly less protein adsorption compared to uncovered surfaces.[3][3][5]
Lysozyme Reduced by 73-74% compared to unmodified hydrogel.[5]Adsorption is dependent on PEG chain density, with higher densities leading to lower adsorption.[6][5][6]
Fibrinogen Low adsorption, which is crucial for blood-contacting devices.[6]Adsorption is generally low but can be influenced by PEG architecture.[6][6]
General Plasma Proteins Surfaces coated with PC polymers demonstrate resistance to the adsorption of plasma proteins.[2]PEGylation is a common strategy to confer resistance to the adsorption of plasma proteins.[2][2]

Note: Direct comparative values vary based on the specific polymer formulation, substrate, and experimental conditions.

Table 2: Cytotoxicity Profile

Cytotoxicity assays are crucial for determining whether a material is toxic to living cells. Both PC and PEG generally exhibit excellent cytocompatibility.

Assay TypePhosphorylcholine (PC)Polyethylene Glycol (PEG)Reference(s)
MTT Assay Nanoparticles coated with 2-methacryloyloxyethyl phosphorylcholine (MPC) showed minimal impact on cell viability.[7]Low molecular weight PEGs (e.g., PEG 200, 300, 400) can exhibit significant cytotoxicity at high concentrations, while higher molecular weight PEGs are generally less toxic.[8][9][7][8][9]
LDH Assay Generally considered non-toxic with low lactate (B86563) dehydrogenase (LDH) release, indicating good membrane integrity.[10][11]High molecular weight PEGs are considered to have a favorable safety profile and low toxicity.[8][8][10][11]
Table 3: Inflammatory and In Vivo Response

The in vivo response, particularly the foreign body response (FBR), is a critical determinant of a biomaterial's long-term success. The FBR is characterized by inflammation and the formation of a fibrotic capsule around the implant.[12]

ParameterPhosphorylcholine (PC) CoatingPolyethylene Glycol (PEG) CoatingReference(s)
Macrophage Adhesion PC surfaces are known to reduce inflammatory cell adhesion.[13]Zwitterionic-PEG hydrogels can modulate macrophage adhesion in a stiffness-dependent manner.[14][13][14]
In Vivo Inflammatory Response PC-coated stents did not elicit an adverse inflammatory response in porcine coronary arteries up to 12 weeks post-implantation.[15][16]PEG hydrogels can elicit a chronic inflammatory response in vivo.[14] PEG-coated surfaces can still lead to cell and tissue deposition after implantation.[17][14][15][16][17]
Neointimal Thickness (Stents) No significant difference in intimal thickness was observed between PC-coated and non-coated stents at 4 and 12 weeks.[15][16]Often used in drug-eluting stents to improve biocompatibility.[18][15][16][18]
Endothelialization PC-coated and non-coated stents were equally well endothelialized (91% vs 92%) after 5 days in a porcine model.[15][16]Can be a component of scaffolds designed to promote osteogenesis in bone tissue engineering.[19][15][16][19]

Experimental Methodologies

The data presented above is derived from a variety of standardized experimental protocols designed to assess the biocompatibility of materials.

Protocol 1: Protein Adsorption Assay

This protocol quantifies the amount of protein that adheres to a material's surface.

  • Material Preparation: The test materials (PC-coated, PEG-coated, and control surfaces) are cut into standardized sizes and sterilized.

  • Protein Incubation: The materials are incubated in a solution containing a known concentration of a specific protein (e.g., BSA, fibrinogen) for a set period (e.g., 1-2 hours) at 37°C.[20]

  • Rinsing: After incubation, the surfaces are gently rinsed with a buffer solution (e.g., Phosphate Buffered Saline) to remove any loosely bound protein.[20]

  • Quantification: The adsorbed protein is eluted from the surface using a detergent solution (e.g., Sodium Dodecyl Sulfate). The concentration of the eluted protein is then determined using a colorimetric assay such as the Micro-BCA or Bradford protein assay, which is read by a spectrophotometer.[21] Alternatively, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to quantify the protein layer without elution.[22][23]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric test that measures the metabolic activity of cells as an indicator of their viability.[11]

  • Cell Seeding: A specific type of cell (e.g., fibroblasts, endothelial cells) is seeded into the wells of a 96-well culture plate and allowed to attach overnight.

  • Material Exposure: The test materials are either placed directly onto the cell layer (direct contact test) or an extract from the material is added to the cell culture medium (indirect test).[11]

  • Incubation: The cells are incubated with the material or its extract for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Quantification: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured with a spectrophotometer. Higher absorbance corresponds to higher cell viability.

Protocol 3: In Vitro Inflammatory Response Assay

This assay evaluates how a material interacts with immune cells, typically macrophages.

  • Macrophage Culture: Macrophage cells (e.g., from a cell line like RAW 264.7 or primary monocytes) are cultured directly on the surface of the test materials.[24]

  • Incubation and Stimulation: The cells are incubated for a period to allow for adhesion and response. Sometimes, an inflammatory stimulant like Lipopolysaccharide (LPS) is added to simulate an inflammatory environment.[12]

  • Analysis of Cell Adhesion: The number of adherent macrophages on each surface is quantified using microscopy.

  • Cytokine Measurement: The culture supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[12][24]

  • Cell Polarization Analysis: The expression of cell surface markers associated with different macrophage activation states (e.g., pro-inflammatory M1 vs. anti-inflammatory M2) can be analyzed using techniques like flow cytometry or immunofluorescence.[25]

Visualizing Workflows and Biological Pathways

Diagrams created using the DOT language help to illustrate the complex processes involved in biocompatibility testing and the biological responses to materials.

G cluster_0 Material Preparation cluster_1 In Vitro Assessment cluster_2 In Vivo Assessment p1 Synthesis of PC and PEG Polymers p2 Surface Coating/Modification p1->p2 iv1 Protein Adsorption Assays (ELISA, XPS) p2->iv1 iv2 Cytotoxicity Assays (MTT, LDH) p2->iv2 iv3 Inflammatory Cell Culture (Macrophage Adhesion, Cytokine Release) p2->iv3 inv1 Animal Implantation (Subcutaneous, Intravascular) iv3->inv1 Promising Results inv2 Explantation & Histology inv1->inv2 inv3 Analysis of Tissue Response (Fibrosis, Inflammation) inv2->inv3 inv3->p2 Feedback for Optimization

Caption: Experimental workflow for assessing biomaterial biocompatibility.

G mat Biomaterial Surface (Implant) pro Protein Adsorption (Vroman Effect) mat->pro comp Complement Activation (e.g., C3b deposition) pro->comp mono Monocyte/Macrophage Recruitment & Adhesion pro->mono comp->mono act Macrophage Activation (M1) (via PRRs) mono->act cyt Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) act->cyt cyt->mono fibro Fibroblast Recruitment cyt->fibro fbr Fibrous Capsule Formation (Foreign Body Response) fibro->fbr

Caption: Simplified signaling pathway of the Foreign Body Response.

G comp Biocompatibility Attribute Phosphorylcholine (PC) Polyethylene Glycol (PEG) attr1 Protein Resistance Excellent, due to zwitterionic nature and strong hydration layer. Generally excellent, but can be influenced by chain length, density, and architecture. attr2 Cell Adhesion Very low cell adhesion, mimicking the cell membrane exterior. Very low cell adhesion, based on steric repulsion and hydrophilicity. attr3 Inflammatory Response Extremely low in vivo inflammatory response reported in multiple studies. Can elicit a chronic inflammatory response; performance may depend on formulation. attr4 In Vivo Stability Demonstrated long-term stability in vivo (e.g., coatings stable for months). Biodegradability can be tuned; potential for accumulation of non-degradable high MW PEG.

Caption: Logical comparison of key biocompatibility attributes.

Conclusion

Both phosphorylcholine and polyethylene glycol are highly effective at improving the biocompatibility of materials by creating surfaces that resist protein adsorption and subsequent biological cascades.

  • Phosphorylcholine (PC) , as a biomimetic material that mimics the natural cell membrane, demonstrates exceptionally low protein adsorption and has been shown in numerous studies to elicit a minimal inflammatory response in vivo.[1][15][16] Its zwitterionic nature creates a tightly bound hydration layer that acts as a barrier to protein adhesion.[5]

  • Polyethylene Glycol (PEG) is a widely used, versatile polymer that provides biocompatibility through its hydrophilic nature and the steric hindrance provided by its flexible polymer chains.[2][18] While highly effective, its performance can be more sensitive to architectural parameters like chain length and density, and some studies have noted the potential for a chronic inflammatory response.[6][14] Furthermore, concerns exist regarding the potential for accumulation of high molecular weight, non-biodegradable PEG in the body.[26]

References

A Comparative Guide to Zwitterionic Polymers for Antifouling Surfaces: Phosphorylcholine Chloride vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to minimize biofouling, the choice of surface coating is critical. This guide provides an objective comparison of phosphorylcholine (B1220837) (PC)-based polymers against other common zwitterionic polymers, such as sulfobetaine (B10348) (SB) and carboxybetaine (CB), for the creation of antifouling surfaces. The information presented is supported by experimental data to aid in the selection of the most appropriate material for your specific application.

Zwitterionic polymers have emerged as a leading class of materials for preventing nonspecific protein adsorption, cell adhesion, and bacterial attachment, collectively known as biofouling. Their unique chemical structure, which contains an equal number of positive and negative charges within the same monomer unit, allows them to tightly bind water molecules, forming a robust hydration layer. This layer acts as a physical and energetic barrier, preventing foulants from adhering to the surface.[1][2]

Among the various zwitterionic polymers, those based on phosphorylcholine (PC) have garnered significant attention due to their biomimetic nature, as the PC headgroup is a major component of cell membranes. This guide will delve into a comparative analysis of PC-based polymers, specifically those derived from phosphorylcholine chloride, against other widely used zwitterionic polymers like poly(sulfobetaine methacrylate) (pSBMA) and poly(carboxybetaine methacrylate) (pCBMA).

Performance Comparison of Zwitterionic Polymers

The antifouling efficacy of a surface is primarily evaluated based on its ability to resist protein adsorption, cell adhesion, and bacterial attachment. The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of different zwitterionic polymers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparison of Protein Adsorption on Various Zwitterionic Polymer Surfaces

Polymer CoatingSubstrateProteinProtein Adsorption (ng/cm²)Reference
Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC)GoldFibrinogen< 5[3]
Poly(sulfobetaine methacrylate) (pSBMA)GoldFibrinogen< 0.3[3]
Poly(carboxybetaine methacrylate) (pCBMA)GlassFibrinogenNot specified, but significant reduction[4]
UncoatedGoldFibrinogen~1000[3]
Poly(sulfobetaine methacrylate) (PSB)Silicon WaferPlasma Protein0.03 ± 1.02[5]
Polydopamine-Poly(sulfobetaine methacrylate) (PDA-PSB)Silicon WaferPlasma Protein0.53 ± 0.93[5]
Bare Silicon WaferSilicon WaferPlasma Protein5.22 ± 0.42[5]

Table 2: Comparison of Cell Adhesion on Various Zwitterionic Polymer Surfaces

Polymer CoatingSubstrateCell TypeCell Density (cells/mm²)Reference
Poly(sulfobetaine methacrylate) (pSBMA)Polydimethylsiloxane (PDMS)MacrophageReduced by 30-fold vs. uncoated[6]
Poly(carboxybetaine methacrylate) (pCBMA)Polydimethylsiloxane (PDMS)MacrophageReduced by 30-fold vs. uncoated[6]
UncoatedPolydimethylsiloxane (PDMS)MacrophageNot specified[6]
Poly(sulfobetaine methacrylate) (PSB)Silicon Wafer3T3 FibroblastSignificantly less than bare wafer[5]
Polydopamine-Poly(sulfobetaine methacrylate) (PDA-PSB)Silicon Wafer3T3 FibroblastSignificantly less than bare wafer[5]
Bare Silicon WaferSilicon Wafer3T3 Fibroblast260 ± 83[5]

Table 3: Comparison of Bacterial Attachment on Various Zwitterionic Polymer Surfaces

Polymer CoatingSubstrateBacterial StrainAttachment (CFU/mL or cells/cm²)Reference
Poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC)Polydimethylsiloxane (PDMS)E. coli2 x 10³ CFU/mL (after 72h)[7]
Poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC)Polydimethylsiloxane (PDMS)S. aureus3 x 10² CFU/mL (after 72h)[7]
UncoatedPolydimethylsiloxane (PDMS)E. coli56 x 10⁶ CFU/mL (after 72h)[7]
UncoatedPolydimethylsiloxane (PDMS)S. aureus29 x 10⁶ CFU/mL (after 72h)[7]
Poly(sulfobetaine methacrylate) (pSBMA)GlassP. aeruginosaSignificantly reduced vs. uncoated[3]
Sulfobetaine Silane (SBS)GlassP. aeruginosa~5000 cells/cm² (at 15 min)[8]
UncoatedGlassP. aeruginosa~8000 cells/cm² (at 15 min)[8]

Mechanism of Antifouling

The primary mechanism by which zwitterionic polymers prevent biofouling is through the formation of a tightly bound hydration layer on the surface. This is a result of the strong electrostatic interactions between the zwitterionic groups and water molecules. This hydration layer creates a physical barrier that prevents proteins, cells, and bacteria from making direct contact with the underlying substrate. The energy required to displace these water molecules is significant, making adsorption of foulants thermodynamically unfavorable.[1][2]

AntifoulingMechanism cluster_surface Zwitterionic Polymer Coated Surface cluster_environment Biological Environment Surface Substrate Polymer Zwitterionic Polymer Layer (+ and - charges) Hydration Strongly Bound Hydration Layer Polymer->Hydration Electrostatic Interaction Protein Protein Protein->Hydration Repulsion Cell Cell Cell->Hydration Repulsion Bacteria Bacteria Bacteria->Hydration Repulsion

Mechanism of antifouling by a zwitterionic polymer surface.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of antifouling surfaces. Below are representative methodologies for the synthesis of zwitterionic polymer coatings and for assessing their antifouling performance.

Synthesis of Zwitterionic Polymer Brushes via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

SI-ATRP is a versatile technique for grafting well-defined polymer chains from a surface, creating a dense "brush-like" architecture that is highly effective for antifouling applications.

SI_ATRP_Workflow cluster_workflow SI-ATRP Workflow for Zwitterionic Polymer Brushes Start Substrate Preparation (e.g., Silicon Wafer, Gold) Initiator Immobilization of ATRP Initiator Start->Initiator Polymerization Polymerization of Zwitterionic Monomer (e.g., MPC, SBMA, CBMA) Initiator->Polymerization Washing Washing and Drying Polymerization->Washing Characterization Surface Characterization (e.g., Ellipsometry, AFM, XPS) Washing->Characterization

Workflow for synthesizing zwitterionic polymer brushes via SI-ATRP.

Detailed Protocol for SI-ATRP of Poly(sulfobetaine methacrylate) (pSBMA) from a Silicon Wafer:

  • Substrate Preparation: Silicon wafers are cleaned by sonication in a series of solvents (e.g., acetone, ethanol (B145695), and deionized water) and then dried under a stream of nitrogen. The surface is then activated by oxygen plasma treatment to generate hydroxyl groups.

  • Initiator Immobilization: The cleaned wafers are immersed in a solution of an ATRP initiator, such as (3-aminopropyl)triethoxysilane followed by reaction with α-bromoisobutyryl bromide, in an anhydrous solvent (e.g., toluene) to form a self-assembled monolayer of the initiator on the surface.

  • Polymerization: The initiator-coated wafers are placed in a reaction vessel with the zwitterionic monomer (e.g., sulfobetaine methacrylate), a copper catalyst (e.g., Cu(I)Br), and a ligand (e.g., 2,2'-bipyridyl) in a suitable solvent (e.g., a mixture of methanol (B129727) and water). The polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature for a set duration to control the polymer brush length.

  • Washing: After polymerization, the wafers are thoroughly washed with solvents (e.g., ethanol and water) to remove any non-grafted polymer and residual catalyst.

  • Characterization: The thickness, roughness, and chemical composition of the grafted polymer brushes are characterized using techniques such as ellipsometry, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS).

Protein Adsorption Assay

This assay quantifies the amount of protein that adsorbs to a surface.

  • Surface Preparation: The zwitterionic-coated and control surfaces are placed in a multi-well plate.

  • Protein Incubation: A solution of a model protein, such as fibrinogen or bovine serum albumin (BSA), at a known concentration in a buffer (e.g., phosphate-buffered saline, PBS) is added to each well and incubated for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

  • Washing: The surfaces are gently washed with buffer to remove any loosely bound protein.

  • Quantification: The amount of adsorbed protein is quantified using a suitable technique. Common methods include:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Utilizes an antibody specific to the adsorbed protein, which is conjugated to an enzyme that produces a colorimetric or fluorescent signal.

    • Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Measures the change in frequency and dissipation of a quartz crystal sensor as protein adsorbs, allowing for real-time, label-free quantification.

    • Surface Plasmon Resonance (SPR): Measures the change in the refractive index at the sensor surface upon protein adsorption.

Bacterial Adhesion Assay

This assay measures the number of bacteria that attach to a surface.

  • Bacterial Culture: A bacterial strain of interest (e.g., Escherichia coli or Staphylococcus aureus) is grown in a suitable culture medium to a specific optical density.

  • Surface Incubation: The zwitterionic-coated and control surfaces are exposed to the bacterial suspension for a defined period (e.g., 24 hours) under controlled conditions (e.g., temperature and agitation).

  • Washing: The surfaces are rinsed with a sterile buffer to remove non-adherent bacteria.

  • Quantification: The number of adherent bacteria is determined using one of the following methods:

    • Colony Forming Unit (CFU) Counting: Adherent bacteria are detached from the surface (e.g., by sonication or vortexing), serially diluted, and plated on agar (B569324) plates. The number of colonies that grow after incubation is counted to determine the initial number of viable adherent bacteria.

    • Fluorescence Microscopy: Adherent bacteria are stained with a fluorescent dye (e.g., DAPI or SYTO 9) and visualized using a fluorescence microscope. The number of bacteria can be counted from the images.

    • Scanning Electron Microscopy (SEM): Provides high-resolution images of the adherent bacteria on the surface.[9]

Conclusion

Both phosphorylcholine-based polymers and other zwitterionic polymers like pSBMA and pCBMA demonstrate excellent antifouling properties. The choice of polymer will often depend on the specific application, the substrate to be coated, and the desired synthesis method. Phosphorylcholine-based polymers offer the advantage of being biomimetic, which can be beneficial in certain biomedical applications. However, pSBMA and pCBMA have also shown extremely low levels of protein and cell adhesion in numerous studies.

The data presented in this guide highlights the significant reduction in biofouling achieved with zwitterionic polymer coatings compared to uncoated surfaces. For researchers and professionals in drug development and biomedical device design, the implementation of these advanced materials offers a promising strategy to enhance the performance, longevity, and biocompatibility of their products. The provided experimental protocols serve as a starting point for the in-house evaluation and selection of the optimal antifouling surface for your needs.

References

Phosphorylcholine Chloride vs. Other Carriers: A Comparative Guide to Drug Delivery Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery, the choice of a carrier system is paramount to the therapeutic efficacy and safety of a drug. Phosphorylcholine (B1220837) (PC)-based carriers, particularly those utilizing polymers of 2-methacryloyloxyethyl phosphorylcholine (MPC), have emerged as a promising biomimetic alternative to conventional carriers like polyethylene (B3416737) glycol (PEG). This guide provides a comprehensive comparison of the efficacy of phosphorylcholine chloride-based systems against other common drug delivery carriers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Advantage of Biomimicry: Phosphorylcholine's Zwitterionic Nature

Phosphorylcholine is a key component of cell membranes, lending it exceptional biocompatibility. Its zwitterionic structure, containing both a positive quaternary ammonium (B1175870) group and a negative phosphate (B84403) group, strongly binds water molecules. This creates a tight hydration layer that effectively prevents nonspecific protein adsorption—a primary trigger for immune response and rapid clearance from the bloodstream. This "stealth" property is crucial for enhancing the circulation time of nanomedicines, allowing them to reach their target site.

G cluster_0 Phosphorylcholine (PC) Carrier PC_Carrier PC Surface Water Tightly Bound Hydration Layer Protein Protein Water->Protein Repulsion Conv_Carrier Carrier Surface Protein->Conv_Carrier Adsorption (Opsonization)

Quantitative Comparison of Carrier Performance

The following tables summarize key performance metrics for drug delivery systems based on phosphorylcholine and other common carriers, focusing on the widely used anticancer drug, Doxorubicin (B1662922) (DOX).

Table 1: Physicochemical Properties and Drug Loading

Carrier TypeDrugParticle Size (nm)Polydispersity Index (PDI)Drug Loading Content (DLC %)Encapsulation Efficiency (EE %)Reference
PMPC Nanogel Doxorubicin< 200< 0.1Not ReportedNot Reported[1]
PEG-PLGA NP Doxorubicin~130Not Reported~5% (w/w)Not Reported[2]
PEG-PLA NP Doxorubicin130 - 180< 0.2~11% (w/w)~53% (w/w)[3]
PLGA NP Doxorubicin~230Not Reported~5% (w/w)Not Reported[4]

Note: Data for PMPC and PEG-PLGA/PLA are from different studies and represent typical reported values. A direct head-to-head comparison in a single study was not available.

Table 2: In Vitro Drug Release and Biocompatibility

Carrier TypeDrugRelease ProfileBiocompatibility (Cell Viability)HemolysisReference
PMPC Nanogel Doxorubicin<15% leakage at pH 7.4 (24h); >80% release in reductive env. (24h)Nontoxic (blank nanogels) on A549 cellsNot Reported[1]
PEG-PLGA NP DoxorubicinpH-dependent; faster release at acidic pH (e.g., pH 5.0 vs 7.4)Unloaded NPs are generally non-toxicNot Reported[1][5][6]
PEGylated Liposomes N/AN/ANot ReportedNegligible at relevant concentrations[7][8]
Conventional Liposomes (PC head group) N/AN/ANot ReportedNegligible at relevant concentrations[7][8]

In Vivo Efficacy and Biodistribution

While in vitro data provides valuable insights, in vivo performance is the ultimate test of a drug delivery system. Studies comparing phosphorylcholine-based carriers to the gold-standard, PEGylated carriers, have revealed important differences in their biological fate.

In a direct comparison using nanoparticles loaded with the anticancer drug PENAO, both MPC-coated and PEG-coated particles showed similar sizes (76-85 nm). However, their in vivo biodistribution differed dramatically. After one hour, the majority of the MPC-coated nanoparticles accumulated in the liver, suggesting that while being biocompatible, this specific formulation did not achieve the same level of stealthiness as its PEGylated counterpart and was cleared by the reticuloendothelial system (RES).

Conversely, other studies with PEGylated PLGA nanoparticles loaded with doxorubicin have demonstrated prolonged circulation times, with approximately 40% of the initial dose remaining in the serum after 24 hours, a significant improvement over non-PEGylated particles.[2] This extended circulation is critical for allowing the nanoparticles to accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.

Experimental Methodologies

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are summarized methodologies for the key experiments cited in this guide.

G cluster_prep Carrier Preparation & Loading cluster_char Physicochemical Characterization cluster_eval Performance Evaluation A 1. Carrier Synthesis (e.g., PISA, Emulsion) B 2. Drug Encapsulation (e.g., during synthesis or post-loading) A->B C 3. Purification (e.g., Dialysis, Centrifugation) B->C D 4. Size & PDI (DLS) C->D E 5. Drug Loading (DLC%) & Encapsulation (EE%) (e.g., UV-Vis, HPLC) C->E F 6. In Vitro Release (Dialysis Method) C->F G 7. Biocompatibility (MTT, Hemolysis Assays) C->G H 8. In Vivo Efficacy (Animal Models) C->H

Preparation of Nanoparticles
  • Poly(MPC)-based Nanogels (via Reflux Precipitation Polymerization): MPC monomer, a cross-linker (e.g., N,N'-cystaminebis(acrylamide)), and an initiator are dissolved in a solvent (e.g., water/ethanol mixture). The solution is degassed and heated under reflux for a specified time (e.g., 24 hours). The resulting nanogel suspension is then purified, typically by dialysis against deionized water, to remove unreacted monomers and initiator, followed by lyophilization. Doxorubicin can be loaded during polymerization.[1]

  • PEG-PLGA Nanoparticles (via Emulsion-Solvent Evaporation): PLGA and the drug (e.g., Doxorubicin) are dissolved in an organic solvent like dichloromethane (B109758) (DCM). This organic phase is then emulsified in an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) using sonication to form an oil-in-water (o/w) emulsion. The organic solvent is then evaporated under stirring, causing the nanoparticles to harden. The nanoparticles are collected by centrifugation, washed, and lyophilized.[1][8]

Determination of Drug Loading and Encapsulation Efficiency
  • A known amount of drug-loaded nanoparticles is dissolved in a suitable solvent to break the particles and release the drug.

  • The amount of encapsulated drug is quantified using a calibrated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Drug Loading Content (DLC %) is calculated as: (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100%

  • Encapsulation Efficiency (EE %) is calculated as: (Mass of drug in nanoparticles / Initial mass of drug used) x 100%[3]

In Vitro Drug Release Assay (Dialysis Method)
  • A known amount of drug-loaded nanoparticle suspension is placed into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to pass through but retains the nanoparticles.

  • The sealed dialysis bag is submerged in a release buffer (e.g., PBS at pH 7.4 and pH 5.5) maintained at 37°C with constant stirring.

  • At predetermined time intervals, aliquots of the release buffer are withdrawn, and the amount of released drug is quantified by UV-Vis or fluorescence spectroscopy.

  • An equal volume of fresh buffer is added back to maintain sink conditions.

  • The cumulative percentage of drug release is plotted against time.[5][6]

Cytotoxicity Assessment (MTT Assay)
  • Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then incubated with various concentrations of the blank nanoparticles, drug-loaded nanoparticles, and free drug solution for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.

  • After a few hours of incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader (e.g., at 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.[1]

Conclusion

Phosphorylcholine-based carriers offer a compelling, biomimetic platform for drug delivery, characterized by excellent biocompatibility. Their zwitterionic nature provides a robust mechanism for resisting protein adsorption, a key factor in evading the immune system.

However, current evidence suggests a nuanced picture when compared to the established standard of PEGylation. While PC-based systems demonstrate low toxicity and stimuli-responsive release, their in vivo performance, particularly concerning circulation time and RES avoidance, may not yet surpass that of well-optimized PEGylated systems for all formulations. The choice of carrier is highly dependent on the specific drug, the target disease, and the desired release profile. PEGylated carriers, such as PEG-PLGA, remain a benchmark due to their proven ability to extend circulation and facilitate passive tumor targeting.[2] Future advancements in the design of PC-based copolymers may yet bridge this gap, potentially offering a superior alternative with reduced immunogenicity concerns that are beginning to emerge for PEG. For drug development professionals, a careful, data-driven evaluation of both carrier types is crucial for optimizing therapeutic outcomes.

References

Unveiling the Potential of Phosphorylcholine Chloride in Minimizing Protein Adsorption: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the challenge of non-specific protein adsorption to biomaterials and drug delivery systems is a persistent hurdle. This phenomenon can lead to reduced efficacy, immunogenic responses, and inaccurate diagnostic results. Phosphorylcholine (B1220837) chloride (PCC), a biomimetic material mimicking the outer leaflet of red blood cell membranes, has emerged as a promising solution. This guide provides a comprehensive comparison of PCC with other common anti-fouling agents, supported by experimental data and detailed protocols to validate its efficacy in reducing protein adsorption.

Phosphorylcholine and its derivatives are known to create a tightly bound hydration layer on surfaces, which acts as a physical and energetic barrier to prevent protein adhesion.[1][2] This "stealth" property is crucial for applications ranging from medical implants and biosensors to nanoparticle-based drug delivery systems.[3][4]

Performance Comparison: Phosphorylcholine Chloride vs. Alternatives

To objectively assess the performance of phosphorylcholine-based coatings, a comparison with other widely used anti-fouling materials is essential. The following table summarizes quantitative data from various studies, highlighting the effectiveness of different surface modifications in reducing the adsorption of common proteins like bovine serum albumin (BSA) and lysozyme.

Surface CoatingProteinAdsorbed Protein (mg/m²)% Reduction in AdsorptionMeasurement Technique
Uncoated Silica Bovine Serum Albumin (BSA)2.0-Spectroscopic Ellipsometry
Phosphorylcholine Polymer Bovine Serum Albumin (BSA)< 0.5> 75%Spectroscopic Ellipsometry
Uncoated Silica Lysozyme3.5-Spectroscopic Ellipsometry
Phosphorylcholine Polymer Lysozyme~ 0.5~ 85%Spectroscopic Ellipsometry
Unmodified Hydrogel Bovine Serum Albumin (BSA)---
MPC-Functionalized Hydrogel Bovine Serum Albumin (BSA)-59% - 66%-
Unmodified Hydrogel Lysozyme---
MPC-Functionalized Hydrogel Lysozyme-73% - 74%-
Bare Iron Oxide Nanoparticles Human Serum Albumin (HSA)---
Brushed Polyethylene (B3416737) Glycol (bPEG) Human Serum Albumin (HSA)-61%-
Brushed Phosphorylcholine (bPC) Human Serum Albumin (HSA)-66%-

Note: MPC (2-methacryloyloxyethyl phosphorylcholine) is a common monomer used to create phosphorylcholine-based polymers.[1] The data clearly indicates that surfaces modified with phosphorylcholine exhibit a significant reduction in protein adsorption compared to uncoated surfaces.[1][5] Studies have shown that phosphorylcholine can be even more effective than the widely used polyethylene glycol (PEG) in certain applications.[3] The zwitterionic nature of phosphorylcholine, with its equal positive and negative charges, contributes to its excellent hydration capacity and subsequent resistance to protein fouling.[1][6]

Experimental Protocols for Validation

Accurate and reproducible quantification of protein adsorption is paramount for validating the efficacy of any surface modification. The following are detailed protocols for three commonly employed techniques: Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique that measures changes in mass and viscoelastic properties on a sensor surface in real-time.[7][8]

Protocol:

  • Sensor Preparation:

    • Clean the sensor surface (e.g., gold-coated quartz crystal) using a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or UV/ozone treatment.[7]

    • Rinse thoroughly with deionized water and dry with a stream of nitrogen.[7]

    • Mount the sensor in the QCM-D flow module.[9]

  • Baseline Establishment:

    • Flow a protein-free buffer solution (e.g., Phosphate-Buffered Saline, PBS) over the sensor surface until a stable baseline in both frequency and dissipation is achieved.[7][9] This typically takes at least 15 minutes.[9]

  • Protein Adsorption:

    • Introduce the protein solution of a known concentration into the flow cell.[10]

    • Monitor the changes in frequency and dissipation in real-time as the protein adsorbs to the surface. A decrease in frequency corresponds to an increase in mass.[8]

  • Rinsing:

    • Switch back to the protein-free buffer to remove any loosely bound protein.[10] The remaining frequency shift represents the irreversibly adsorbed protein layer.

  • Data Analysis:

    • Use the Sauerbrey equation (for rigid films) or more complex viscoelastic modeling to quantify the adsorbed mass per unit area from the frequency change.

Surface Plasmon Resonance (SPR)

SPR is another label-free, real-time technique that detects changes in the refractive index at the surface of a sensor chip, which is proportional to the mass of adsorbed molecules.[11][12]

Protocol:

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., gold-coated).

    • Immobilize the ligand (the surface coating being tested) onto the sensor chip surface using standard coupling chemistries (e.g., amine coupling).[12][13]

  • System Equilibration:

    • Flow a running buffer (e.g., PBS) over the sensor surface to establish a stable baseline.[13]

  • Analyte Injection (Protein Adsorption):

    • Inject the protein solution (analyte) at a specific concentration and flow rate.[13]

    • Monitor the SPR signal (response units, RU) in real-time. An increase in RU indicates protein binding.[12]

  • Dissociation:

    • Flow the running buffer over the surface again to measure the dissociation of the protein from the surface.[11]

  • Regeneration:

    • If necessary, inject a regeneration solution to remove the bound protein and prepare the surface for the next experiment.

  • Data Analysis:

    • The change in RU is directly proportional to the amount of adsorbed protein. Kinetic parameters such as association and dissociation rates can also be determined.[12]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay that can be adapted to quantify protein adsorption on a surface.[14]

Protocol:

  • Plate Coating:

    • Coat the wells of a high-binding polystyrene microplate with the material to be tested (e.g., a solution of the phosphorylcholine polymer). Incubate overnight at 4°C.[15]

    • Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).[16]

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to block any remaining non-specific binding sites on the plate surface. Incubate for 1-2 hours at room temperature.[15]

    • Wash the wells again.

  • Protein Incubation:

    • Add the protein solution to the coated and blocked wells. Incubate for a defined period to allow for adsorption.

  • Washing:

    • Thoroughly wash the wells to remove any unbound protein.[16]

  • Detection:

    • Add a primary antibody specific to the adsorbed protein, followed by an enzyme-conjugated secondary antibody.[15]

    • Add a substrate that produces a colorimetric or chemiluminescent signal in the presence of the enzyme.[17]

  • Quantification:

    • Measure the signal intensity using a microplate reader. The signal intensity is proportional to the amount of adsorbed protein. Create a standard curve with known protein concentrations to quantify the results.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for evaluating the protein-repellent properties of a surface coating.

G cluster_prep Surface Preparation cluster_exp Protein Adsorption Experiment cluster_analysis Quantification & Analysis A Select Substrate B Apply Surface Coating (e.g., Phosphorylcholine) A->B C Control (Uncoated Substrate) A->C D Establish Baseline (Protein-Free Buffer) B->D C->D E Introduce Protein Solution D->E F Incubate for Adsorption E->F G Rinse to Remove Loosely Bound Protein F->G H Measure Adsorbed Protein (QCM, SPR, ELISA) G->H I Compare Coated vs. Control H->I J Calculate % Reduction in Adsorption I->J

Caption: A generalized workflow for validating the efficacy of a surface coating in reducing protein adsorption.

References

A comparative study of different synthesis methods for phosphorylcholine chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphorylcholine (B1220837) chloride is a crucial intermediate in the synthesis of various phospholipids (B1166683) and pharmaceutical compounds. The efficiency and purity of its synthesis are paramount for the quality of the final products. This guide provides a comparative analysis of the most common methods for synthesizing phosphorylcholine chloride, offering a detailed look at their underlying chemistry, performance metrics, and experimental protocols.

At a Glance: Comparing Synthesis Methods

The selection of a suitable synthesis method for this compound depends on several factors, including desired yield, purity requirements, cost considerations, and available starting materials. The following table summarizes the key quantitative data for the primary synthesis routes.

Synthesis MethodKey ReactantsReported YieldReported PurityReaction TimeKey AdvantagesKey Disadvantages
Method 1: Phosphorylation of Choline (B1196258) Chloride Choline chloride, Phosphoric acid / Polyphosphoric acid / Phosphorus oxychloride68-97%98-100%2 - 15 hoursReadily available starting materials, straightforward.High temperatures and vacuum may be required.
Method 2: From Ethylene Glycol & POCl₃ Ethylene glycol, Phosphorus oxychloride (POCl₃), Trimethylamine~92% (calcium salt)HighMulti-step (6-14h)High purity, avoids direct use of choline chloride.Multi-step process, involves an intermediate.
Method 3: From Chloroethanol Chloroethanol, Phosphorylating agent, TrimethylamineNot specifiedNot specifiedNot specifiedAlternative starting material.Less commonly reported, potentially complex.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations involved in each synthesis method.

G cluster_0 Method 1: Phosphorylation of Choline Chloride Choline Chloride Choline Chloride This compound This compound Choline Chloride->this compound + Phosphorylating Agent (Heat, Vacuum) Phosphorylating Agent\n(e.g., H₃PO₄, PPA, POCl₃) Phosphorylating Agent (e.g., H₃PO₄, PPA, POCl₃) G cluster_1 Method 2: From Ethylene Glycol & POCl₃ Ethylene Glycol Ethylene Glycol Intermediate A Intermediate A Ethylene Glycol->Intermediate A + POCl₃ (Low Temp) Phosphorus Oxychloride (POCl₃) Phosphorus Oxychloride (POCl₃) Intermediate A\n(2-chloro-1,3,2-dioxaphospholane-2-oxide) Intermediate A (2-chloro-1,3,2-dioxaphospholane-2-oxide) Trimethylamine Trimethylamine This compound This compound Intermediate A->this compound + Trimethylamine G cluster_2 Method 3: From Chloroethanol Chloroethanol Chloroethanol Intermediate B Intermediate B Chloroethanol->Intermediate B + Phosphorylating Agent Phosphorylating Agent Phosphorylating Agent Intermediate B\n(Phosphorylated Chloroethanol) Intermediate B (Phosphorylated Chloroethanol) Trimethylamine Trimethylamine This compound This compound Intermediate B->this compound + Trimethylamine

Assessing the Long-Term Performance of Phosphorylcholine Chloride-Coated Implants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of biomaterials with human tissue is a critical factor in the long-term success of medical implants. Phosphorylcholine (B1220837) chloride (PC) coatings have emerged as a promising surface modification to enhance the biocompatibility of various implantable devices, from cardiovascular stents to orthopedic and cosmetic implants. This guide provides an objective comparison of the long-term performance of PC-coated implants against other alternatives, supported by experimental data and detailed methodologies.

Executive Summary

Phosphorylcholine, a component of cell membranes, lends a biomimetic quality to implant surfaces, aiming to reduce the foreign body response and improve in-vivo performance. Long-term studies have demonstrated that PC coatings exhibit excellent stability and biocompatibility. In cardiovascular applications, PC-coated stents have been shown to be effective in reducing adverse events compared to bare-metal stents. For cosmetic and reconstructive surgery, PC-coatings on silicone implants have been found to decrease inflammatory reactions and the formation of fibrous capsules. In the realm of orthopedics, while showing acceptable osseointegration, the influence of the coating on this process is an area of ongoing research. This guide will delve into the quantitative data from these studies, comparing PC-coatings with other prevalent surface technologies like hydroxyapatite (B223615) and titanium nitride.

Performance Comparison: Phosphorylcholine vs. Alternatives

The long-term success of an implant is multifactorial, with biocompatibility, inflammatory response, and stability being key determinants. The following tables summarize the available quantitative data comparing phosphorylcholine chloride-coated implants with other common alternatives.

Table 1: Cardiovascular Stent Performance (Clinical Outcomes at 24 Months)

OutcomeZotarolimus-Eluting PC-Coated Stent (Endeavor)Bare-Metal Stent (Control)
Target Vessel Failure10.0%18.7%
Major Adverse Cardiac Events (MACE)10.0%18.7%
Target Lesion Revascularization (TLR)6.5%14.7%
Stent Thrombosis0.5%1.2%
(Data from a randomized, double-blind, multicenter study)

Table 2: Orthopedic Implant Performance in a Rabbit Model (6-Week Healing Interval)

ParameterPC-Coated Titanium ImplantPositively Charged PC-Coated Implant (PC+)Control Titanium Implant
Bone-Implant Contact (Cortical Bone)Significantly lower than PC+ and Control (p<0.05)No significant difference with ControlNo significant difference with PC+
Removal TorqueSignificantly lower than PC+ and Control (p<0.05)No significant difference with ControlNo significant difference with PC+
(Data from a study evaluating local bone formation and osseointegration)

Table 3: Silicone Implant Biocompatibility in a Rat Model (3-Month Period)

ResponsePC-Coated Silicone ImplantStandard Textured Silicone Implant
Inflammatory ReactionSignificantly decreasedStandard response
Collagen SynthesisSignificant differences observedStandard response
Periprosthetic FibrosisReducedStandard level
(Data from an experimental pilot study on capsular fibrosis)

Signaling Pathways and Biocompatibility

The biocompatibility of phosphorylcholine coatings is attributed to their ability to mimic the outer surface of red blood cells, thereby reducing protein adsorption and subsequent inflammatory cell activation. This biomimicry is thought to interrupt the initial stages of the foreign body response.

Signaling_Pathway cluster_implant Implant Surface cluster_host Host Response Implant Implant PC_Coating Phosphorylcholine Coating Protein_Adsorption Reduced Protein Adsorption PC_Coating->Protein_Adsorption Platelet_Activation Reduced Platelet Activation Protein_Adsorption->Platelet_Activation Inflammatory_Cascade Inhibition of Inflammatory Cascade Platelet_Activation->Inflammatory_Cascade Biocompatibility Enhanced Biocompatibility Inflammatory_Cascade->Biocompatibility

Figure 1: Simplified signaling pathway of PC-coating biocompatibility.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial.

1. Cardiovascular Stent Implantation and Follow-up (Porcine Model)

  • Objective: To assess the long-term stability and biocompatibility of a PC-based polymer coating on a coronary stent.

  • Animal Model: Porcine coronary artery model.

  • Implants: PC-coated and uncoated stents.

  • Procedure: Stents were implanted in the coronary arteries of pigs.

  • Follow-up: Animals were explanted at 5 days, 4 weeks, 12 weeks, and 6 months.

  • Analysis:

    • 5 days: Scanning electron microscopy (SEM) to assess endothelialization.

    • 4 and 12 weeks: Histological analysis of stented vessel sections to evaluate the inflammatory response.

    • 6 months: Atomic force microscopy (AFM) and SEM to determine the thickness and adhesion of the coating.

  • Workflow:

Experimental_Workflow_Stent Start Start: Stent Implantation in Porcine Model Day5 5 Days Post-Implantation Start->Day5 Week4_12 4 & 12 Weeks Post-Implantation Start->Week4_12 Month6 6 Months Post-Implantation Start->Month6 Analysis_Day5 SEM for Endothelialization Day5->Analysis_Day5 Analysis_Week4_12 Histology for Inflammatory Response Week4_12->Analysis_Week4_12 Analysis_Month6 AFM & SEM for Coating Stability Month6->Analysis_Month6 End End: Data Analysis Analysis_Day5->End Analysis_Week4_12->End Analysis_Month6->End

Figure 2: Workflow for long-term stent biocompatibility assessment.

2. Orthopedic Implant Osseointegration Assessment (Rabbit Model)

  • Objective: To evaluate local bone formation and osseointegration of PC-coated endosseous implants.

  • Animal Model: Sixteen adult female New Zealand White rabbits.

  • Implants: PC-coated, positively charged PC-coated (PC+), and control titanium porous oxide surface implants.

  • Procedure: Implants were placed in the distal femoral condyle (trabecular bone) and proximal tibial metaphysis (cortical bone).

  • Healing Interval: 6 weeks.

  • Analysis:

    • Biomechanical: Removal torque testing.

    • Histometric: Analysis of bone-implant contact and peri-implant bone density.

3. Silicone Implant Biocompatibility Study (Rat Model)

  • Objective: To evaluate the effect of PC-coating on the inflammatory response and fibrous capsule formation around silicone implants.

  • Animal Model: Two groups of 7 Sprague-Dawley rats.

  • Implants: PC-coated and standard textured minisilicone implants.

  • Procedure: Implants were placed submuscularly.

  • Follow-up: 3 months.

  • Analysis:

    • Histologic: Hematoxylin-eosin and Masson-trichrome staining.

    • Immunohistologic: Staining for CD4, CD8, CD68, TGF-beta, fibroblasts, collagen type I, and collagen type III.

Long-Term Stability and Degradation

The long-term performance of any implant coating is contingent on its stability in the in-vivo environment. Studies on PC-based polymer coatings on coronary stents have demonstrated remarkable stability. After 6 months of implantation in a porcine model, the thickness and the force required to remove the coating were found to be essentially unchanged. This suggests that the PC coating remains intact and functional for extended periods. While the search did not yield specific long-term degradation pathways for this compound coatings, their inherent biomimicry of the stable cell membrane structure suggests a low rate of degradation under normal physiological conditions.

Comparison with Alternative Coatings

Hydroxyapatite (HA) Coatings:

  • Application: Primarily used in orthopedic and dental implants to promote bone ingrowth.

  • Performance: HA coatings have shown high survival rates in clinical trials. They are osteoconductive, meaning they provide a scaffold for bone growth.

  • Limitations: The quality of the coating is critical, as delamination can lead to implant failure.

Titanium Nitride (TiN) Coatings:

  • Application: Used on various implants, including orthopedic components, to improve wear resistance and biocompatibility.

  • Performance: TiN coatings can enhance the surface hardness and reduce friction. They are also considered biocompatible.

  • Limitations: There are reports of third-body wear due to delamination and increased wear of polyethylene (B3416737) components in joint replacements. The clinical benefit of TiN coating on CoCrMo knee implant surfaces requires further investigation.

Conclusion

This compound-coated implants demonstrate a strong long-term performance profile, characterized by enhanced biocompatibility, reduced inflammatory response, and excellent stability. In the context of cardiovascular stents, they have shown clear clinical advantages over bare-metal stents. For silicone implants, the reduction in fibrous capsule formation is a significant benefit. In orthopedic applications, while osseointegration is acceptable, further research is needed to optimize their performance in comparison to established osteoconductive coatings like hydroxyapatite. The choice of implant coating will ultimately depend on the specific application, the desired biological response, and the required mechanical properties. The data presented in this guide provides a foundation for informed decision-making in the development and selection of next-generation implantable medical devices.

Navigating the Nuances of Anti-Phosphorylcholine Antibody Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of anti-phosphorylcholine (anti-PC) antibodies is critical for accurate experimental design and interpretation. This guide provides a comprehensive comparison of anti-PC antibody binding to various antigens, supported by experimental data and detailed protocols to aid in your research endeavors.

Anti-phosphorylcholine antibodies are a fascinating class of immunoglobulins implicated in both protective immunity against pathogens and in the modulation of inflammatory diseases such as atherosclerosis. Their ability to recognize phosphorylcholine (B1220837), a ubiquitous epitope found on both bacterial surfaces and damaged host cells, underscores their importance in the immune system. However, the specificity of these antibodies is not absolute. Cross-reactivity, the binding of an antibody to structurally similar but non-identical antigens, is a key feature of anti-PC antibodies that influences their biological functions. This guide delves into the cross-reactive binding profiles of anti-PC antibodies, offering a comparative analysis of their interactions with a range of non-PC antigens.

Quantitative Comparison of Anti-Phosphorylcholine Antibody Cross-Reactivity

The following table summarizes the binding characteristics of anti-phosphorylcholine antibodies to their primary target (phosphorylcholine) and various cross-reactive antigens. The data, compiled from multiple studies, highlights the varying degrees of affinity and specificity.

Antibody Type/CloneAntigenMethodQuantitative DataReference
Human Monoclonal IgG1 (Clone D05) PC-BSAELISAHigh Binding Affinity[1]
POVPC (Oxidized Phospholipid)ELISAStrong Binding[1]
Pneumococcal C-polysaccharideELISAModerate Binding[1]
Human Monoclonal IgG1 (Clone E01) PC-BSAELISAHigh Binding Affinity[1]
POVPC (Oxidized Phospholipid)ELISAModerate Binding[1]
Pneumococcal C-polysaccharideELISAStrongest Binding of Clones Tested[1]
Human Monoclonal IgG1 (Clone A01) PC-BSAELISALower Binding Affinity[1]
POVPC (Oxidized Phospholipid)ELISALower Binding[1]
Pneumococcal C-polysaccharideELISALower Binding[1]
Murine Anti-PC IgG3 Suxamethonium (Neuromuscular Blocker)Inhibition ELISA75% inhibition at 16 mM[2]
Human Serum IgG Anti-PC Oxidized Low-Density Lipoprotein (oxLDL)Inhibition ELISAUp to 80% absorption of anti-PC IgG[3]
PC-bearing Oral BacteriaInhibition ELISAUp to 80% absorption of anti-PC IgG[3]
Chimeric Anti-PC mAb (T15) Oxidized Low-Density Lipoprotein (oxLDL)Not SpecifiedHigh Affinity Binding[4]
Human Polyclonal IgG Anti-PC p-nitrophenyl PCInhibition ELISAStronger inhibition than PC[5]
Human Polyclonal IgM Anti-PC p-nitrophenyl PCInhibition ELISAEqual inhibition to PC[6]

Experimental Protocols

Accurate assessment of antibody cross-reactivity is paramount. Below are detailed methodologies for key experiments commonly used in these studies.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This technique is used to determine the specificity of an antibody by measuring its binding to a target antigen in the presence of a competing, soluble antigen.

  • Antigen Coating: Coat microtiter plate wells with 100 µL of the target antigen solution (e.g., PC-BSA at 1-10 µg/mL in coating buffer). Incubate overnight at 4°C or for 2 hours at 37°C.[7]

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[7]

  • Blocking: Add 150-200 µL of blocking buffer (e.g., 1-5% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at 37°C.[7][8]

  • Washing: Wash the plate four times with wash buffer.[7]

  • Competitive Inhibition: Prepare a mixture of the anti-PC antibody and a range of concentrations of the cross-reactive antigen (inhibitor). Incubate this mixture for 1 hour at 37°C.[7]

  • Incubation: Add 100 µL of the antibody-inhibitor mixture to the antigen-coated wells. Incubate for 1-2 hours at 37°C.[7][8]

  • Washing: Wash the plate three times with wash buffer.[7]

  • Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) diluted in wash buffer. Incubate for 1 hour at 37°C.[7]

  • Washing: Wash the plate three times with wash buffer.[7]

  • Substrate Addition: Add 100 µL of the appropriate substrate solution (e.g., TMB for HRP) to each well.[7]

  • Signal Detection: Measure the absorbance at the appropriate wavelength using a microplate reader. The degree of inhibition is calculated by comparing the signal in the presence of the inhibitor to the signal in its absence.[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of antibody-antigen interactions.

  • Ligand Immobilization: Immobilize the primary antigen (e.g., PC-conjugated surface) onto the sensor chip.[9]

  • Analyte Injection: Inject a solution containing the anti-PC antibody (analyte) at various concentrations over the sensor surface at a constant flow rate.[10]

  • Association Phase: Monitor the change in the refractive index as the antibody binds to the immobilized antigen. This provides the association rate constant (ka).[9]

  • Dissociation Phase: Flow buffer without the antibody over the sensor surface and monitor the decrease in the refractive index as the antibody dissociates from the antigen. This provides the dissociation rate constant (kd).[9]

  • Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove the bound antibody from the ligand, preparing the surface for the next injection.[10]

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD) is then calculated as kd/ka.[10]

Dot Blot Assay

A simple and rapid method to qualitatively or semi-quantitatively assess antibody binding to various antigens.

  • Antigen Spotting: Spot small volumes (1-2 µL) of different antigen solutions (e.g., PC-BSA, oxLDL, bacterial lysates) at various concentrations onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.[1][7]

  • Blocking: Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[7]

  • Primary Antibody Incubation: Incubate the membrane with the anti-PC antibody diluted in blocking buffer for 1 hour at room temperature.[7]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[7]

  • Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Washing: Repeat the washing step to remove unbound secondary antibody.[7]

  • Detection: Add a chemiluminescent or chromogenic substrate and detect the signal using an appropriate imaging system. The intensity of the dots corresponds to the amount of antibody bound to each antigen.[7]

Visualizing Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Experimental_Workflow_for_Cross_Reactivity_Assessment cluster_ELISA Competitive ELISA cluster_SPR Surface Plasmon Resonance (SPR) cluster_DotBlot Dot Blot A1 Coat Plate with Target Antigen (PC-BSA) A2 Block Non-specific Sites A1->A2 A3 Incubate Anti-PC Ab with Cross-Reactive Antigen A2->A3 A4 Add Mixture to Plate A3->A4 A5 Add Secondary Ab A4->A5 A6 Add Substrate & Measure Signal A5->A6 B1 Immobilize PC-Antigen on Sensor Chip B2 Inject Anti-PC Antibody (Analyte) B1->B2 B3 Measure Association (ka) B2->B3 B4 Measure Dissociation (kd) B3->B4 B5 Calculate Affinity (KD) B4->B5 C1 Spot Antigens onto Membrane C2 Block Membrane C1->C2 C3 Incubate with Anti-PC Antibody C2->C3 C4 Add Secondary Ab C3->C4 C5 Detect Signal C4->C5

Fig 1. Experimental workflows for assessing antibody cross-reactivity.

PC_Signaling_Pathway cluster_PAMP Pathogen-Associated Molecular Pattern (PAMP) cluster_DAMP Danger-Associated Molecular Pattern (DAMP) PAMP Phosphorylcholine on Bacteria AntiPC Anti-PC Antibody (IgM, IgG) PAMP->AntiPC TLR4 Toll-like Receptor 4 (TLR4) PAMP->TLR4 DAMP Phosphorylcholine on Oxidized LDL/Apoptotic Cells DAMP->AntiPC DAMP->TLR4 Bcell B Cell AntiPC->Bcell Binds Macrophage Macrophage AntiPC->Macrophage Opsonization MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent CD40 CD40 Bcell->CD40 Cytokines Pro-inflammatory Cytokine Production Macrophage->Cytokines AbProduction Antibody Production CD40->AbProduction Co-stimulation NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 NFkB->Cytokines IRF3->Cytokines

Fig 2. Simplified signaling pathways involving phosphorylcholine.

CrossReactivity_Logic cluster_Antigens Antigen Recognition cluster_Outcomes Biological Outcomes AntiPC Anti-Phosphorylcholine Antibody PC Phosphorylcholine (Primary Target) AntiPC->PC High Affinity OxPL Oxidized Phospholipids (B1166683) (e.g., POVPC, OxLDL) AntiPC->OxPL Cross-reacts Bacterial_PS Bacterial Polysaccharides (e.g., Pneumococcal C-PS) AntiPC->Bacterial_PS Cross-reacts Drugs Small Molecule Drugs (e.g., Neuromuscular Blockers) AntiPC->Drugs Cross-reacts Modulation Inflammation Modulation (e.g., Atherosclerosis) OxPL->Modulation Protection Pathogen Clearance Bacterial_PS->Protection Adverse_Reaction Adverse Drug Reactions Drugs->Adverse_Reaction

Fig 3. Logical relationships of anti-PC antibody cross-reactivity.

References

Performance evaluation of phosphorylcholine chloride in solar cells against other interface materials

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of phosphorylcholine (B1220837) chloride as an interface material in solar cells reveals its potential to significantly enhance efficiency and stability, positioning it as a strong contender against established interface materials like bathocuproine (BCP), lithium fluoride (B91410) (LiF), and various self-assembled monolayers (SAMs).

Interface engineering is a critical strategy for optimizing the performance of perovskite solar cells (PSCs). The careful selection of materials at the interface between the electron transport layer (ETL) and the perovskite active layer can drastically reduce defects, improve charge extraction, and enhance the overall longevity of the device. In this context, phosphorylcholine chloride (PCC) and its derivatives have emerged as a promising class of zwitterionic molecules for interface modification.

Quantitative Performance Comparison

Interface MaterialDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Stability
This compound (PCC) Modified SnO₂ n-i-pNot SpecifiedNot SpecifiedNot Specified24.34 Retains 91.44% of initial efficiency after 1200h[1][2]
Phosphocholine Chloride Sodium Salt (PCSS) doped SnO₂ n-i-p1.20 Not SpecifiedNot Specified23.06Retains 94% of initial efficiency after 500h[3]
Control (SnO₂ without PCSS) n-i-pNot SpecifiedNot SpecifiedNot Specified20.55Retains 80% of its initial efficiency after 500h[3]
Co-SAM (Me-4PACz + this compound) Inverted (p-i-n)Not SpecifiedNot SpecifiedNot Specified25.09 Enhanced stability over Me-4PACz alone[4]
Me-4PACz SAM Inverted (p-i-n)Not SpecifiedNot SpecifiedNot Specified23.42-[4]
Bathocuproine (BCP) Inverted (p-i-n)1.15Not SpecifiedNot Specified20.78Not Specified[5]
Control (without BCP) Inverted (p-i-n)Not SpecifiedNot SpecifiedNot Specified18.03Not Specified[5]
Lithium Fluoride (LiF) doped CsPbI₃ Not SpecifiedNot SpecifiedNot SpecifiedNot Specified17.02Enhanced stability[6]

Mechanism of Action: The Role of this compound

This compound's efficacy as an interface modifier stems from its unique molecular structure. The zwitterionic nature of the phosphorylcholine group allows it to interact favorably with both the metal oxide ETL (like SnO₂) and the perovskite layer. This multifaceted interaction leads to several key benefits:

  • Defect Passivation: The phosphate (B84403) group and chloride ions in PCC can passivate oxygen vacancies on the surface of metal oxides like SnO₂ and NiOₓ. Simultaneously, the quaternary ammonium (B1175870) group can interact with halide vacancies at the perovskite surface, reducing non-radiative recombination pathways.[1]

  • Improved Energy Level Alignment: Modification of the ETL surface with PCC can alter its work function, leading to a more favorable energy level alignment with the perovskite layer. This facilitates more efficient electron extraction and transport.

  • Enhanced Crystallinity: The presence of PCC at the interface can influence the crystallization of the perovskite film, leading to larger grain sizes and reduced grain boundary defects.

  • Improved Film Quality: As a co-dopant in self-assembled monolayers, this compound can help to form a more uniform and complete monolayer, reducing leakage current and improving device stability.[1][4]

Experimental Protocols

The fabrication and characterization of perovskite solar cells with these interface materials follow a generally standardized procedure, with specific variations for the deposition of the interface layer.

General Device Fabrication Workflow

G cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_characterization Device Characterization S1 FTO/ITO Glass Cleaning S2 UV-Ozone Treatment S1->S2 L1 Electron Transport Layer (ETL) (e.g., SnO2) S2->L1 L2 Interface Material Deposition (PCC, BCP, LiF, or SAM) L1->L2 L3 Perovskite Active Layer L2->L3 L4 Hole Transport Layer (HTL) L3->L4 L5 Metal Electrode Evaporation L4->L5 C1 J-V Measurement (AM 1.5G Illumination) L5->C1 C2 External Quantum Efficiency (EQE) C1->C2 C3 Stability Testing (e.g., MPP Tracking) C1->C3 G cluster_interface Interface Modification Mechanism PCC This compound (PCC) or other interface material Defects Interface Defects (e.g., vacancies, traps) PCC->Defects Passivates Energy Energy Level Misalignment PCC->Energy Optimizes Extraction Efficient Electron Extraction PCC->Extraction Facilitates Recombination Non-radiative Recombination Defects->Recombination Energy->Recombination Performance Improved Device Performance (PCE, Stability) Recombination->Performance Reduces Extraction->Performance

References

Safety Operating Guide

Navigating the Safe Disposal of Phosphorylcholine Chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of phosphorylcholine (B1220837) chloride, a common reagent in various research applications. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment (PPE) and to handle the chemical in a designated, well-ventilated area.

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.
Skin Protection Impervious clothing and gloves (inspect before use). Use proper glove removal technique.
Respiratory Protection Use a NIOSH (US) or EN 143 (EU) approved respirator if ventilation is inadequate or dust is generated.

Always wash hands thoroughly after handling phosphorylcholine chloride, before breaks, and at the end of the workday.[1][2] Avoid creating dust when handling the solid form.[1][3]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[1][3]

1. Waste Collection and Storage:

  • Solid Waste: Carefully sweep up any spilled solid this compound, ensuring to minimize dust generation.[1] Use vacuum equipment for collection where practical.[1]

  • Unused Product and Contaminated Materials: Place unused this compound and any contaminated materials (e.g., gloves, weighing paper) into a suitable, clearly labeled, and closed container for disposal.[3][4]

  • Packaging: Recycle only completely emptied packaging.[1] Otherwise, dispose of contaminated packaging as unused product.[3]

2. Arranging for Disposal:

  • Contact a licensed and accredited waste disposal contractor.[1][3]

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Schedule a pickup for the labeled waste container.

3. Disposal Method:

  • The standard and recommended method of disposal is incineration by an accredited contractor.[1]

  • Alternatively, the material may be sent to a licensed recycler or reclaimer.[1]

4. Regulatory Compliance:

  • All disposal activities must be conducted in strict accordance with local, state, and national environmental regulations.[1][2]

It is critical to avoid releasing this compound into the environment.[1] Do not let the product enter drains, other waterways, or the soil.[2][3]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

cluster_prep Preparation & Safety cluster_collection Waste Collection cluster_disposal Disposal Process cluster_compliance Compliance A Don Personal Protective Equipment (PPE) B Work in a Well-Ventilated Area A->B C Collect Waste this compound (Solid, Unused Product, Contaminated Items) B->C D Place in a Labeled, Sealed Container C->D E Contact Licensed Waste Disposal Contractor D->E F Provide Safety Data Sheet (SDS) E->F G Schedule Waste Pickup F->G H Transfer to Contractor for Incineration or Recycling G->H I Ensure Adherence to Local, State, & National Regulations H->I

Caption: Logical workflow for the safe disposal of this compound.

Quantitative Disposal Parameters

Based on the available Safety Data Sheets, there is no specific quantitative data, such as concentration limits for disposal or required pH ranges for neutralization, provided for this compound. The consistent recommendation is to dispose of the chemical, regardless of quantity, through a licensed waste management service.[1][2][3] Researchers should consult their institution's environmental health and safety department for any specific internal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phosphorylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Phosphorylcholine (B1220837) Chloride, a key reagent in various research applications. Adherence to these protocols is critical for personal safety and the integrity of your work.

Phosphorylcholine chloride and its derivatives are classified as hazardous substances that can cause skin, eye, and respiratory irritation.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to mitigate these risks.

Personal Protective Equipment (PPE) Requirements

The following personal protective equipment is mandatory to prevent exposure when handling this compound.

PPE CategorySpecificationStandard Compliance
Eye Protection Chemical safety goggles or glasses with side protection. A face shield should also be worn if there is a splash hazard.[1][2][4]EN 166 (EU) or ANSI Z87.1 (US)[3][4]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[1][4][5]Regulation (EU) 2016/425 and the standard EN 374[4]
Body Protection A laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or gown should be worn.[1][3][4]EN 13034[3]
Respiratory Protection For handling small quantities in a well-ventilated area or fume hood, respiratory protection is not typically required. If dust or aerosols may be generated, or if ventilation is inadequate, a full-face particle respirator type N99 (US) or type P2 (EN 143) is necessary.[4][5]NIOSH (US) or CEN (EU)[5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool (recommended storage temperature varies, with some sources suggesting 3-5°C or -20°C), dry, and well-ventilated area away from incompatible substances such as strong acids/alkalis and strong oxidizing/reducing agents.[1][4][6]

  • Keep the container tightly closed to prevent moisture absorption as the substance is hygroscopic.[4] Handle and store under an inert gas.[4]

2. Handling and Preparation:

  • All handling procedures should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[3][4][6]

  • Ensure an eyewash station and safety shower are readily accessible.[7]

  • Minimize the generation of dust.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking.[1][3][4]

3. Experimental Use:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid inhalation, ingestion, and contact with skin and eyes.[4]

4. Disposal:

  • This compound waste is considered chemical waste.[3]

  • Collect all waste material, including contaminated PPE, in a clearly labeled, sealed, and appropriate chemical waste container.[3]

  • Dispose of the chemical waste through a licensed environmental disposal company, following all local, state, and federal regulations.[3][4][5] Do not dispose of it down the drain.[1][3][5]

Diagram: Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

A flowchart illustrating the step-by-step process for safely handling this compound.

Emergency Procedures: Spills and Exposure

In the event of a spill or personal exposure, immediate and appropriate action is critical.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or breathing becomes difficult, seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[3][4] If skin irritation persists, seek medical advice.[3][4]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing.[3][4] If eye irritation persists, seek medical attention.[3][4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[4][6] Seek immediate medical attention.[4]

Spill Management:

  • In case of a spill, evacuate the area.[6]

  • Wear appropriate PPE, including respiratory protection.[6]

  • Contain the spill and prevent it from entering drains.[1][6]

  • Clean the spill using a method that does not generate dust (e.g., wet cloth or a HEPA-filtered vacuum).[3][4]

  • Collect the spilled material into a sealed, labeled container for disposal.[3][5]

Diagram: Emergency Response for this compound Incidents

Emergency Response for this compound Incidents cluster_spill Spill cluster_exposure Personal Exposure Incident Occurs Incident Occurs Evacuate Area Evacuate Area Incident Occurs->Evacuate Area Spill Move to Safety Move to Safety Incident Occurs->Move to Safety Exposure Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean Spill Clean Spill Contain Spill->Clean Spill Dispose of Waste Dispose of Waste Clean Spill->Dispose of Waste Administer First Aid Administer First Aid Move to Safety->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention

A diagram outlining the decision-making process for responding to spills or personal exposure incidents.

References

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Reactant of Route 1
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。